molecular formula C14H18O4S B3034595 Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate CAS No. 1942858-50-5

Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate

Cat. No.: B3034595
CAS No.: 1942858-50-5
M. Wt: 282.36
InChI Key: IWUXUMPMYUOEIY-UHFFFAOYSA-N
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Description

Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate is a useful research compound. Its molecular formula is C14H18O4S and its molecular weight is 282.36. The purity is usually 95%.
BenchChem offers high-quality Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 2-methyl-2-methylsulfonylpent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4S/c1-4-10-14(2,19(3,16)17)13(15)18-11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUXUMPMYUOEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)(C(=O)OCC1=CC=CC=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Synthesis of Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate represents a classic challenge in constructing quaternary carbon centers adjacent to electron-withdrawing groups. This molecule serves as a high-value intermediate in organic synthesis, particularly for radical cyclization precursors , modified amino acid analogs , and complex heterocyclic scaffolds .

The benzyl ester functions as a robust protecting group removable via hydrogenolysis, while the methylsulfonyl moiety (


) acts as a temporary activating group to facilitate 

-alkylation before being reductively removed (desulfonylation). This guide outlines a scalable, high-fidelity synthetic route relying on sequential alkylation of a sulfonyl-stabilized carbanion.

Retrosynthetic Analysis

To design a robust protocol, we must deconstruct the target molecule into its logical precursors. The steric bulk of the quaternary center dictates that the carbon-carbon bonds be formed sequentially.

Strategic Disconnections
  • C-C Bond Formation (Allylation): The pent-4-enoate tail suggests the final step involves the allylation of a stabilized

    
    -methyl carbanion.
    
  • C-C Bond Formation (Methylation): The methyl group is introduced to the

    
    -sulfonyl acetate scaffold.
    
  • C-S/C-O Bond Formation: The core scaffold is assembled from benzyl 2-haloacetate and a methanesulfinate salt.

Retrosynthesis Target Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate (Target Molecule) Precursor1 Benzyl 2-(methylsulfonyl)propanoate (Intermediate A) Target->Precursor1 Disconnection 1: Allylation Precursor2 Benzyl 2-(methylsulfonyl)acetate (Scaffold) Precursor1->Precursor2 Disconnection 2: Methylation StartingMaterials Benzyl 2-bromoacetate + Sodium Methanesulfinate Precursor2->StartingMaterials Disconnection 3: Nucleophilic Substitution AllylBromide Allyl Bromide AllylBromide->Target Reagent MethylIodide Methyl Iodide MethylIodide->Precursor1 Reagent

Figure 1: Retrosynthetic tree illustrating the sequential disconnection of the quaternary center.

Detailed Synthetic Protocol

Phase 1: Scaffold Assembly

Objective: Synthesis of Benzyl 2-(methylsulfonyl)acetate. Rationale: Direct esterification of (methylsulfonyl)acetic acid is possible, but reacting sodium methanesulfinate with benzyl 2-bromoacetate is often higher yielding and avoids acidic conditions that might degrade the sulfinate.

Reagents:

  • Benzyl 2-bromoacetate (1.0 equiv)

  • Sodium methanesulfinate (1.2 equiv)

  • Solvent: DMF (N,N-Dimethylformamide)[1]

Procedure:

  • Dissolution: Dissolve sodium methanesulfinate (12.2 g, 120 mmol) in anhydrous DMF (100 mL) in a round-bottom flask under

    
     atmosphere.
    
  • Addition: Add benzyl 2-bromoacetate (22.9 g, 100 mmol) dropwise at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The sulfinate acts as a nucleophile, displacing the bromide via an

    
     mechanism.
    
  • Workup: Pour the reaction mixture into ice-cold water (500 mL). The product often precipitates. If oil forms, extract with EtOAc (3 x 100 mL).

  • Purification: Wash organic layers with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Hexane if necessary.
    
Phase 2: Sequential Dialkylation (The Critical Step)

Objective: Construction of the quaternary center. Rationale: We perform methylation first , followed by allylation . The methyl group is smaller, creating less steric hindrance for the subsequent introduction of the allyl group. Reversing this order (allylation first) can lead to lower yields in the second step due to the bulk of the allyl group shielding the


-proton.
Step 2A: Methylation

Reagents:

  • Benzyl 2-(methylsulfonyl)acetate (Intermediate from Phase 1)

  • Methyl Iodide (MeI) (1.1 equiv)

  • Base:

    
     (Acetone) or NaH (THF)
    
  • Recommendation: Use

    
     in Acetone for mild, high-yielding mono-methylation.
    

Procedure:

  • Suspend Benzyl 2-(methylsulfonyl)acetate (10 mmol) and anhydrous

    
     (15 mmol) in Acetone (50 mL).
    
  • Add MeI (11 mmol) and reflux for 6 hours.

  • Filter off inorganic salts and concentrate the filtrate.

  • Yield Check: This typically yields Benzyl 2-(methylsulfonyl)propanoate in >90% yield.

Step 2B: Allylation (Quaternary Center Formation)

Objective: Synthesis of Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate. Rationale: The


-proton of the propanoate derivative is less acidic (

) and sterically hindered. A stronger base (NaH) is required to ensure complete deprotonation before adding the allyl bromide.

Reagents:

  • Benzyl 2-(methylsulfonyl)propanoate (1.0 equiv)

  • Allyl Bromide (1.2 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

  • Solvent: Anhydrous THF or DMF

Procedure:

  • Deprotonation: Wash NaH (1.2 equiv) with dry hexane to remove mineral oil, then suspend in anhydrous THF (0.2 M concentration relative to substrate). Cool to 0°C.[2]

  • Substrate Addition: Add a solution of Benzyl 2-(methylsulfonyl)propanoate in THF dropwise. Evolution of

    
     gas will be observed. Stir at 0°C for 30 mins, then allow to warm to RT for 30 mins to ensure complete enolate formation.
    
  • Alkylation: Cool back to 0°C. Add Allyl Bromide (1.2 equiv) dropwise.

  • Completion: Stir at RT for 3–12 hours. The reaction rate depends on the steric crowding.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Isolation: Extract with

    
    , wash with brine, dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). The quaternary product is typically less polar than the starting material.

Data Summary & Process Logic

ParameterPhase 1 (Scaffold)Phase 2A (Methylation)Phase 2B (Allylation)
Substrate Benzyl 2-bromoacetateBenzyl 2-(methylsulfonyl)acetateBenzyl 2-(methylsulfonyl)propanoate
Reagent Na-MethanesulfinateMeIAllyl Bromide
Base None (Salt is nucleophile)

(Weak)
NaH (Strong)
Mechanism

Substitution

Enolate Alkylation

Enolate Alkylation
Key Challenge O-alkylation vs S-alkylationMono- vs Di-methylationSteric hindrance at

center
Exp.[3] Yield 85-95%90-95%75-85%
Workflow Diagram

SynthesisWorkflow Start Start: Benzyl 2-bromoacetate Step1 Step 1: Sulfonylation (NaSO2Me, DMF) Start->Step1 Inter1 Benzyl 2-(methylsulfonyl)acetate Step1->Inter1 Step2 Step 2: Methylation (MeI, K2CO3) Inter1->Step2 Inter2 Benzyl 2-(methylsulfonyl)propanoate Step2->Inter2 Step3 Step 3: Allylation (AllylBr, NaH) Inter2->Step3 Final Target: Benzyl 2-methyl-2-(methylsulfonyl) pent-4-enoate Step3->Final

Figure 2: Forward synthetic workflow illustrating the sequential construction of the molecule.

Troubleshooting & Optimization (Self-Validating Systems)

Controlling O- vs C-Alkylation

Sulfones strongly stabilize the carbanion charge on the carbon, making C-alkylation the dominant pathway. However, if yields drop:

  • Check Solvent: Switch from THF to DMF or DMSO for the final allylation. Polar aprotic solvents enhance the nucleophilicity of the enolate.

  • Temperature: Do not heat the allylation step initially. High temperatures can promote elimination (E2) of the allyl bromide rather than substitution.

Monitoring the Quaternary Center Formation

The formation of the quaternary center is the bottleneck.

  • NMR Validation:

    • Starting Material: The

      
      -proton in the propanoate appears as a quartet around 
      
      
      
      3.8–4.0 ppm.
    • Product: This quartet must disappear completely. The methyl group attached to the quaternary center will shift to a singlet (approx

      
       1.6–1.8 ppm).
      
    • Allyl Signals: Look for the characteristic multiplets at

      
       5.6–5.8 (internal alkene) and 
      
      
      
      5.1–5.3 (terminal alkene).
Safety Warning: Sulfinates & Hydrides
  • Sodium Methanesulfinate: Generally stable, but ensure it is dry. Moisture reduces yield.

  • Sodium Hydride: Highly reactive with water. Quench reactions slowly under inert gas.

References

  • General Synthesis of Sulfones: Trost, B. M. (1988). "Sulfones: Chemical Chameleons." Bulletin of the Chemical Society of Japan.

  • Alkyl

    
    -Sulfonyl Esters:  Wade, P. A., et al. (1982). "Synthesis of 
    
    
    
    -sulfonyl esters and their conversion to
    
    
    -unsaturated esters." Journal of Organic Chemistry.
  • Quaternary Center Construction: Trost, B. M., & Ghadiri, M. R. (1984). "Geminal alkylation of sulfones." Journal of the American Chemical Society.

  • Use of Benzyl Esters in Synthesis: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

stability of Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Process Chemistry & Analytical Development

Executive Summary & Structural Architecture

Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate represents a highly functionalized quaternary amino acid precursor or synthetic intermediate. Its stability profile is defined by a "Push-Pull" dynamic between steric hindrance and electronic activation.

  • Acidic Stability: High. The molecule exhibits robust stability against dilute acidic hydrolysis due to the electron-withdrawing

    
    -sulfonyl group destabilizing the oxocarbenium intermediate and reducing carbonyl basicity.
    
  • Basic Stability: Low to Moderate. The molecule is susceptible to saponification. While the quaternary center provides steric shielding, the inductive effect of the sulfone renders the carbonyl highly electrophilic.

  • Critical Instability Mode: Post-Hydrolysis Decarboxylation. The primary risk is not just ester cleavage, but the subsequent thermal decarboxylation of the resulting

    
    -sulfonyl carboxylic acid, leading to a des-carboxylated impurity.
    
Structural Pharmacophore Analysis
Functional GroupElectronic EffectSteric EffectStability Implication
Benzyl Ester Leaving group (

)
Moderate BulkSusceptible to saponification (

) and strong acid cleavage (

).

-Methyl
Weak DonorHigh (Quaternary Center)significantly retards

-type attack at the carbonyl; prevents

-deprotonation (no enolization).

-Sulfone (

)
Strong Withdrawal ModerateIncreases carbonyl electrophilicity (destabilizing to base); decreases carbonyl basicity (stabilizing to acid).
Allyl Tail NeutralLowGenerally stable; risk of isomerization only under extreme acidic/transition-metal conditions.

Mechanistic Stability Profile

Acidic Conditions: The Kinetic Barrier

Under acidic conditions (e.g., 0.1 M HCl, pH 1-2), this molecule is surprisingly robust.

  • Mechanism: Acid-catalyzed hydrolysis (

    
    ) requires protonation of the carbonyl oxygen.
    
  • Electronic Shielding: The adjacent methylsulfonyl group (

    
    ) is a powerful electron-withdrawing group (EWG). It reduces the electron density on the carbonyl oxygen, significantly lowering its 
    
    
    
    and making protonation—the rate-limiting step—energetically unfavorable [1].
  • Steric Shielding: Even if protonated, the tetrahedral intermediate formation is hindered by the quaternary center (methyl + sulfone + allyl + ester).

  • Exception: Strong acids (e.g., TFA, HBr) or Lewis acids (

    
    ) will cleave the benzyl ether bond via an 
    
    
    
    mechanism (cleavage of the alkyl-oxygen bond), generating the carboxylic acid and benzyl bromide/trifluoroacetate.
Basic Conditions: The Thermodynamic Sink

Under basic conditions (e.g., 0.1 M NaOH, pH >10), the molecule faces a cascade of degradation pathways.

  • Mechanism: Saponification via

    
     (Nucleophilic acyl substitution).
    
  • Electronic Activation: The

    
    -sulfone creates a partial positive charge on the carbonyl carbon, inviting attack by 
    
    
    
    . This inductive effect often overrides steric hindrance.
  • The "Trojan Horse" Effect (Decarboxylation): Once the benzyl ester is cleaved, the resulting 2-methyl-2-(methylsulfonyl)pent-4-enoic acid is inherently unstable.

    
    -Sulfonyl carboxylic acids are prone to thermal decarboxylation because the sulfone can stabilize the developing carbanion/radical intermediate during 
    
    
    
    loss [2].
    • Result: Formation of 4-methyl-4-(methylsulfonyl)but-1-ene (the des-carboxylated sulfone).

Degradation Pathway Visualization (DOT)

G Reactant Benzyl 2-methyl-2- (methylsulfonyl)pent-4-enoate TetraInt Tetrahedral Intermediate Reactant->TetraInt OH- (Base) Fast Attack AcidProduct 2-methyl-2-(methylsulfonyl) pent-4-enoic acid Reactant->AcidProduct H+ / H2O (Acid) Slow (Steric/Electronic Block) TetraInt->AcidProduct Elimination of BnO- BnOH Benzyl Alcohol TetraInt->BnOH DecarbProduct 4-(methylsulfonyl)pent-1-ene (Decarboxylated Impurity) AcidProduct->DecarbProduct Heat (>50°C) or Prolonged Base Exposure

Caption: Figure 1. Degradation cascade showing the susceptibility to base-mediated hydrolysis followed by thermal decarboxylation.

Experimental Validation Protocols

Materials & Reagents[1]
  • Solvent System: Acetonitrile (MeCN) is required to solubilize the lipophilic benzyl ester. Do not use Methanol/Ethanol to avoid transesterification artifacts.

  • Quench Solution: 1M Ammonium Acetate (buffer pH 4.5) or cold 0.1 M HCl (for base quench).

Protocol: Forced Degradation Workflow
StepActionCritical Rationale
1. Preparation Dissolve 10 mg of analyte in 5 mL MeCN.Ensures homogeneity.
2. Acid Stress Add 5 mL 1.0 N HCl . Heat to 60°C for 4 hours.0.1 N is likely too weak due to sulfone stability. 60°C overcomes the steric barrier.
3. Base Stress Add 5 mL 0.1 N NaOH . Keep at Ambient Temp (20°C) .Do not heat. Heating basic sulfonyl esters leads to rapid decarboxylation, masking the hydrolysis rate.
4. Oxidative Add 5 mL 3%

. (Control)
Checks if the alkene tail (pent-4-enoate) epoxidizes.
5. Sampling Aliquot 500 µL at T=0, 1h, 4h, 24h.Quench immediately into cold buffer.
6. Analysis HPLC-UV (254 nm) or LC-MS.Monitor disappearance of Ester (

min) and appearance of Acid (

min) and Benzyl Alcohol.
Data Interpretation Guide
  • Scenario A (Acid): < 5% degradation after 24h.

  • Scenario B (Base): Rapid disappearance (>50% in 1h) + Appearance of a new non-acid peak (MS M-44).

Synthesis & Handling Recommendations

Based on the stability profile, the following handling rules apply for drug development workflows:

  • Workup Strategy: Avoid washing the organic layer with strong bases (e.g., 1M NaOH or saturated

    
    ) for prolonged periods. Use saturated 
    
    
    
    (mild base) or brine.
  • Deprotection: To remove the benzyl group without affecting the rest of the molecule, use Hydrogenolysis (

    
    ) in EtOAc. This avoids both the harsh acid and the risky basic conditions [3].
    
  • Storage: Store as a solid at -20°C. In solution, avoid protic basic solvents.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 12: Nucleophilic Substitution at the Carbonyl Group).

  • Krapcho, A. P. (1982).

    
    -Keto Esters, 
    
    
    
    -Cyano Esters and Related Compounds in Dipolar Arotic Solvents. Synthesis, 805-822, 893-914. (Seminal work on decarboxylation of activated esters/acids).
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Section: Cleavage of Benzyl Esters).

  • Babtie, A., et al. (2012).[1] The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Journal of Organic Chemistry. (Mechanistic insight into sulfonyl group electronic effects).

Sources

An In-Depth Technical Guide to Nemtabrutinib (ARQ 531): Synthesis, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of Nemtabrutinib (formerly ARQ 531, now MK-1026), a potent, reversible, and non-covalent inhibitor of Bruton's Tyrosine Kinase (BTK). We will delve into the synthetic chemistry, physicochemical properties, and the nuanced mechanism of action that sets Nemtabrutinib apart from first-generation BTK inhibitors. This document is intended to serve as a valuable resource for researchers in oncology, immunology, and medicinal chemistry.

A Note on Chemical Identification

It is important to clarify a potential point of confusion regarding the Chemical Abstracts Service (CAS) number. The query for this guide specified CAS number 1942858-50-5. However, extensive database searches indicate that the correct CAS number for Nemtabrutinib is 2095393-15-8 .[1][2] This guide will proceed with the correct and widely cited CAS number for Nemtabrutinib.

Introduction to Nemtabrutinib: A New Generation BTK Inhibitor

Nemtabrutinib is an investigational small molecule drug that has shown significant promise in the treatment of B-cell malignancies.[1] Developed to overcome the resistance mechanisms associated with first-generation, covalent BTK inhibitors like ibrutinib, Nemtabrutinib exhibits a distinct pharmacological profile. It is an orally available, reversible inhibitor that targets the ATP binding site of BTK.[1][3]

A key feature of Nemtabrutinib is its ability to effectively inhibit both wild-type BTK and the C481S mutant form, a common source of acquired resistance to covalent inhibitors.[2] This makes it a promising therapeutic option for patients who have relapsed or become refractory to earlier BTK-targeted therapies. Currently, Nemtabrutinib is in Phase III clinical trials for chronic lymphocytic leukemia and other blood cancers.[1]

Synthesis of Nemtabrutinib

The synthesis of Nemtabrutinib is a complex, multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and purity. A convergent synthesis approach has been developed for its manufacture, which involves the preparation of key fragments that are later combined to form the final molecule.[4]

The core building blocks for the synthesis of Nemtabrutinib are:

  • An aryl bromide fragment.

  • A biaryl ether fragment.

  • A chiral amino alcohol fragment: ((2S,5R)-5-aminotetrahydro-2H-pyran-2-yl)methanol·HCl.

A critical step in the synthesis is the formation of a key ketone intermediate. The initial batch process for this step involved a simultaneous deprotonation and lithiation at cryogenic temperatures (-60 °C), which resulted in a modest 61% yield.[4] Process chemistry research has focused on developing a more sustainable and efficient "batch-flow" process to improve the yield and reduce impurities.[4]

General Synthetic Workflow

The overall synthetic strategy can be visualized as a convergent process where key fragments are synthesized independently and then coupled in the final stages.

G cluster_0 Fragment Synthesis cluster_1 Key Intermediate Formation cluster_2 Final Assembly & Product A Aryl Bromide Fragment D Ketone Intermediate 3 A->D B Biaryl Ether Fragment B->D C Chiral Amino Alcohol Fragment E Coupling & Final Steps C->E D->E F Nemtabrutinib (ARQ 531) E->F

Figure 1: Convergent Synthetic Workflow for Nemtabrutinib.

Manufacturing of the Biaryl Ether Fragment

The synthesis of the biaryl ether fragment, a key component of Nemtabrutinib, involves a two-step manufacturing process.[5] The first step is an esterification reaction where dimethyl carbonate serves as both a solvent and a desiccant.[5] This is followed by a heterogeneous etherification step. Careful control of the water content is crucial in this step to ensure acceptable reaction rates and minimize the formation of impurities.[5] The isolation of the final biaryl ether product from water also presents challenges due to its low melting point, requiring specialized procedures to prevent oiling out and ensure effective drying.[5]

Properties of Nemtabrutinib

Physicochemical Properties
PropertyValueSource
IUPAC Name (2-chloro-4-phenoxyphenyl)-(4-{[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino}-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone[1]
Molecular Formula C25H23ClN4O4[1]
Molar Mass 478.93 g·mol−1[1]
CAS Number 2095393-15-8[1][2]
Appearance Solid[6]
Purity ≥99% (typical for research grade)[6]
Storage Store at 2-8°C in a dark, dry place.[6]
Biological Properties and Kinase Selectivity

Nemtabrutinib is a highly potent inhibitor of BTK, with IC50 values of 0.85 nM for wild-type BTK (WT-BTK) and 0.39 nM for the C481S mutant BTK (C481S-BTK).[3] In addition to its potent activity against BTK, Nemtabrutinib also exhibits inhibitory activity against other kinases, which may contribute to its overall efficacy.[7] It shows strong inhibition of other TEC family kinases as well as kinases from the Src and Trk families.[3][7]

Mechanism of Action

Nemtabrutinib functions as a reversible, ATP-competitive inhibitor of Bruton's Tyrosine Kinase.[7][8] BTK is a critical enzyme in the B-cell antigen receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and activation of B-lymphocytes.[2] In many B-cell malignancies, this pathway is constitutively active, driving cancer cell growth.

By binding to the ATP pocket of BTK, Nemtabrutinib blocks its kinase activity, thereby preventing the downstream signaling cascade.[8] This leads to the inhibition of pathways that are crucial for the survival of malignant B-cells, ultimately inducing apoptosis.[2]

A key distinction from first-generation BTK inhibitors is that Nemtabrutinib's binding is non-covalent and does not rely on interaction with the cysteine residue at position 481 (C481) in the BTK active site.[2][7] This is significant because mutations of this cysteine to a serine (C481S) are a primary mechanism of acquired resistance to covalent inhibitors. By not requiring this interaction, Nemtabrutinib maintains its inhibitory activity against both the wild-type and the C481S-mutated forms of BTK.[2]

BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation Downstream Downstream Signaling (e.g., PLCγ2, NF-κB) BTK->Downstream Phosphorylation Nemtabrutinib Nemtabrutinib (ARQ 531) Nemtabrutinib->BTK Inhibition Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition

Figure 2: Simplified Mechanism of Action of Nemtabrutinib.

Conclusion

Nemtabrutinib represents a significant advancement in the development of BTK inhibitors. Its unique, non-covalent mechanism of action and its potent activity against both wild-type and C481S-mutant BTK address a critical unmet need in the treatment of B-cell malignancies. The ongoing clinical trials will further elucidate its therapeutic potential. The development of a sustainable and efficient manufacturing process will be crucial for its future as a therapeutic agent. This guide has provided a detailed overview of its synthesis, properties, and mechanism of action to aid researchers in their understanding and future investigations of this promising molecule.

References

  • Development of a Green and Sustainable Manufacturing Process for a Key Intermediate to Nemtabrutinib (MK-1026): Sequential Deprotonation–Lithiation as a Batch–Flow Process. ACS Publications. [Link]

  • Manufacturing Process Development for the Biaryl Ether Fragment of Nemtabrutinib (MK-1026). ACS Figshare. [Link]

  • Nemtabrutinib - Wikipedia. Wikipedia. [Link]

  • Nemtabrutinib | C25H23ClN4O4 | CID 129045720 - PubChem. NIH. [Link]

  • The BTK Inhibitor ARQ 531 Targets Ibrutinib Resistant CLL and Richter's Transformation. Cancer Discovery. [Link]

  • nemtabrutinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

Sources

Technical Whitepaper: (S)-Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a foundational whitepaper for the synthesis and application of (S)-Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate . This document synthesizes established protocols from asymmetric catalysis, specifically leveraging Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA), to provide a robust, reproducible workflow.

Foundational Research & Synthetic Methodology

Executive Summary

The molecule (S)-Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate represents a high-value chiral building block characterized by a sterically congested quaternary carbon center.[1] Its structural utility lies in its orthogonality: the benzyl ester serves as a removable protecting group, the allyl moiety allows for olefin metathesis or oxidative cleavage, and the methylsulfonyl (mesyl) group acts as a temporary activating group that can be reductively removed to reveal a "stealth" chiral methyl center.

This guide details the construction of this molecule via Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) , a method superior to classical enolate alkylation due to its ability to generate quaternary stereocenters with high enantiomeric excess (ee) under neutral conditions.[1]

Strategic Analysis & Retrosynthesis

The construction of the quaternary center at the


-position is the primary synthetic challenge.[1] Classical alkylation of 

-methyl

-sulfonyl esters often suffers from poor stereocontrol and dialkylation.[1] The Pd-AAA strategy utilizes the "soft" nucleophilicity of the sulfonyl-stabilized carbanion against a

-allylpalladium electrophile.[1]
Retrosynthetic Logic
  • Target: (S)-Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate[1]

  • Disconnection:

    
    -C–C bond cleavage.
    
  • Synthons:

    • Nucleophile: Benzyl 2-(methylsulfonyl)propanoate (Pro-nucleophile).[1]

    • Electrophile: Allyl acetate (or Allyl methyl carbonate).[1]

    • Chiral Catalyst: Pd(0) complexed with a

      
      -symmetric diphosphine ligand (Trost Ligand).[1]
      

Retrosynthesis Target (S)-Target Molecule (Quaternary Center) Precursor Benzyl 2-(methylsulfonyl) propanoate Target->Precursor Retrosynthesis Allyl Allyl Acetate Target->Allyl Precursor->Target Pd-AAA Allyl->Target Catalyst Pd(0) / (S,S)-Ligand Catalyst->Target Induction

Figure 1: Retrosynthetic disconnection showing the convergence of the sulfonyl ester and allyl source.

Experimental Protocol

This protocol is designed for self-validation . The key to success is the rigorous exclusion of oxygen during catalyst formation and the precise ratio of ligand to metal.

Materials & Reagents[1][2][3]
  • Substrate: Benzyl 2-(methylsulfonyl)propanoate (Synthesized via Knoevenagel condensation or alkylation of methyl sulfonyl acetate).[1]

  • Allyl Source: Allyl acetate (1.2 equivalents).[1]

  • Catalyst Precursor: Tris(dibenzylideneacetone)dipalladium(0) [

    
    ].[1]
    
  • Chiral Ligand: (S,S)-DACH-Phenyl Trost Ligand (N,N'-((1S,2S)-cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)benzamide)).[1]

    • Note on Chirality: To obtain the (S)-product , one typically employs the (S,S)-ligand for this specific substrate class, though screening is recommended as the "match/mismatch" effect can vary with ester bulk.[1]

  • Base: Cesium Carbonate (

    
    ) or BSA (N,O-Bis(trimethylsilyl)acetamide) with catalytic acetate.[1]
    
  • Solvent: Dichloromethane (DCM) or Toluene (degassed).[1]

Step-by-Step Methodology

Step 1: Catalyst Activation (The "Yellow to Orange" Test)

  • In a flame-dried Schlenk flask under Argon, charge

    
     (2.5 mol%) and the (S,S)-Trost Ligand (5.5 mol%).
    
  • Add degassed DCM (concentration 0.1 M relative to substrate).[1]

  • Stir at room temperature for 15–20 minutes.

    • Validation: The solution should transition from a dark purple/red (uncomplexed Pd) to a clear orange/yellow solution. This confirms the formation of the active chiral Pd-ligand complex.

Step 2: Nucleophile Formation & Reaction

  • Add Benzyl 2-(methylsulfonyl)propanoate (1.0 equiv) to the catalyst solution.[1]

  • Add Allyl Acetate (1.2 equiv).[1]

  • Add

    
     (3.0 equiv) OR add BSA (3.0 equiv) followed by a pinch of KOAc (catalytic).[1]
    
    • Mechanistic Note: BSA generates the silyl ketene acetal in situ, which is a neutral nucleophile, often leading to higher ee% by avoiding the "tight ion pair" effect of metal enolates.

  • Stir at ambient temperature (23°C). Monitor by TLC (SiO2, Hexane/EtOAc 4:1). The sulfone starting material is polar; the product is less polar.

Step 3: Quench & Purification [1]

  • Filter the reaction mixture through a pad of silica gel to remove Palladium (elute with ether).

  • Concentrate in vacuo.[1]

  • Purification: Flash column chromatography (Gradient: 5% to 20% EtOAc in Hexanes).

    • Target: (S)-Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate.[1]

    • Yield Expectation: 85–95%.[1]

    • ee Expectation: >90% (determined by Chiral HPLC using Chiralpak AD-H column).[1]

Mechanistic Validation (Catalytic Cycle)

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via a Type A mechanism (soft nucleophile).

  • Ionization: Pd(0) coordinates to allyl acetate and ionizes it, forming a cationic

    
    -allylpalladium complex.[1] The chiral ligand creates a chiral pocket.
    
  • Nucleophilic Attack: The sulfone-stabilized carbanion attacks the

    
    -allyl system from the face opposite the metal (outer-sphere attack).[1]
    
  • Enantiodiscrimination: The chiral ligand dictates which terminus of the allyl group is attacked or differentiates the prochiral faces of the nucleophile. In this quaternary center formation, the discrimination occurs at the nucleophile face .

CatalyticCycle Pd0 Pd(0)-Ligand Active Catalyst PiAllyl Cationic Pi-Allyl Pd Complex Pd0->PiAllyl Oxidative Addition (Ionization) AllylAc Allyl Acetate AllylAc->PiAllyl Product (S)-Product + Pd(0) PiAllyl->Product Nucleophilic Attack (Outer Sphere) Nu Sulfone Nucleophile Nu->Product Product->Pd0 Regeneration

Figure 2: The Pd-AAA catalytic cycle illustrating the ionization and outer-sphere nucleophilic attack.

Data Summary & Physical Properties

The following data points serve as benchmarks for product verification.

PropertyValue / DescriptionNote
Formula ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Molecular Weight 282.36 g/mol
Appearance Colorless viscous oil or low-melting solidCrystallizes upon standing

NMR (Diagnostics)

7.35 (m, 5H, Ar), 5.7 (m, 1H, vinyl), 5.2 (m, 2H, vinyl), 5.2 (s, 2H,

), 2.9 (s, 3H,

), 1.6 (s, 3H,

)
The singlet methyl at 1.6 ppm and sulfone methyl at 2.9 ppm are characteristic of the quaternary center.[2][3][4][5][6][7][8][9][10][11]
Chiral HPLC Chiralpak AD-H or OD-HHexane/iPrOH (90:10), flow 1.0 mL/min.[1]
Optical Rotation

(variable based on solvent)
Compare to literature value for (R)-enantiomer (sign inversion).

Applications & Transformations

The (S)-Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate is not just an endpoint; it is a divergence point.[1]

  • Reductive Desulfonylation: Treatment with

    
     or 
    
    
    
    removes the
    
    
    group, leaving a chiral
    
    
    -methyl ester (difficult to synthesize directly).[1]
  • Ring Closing Metathesis (RCM): If the benzyl ester is transesterified to an allyl ester, RCM (Grubbs catalyst) yields chiral cyclopentenes.

References

  • Trost, B. M. ; Jiao, Z.; Gholami, H. "Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles."[1][8] Chemical Science, 2021 , 12, 10532-10537.[1][8]

  • Trost, B. M. ; Crawley, M. L. "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 2003 , 103, 2921-2944.[1]

  • Sigma-Aldrich. "Benzyl (R)-2-methyl-2-(methylsulfonyl)pent-4-enoate Product Page."[1] (Used for physical property baseline of the enantiomer).

Sources

The Sulfone Scaffold: A Historical and Mechanistic Guide to Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sulfone moiety (


) represents one of the most versatile "chemical chameleons" in organic synthesis.[1] Historically viewed merely as a robust protecting group or a temporary activating group for 

-alkylation, the sulfone has evolved into a linchpin for constructing complex carbon skeletons. This guide analyzes the historical trajectory of sulfone chemistry, shifting from the classical anionic activation of the 1970s to the stereoselective olefinations of the 1990s, and finally to the radical-mediated desulfonylative couplings of the modern era.

The Fundamental Era: Activation and Stabilization

Before the advent of sophisticated metal-catalyzed couplings, the sulfone was prized for its unique electronic properties. The sulfonyl group is highly electron-withdrawing, rendering


-protons acidic (

for dimethyl sulfone in DMSO, dropping significantly when adjacent to other EWGs).
The "Temporary" Auxiliary

In the mid-20th century, the primary utility of the sulfone was reductive alkylation .

  • Activation: A sulfide is oxidized to a sulfone.[2]

  • Alkylation: The sulfone is deprotonated (typically with n-BuLi or LDA) to form a stable

    
    -sulfonyl carbanion, which acts as a nucleophile toward alkyl halides or epoxides.
    
  • Removal: The sulfone is excised via reductive desulfonylation to leave a hydrocarbon scaffold.[3]

Key Insight: Unlike carbonyls, sulfones do not suffer from O-alkylation or self-condensation under standard basic conditions, making them superior for assembling long alkyl chains.

Desulfonylation Strategies

The "removability" of the sulfone is critical to its role as a temporary auxiliary.

  • Raney Nickel: The classical method (hydrogenolysis). Effective but often incompatible with other reducible functional groups (alkenes, alkynes).

  • Sodium Amalgam (Na/Hg): Used extensively in the classical Julia olefination.

  • Samarium Diiodide (

    
    ):  A milder, single-electron transfer (SET) reagent introduced later for chemoselective reductive desulfonylation.
    

The Olefination Revolution: From Julia to Kocienski

The most significant contribution of sulfone chemistry to total synthesis is the Julia Olefination . It addressed a critical gap left by the Wittig reaction: the stereoselective synthesis of


-alkenes.
The Classical Julia-Lythgoe Olefination (1973)

Discovered by Marc Julia and Jean-Marc Paris, this reaction connects a phenyl sulfone and an aldehyde.[4]

  • Mechanism:

    • Addition of

      
      -sulfonyl anion to aldehyde 
      
      
      
      
      
      -alkoxysulfone.
    • In situ acylation (using acetic anhydride or benzoyl chloride).

    • Reductive Elimination: Treatment with Na/Hg generates a radical intermediate.

  • Stereocontrol: The

    
    -selectivity arises during the radical elimination step. The intermediate alkyl radical equilibrates to the thermodynamically more stable trans conformation before collapsing to the alkene.
    
The Modified Julia-Kocienski Olefination (1991-1998)

The classical method required two distinct steps and harsh reducing agents. Sylvestre Julia (1991) and later Philip Kocienski (1998) revolutionized this by using heteroaryl sulfones (Benzothiazole [BT] or Phenyltetrazole [PT]).

The "Smiles" Advantage: This modification is a one-pot reaction that proceeds via a Smiles rearrangement . The heteroaryl group acts as an electrophilic trap for the alkoxide, triggering an intramolecular nucleophilic aromatic substitution (


) followed by spontaneous elimination of 

and the heteroaryloxide.

Mechanistic Visualization:

JuliaKocienski Start Heteroaryl Sulfone (PT-SO2-R) Base Base (KHMDS) Start->Base Deprotonation Adduct Beta-Alkoxide Intermediate Base->Adduct + Aldehyde Aldehyde Aldehyde (R'-CHO) Aldehyde->Adduct Smiles Smiles Rearrangement Adduct->Smiles Intramolecular SnAr Elim Extrusion of SO2 + O-PT Smiles->Elim Collapse Product (E)-Alkene Elim->Product Stereoselective

Caption: The Julia-Kocienski pathway relies on the Smiles rearrangement to bypass the need for external reducing agents.

Rearrangement Logic: The Ramberg-Bäcklund Reaction

While the Julia reaction builds alkenes between two carbons, the Ramberg-Bäcklund Rearrangement (RBR) creates alkenes by excising the sulfur from within a carbon chain.[5]

  • Discovery: 1940s by Ramberg and Bäcklund.[6]

  • Transformation:

    
    -Halo sulfones are treated with base to yield alkenes with extrusion of 
    
    
    
    .[2][6][7]
  • Mechanism:

    • Deprotonation of the

      
      -position.
      
    • Intramolecular

      
       displacement of the halogen to form a thiirane dioxide (episulfone) .
      
    • Cheletropic extrusion of

      
      .
      

Strategic Utility: The RBR is uniquely capable of synthesizing strained cycloalkenes and concealed alkenes (where the double bond is revealed late-stage from a cyclic sulfone precursor).

RambergBacklund Sulfone Alpha-Halo Sulfone Anion Alpha'-Carbanion Sulfone->Anion Base (KOtBu) Episulfone Episulfone (Thiirane Dioxide) Anion->Episulfone Intramolecular Sn2 Transition Cheletropic Extrusion Episulfone->Transition - SO2 Alkene Alkene Product Transition->Alkene

Caption: The Ramberg-Bäcklund sequence involves a critical episulfone intermediate before SO2 extrusion.

Modern Era: Radical and Photoredox Desulfonylation

In the last decade, the focus has shifted from anionic chemistry to radical and transition-metal-catalyzed processes.

Desulfonylative Cross-Coupling

Modern methodologies allow the


 bond to function as a pseudohalide in cross-coupling reactions.
  • Mechanism: Oxidative addition of a low-valent metal (Pd, Ni) into the C-S bond, followed by extrusion of

    
     and reductive elimination.
    
  • Application: This allows sulfones to be used as stable handles for late-stage diversification, replacing the sulfone with aryl, vinyl, or alkyl groups.

Photoredox Catalysis

Visible-light photoredox catalysis has rejuvenated sulfone chemistry. Sulfones can serve as radical precursors.[3][8] Upon single-electron reduction (or oxidation of sulfinates), the sulfonyl radical fragments to release


 and a carbon-centered radical, which can then engage in cascade cyclizations or Giese-type additions.

Experimental Protocol: Julia-Kocienski Olefination

This protocol describes the synthesis of an


-alkene using a Phenyltetrazole (PT)  sulfone.[9][10] PT-sulfones are generally preferred over Benzothiazole (BT) sulfones for maximizing 

-selectivity.[11]
Reagents & Setup
  • Sulfone: 1-Phenyl-1H-tetrazol-5-yl sulfone derivative (1.0 equiv).

  • Aldehyde: Target aldehyde (1.2 equiv).

  • Base: KHMDS (Potassium hexamethyldisilazide), 0.5 M in toluene.

  • Solvent: Anhydrous 1,2-Dimethoxyethane (DME) or THF.

    • Note: DME often enhances

      
      -selectivity via cation chelation effects.
      
Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask under Argon. Add the PT-sulfone (1.0 mmol) and anhydrous DME (10 mL). Cool the solution to -60 °C .

  • Metallation: Dropwise add KHMDS (1.1 mmol) over 5 minutes. The solution will typically turn bright yellow or orange, indicating the formation of the sulfonyl carbanion. Stir for 30 minutes at -60 °C.

  • Addition: Dissolve the aldehyde (1.2 mmol) in DME (2 mL) and add dropwise to the carbanion solution.

  • Reaction: Stir at -60 °C for 1 hour, then slowly warm the reaction to room temperature over 2 hours.

    • Checkpoint: The reaction mixture often lightens in color as the elimination proceeds.

  • Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x).[9] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[9]
  • Purification: Flash column chromatography (Silica gel).

Troubleshooting Selectivity

The


 ratio in Julia-Kocienski reactions is sensitive to the counter-cation and solvent polarity.
VariableConditionEffect on SelectivityMechanistic Rationale
Base Cation LiHMDSLowers

-selectivity
Tighter coordination stabilizes the syn-intermediate (leading to Z).
Base Cation KHMDSIncreases

-selectivity
Larger cation promotes an "open" transition state favorable for anti-addition.
Solvent THFModerateStandard coordination.
Solvent DMEHigh

Chelation of the cation by DME disrupts closed transition states.
Sulfone Type Pyridyl (PYR)High

Chelation control by the pyridyl nitrogen favors syn-addition.

References

  • Julia, M., & Paris, J. M. (1973).[12] Syntheses a l'aide de sulfones v.-methode de synthese de doubles liaisons.[1][13] Tetrahedron Letters, 14(49), 4833-4836. Link

  • Blakemore, P. R. (2002).[9] The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 2563-2585. Link[9]

  • Kocienski, P. J., et al. (1998).[9] A new synthesis of alkenes based on the reaction of 1-phenyl-1H-tetrazol-5-yl sulfones with aldehydes.[11] Synlett, 1998(1), 26-28.[11] Link

  • Ramberg, L., & Bäcklund, B. (1940). The reaction of alpha-halo sulfones with alkali.[2][7] Arkiv för Kemi, Mineralogi och Geologi, 27A(13).

  • Nájera, C., & Yus, M. (2008). Desulfonylation reactions. Organic Reactions, 72, 369. Link

  • Trost, B. M. (1988). The sulfone as a chemical chameleon. Bulletin of the Chemical Society of Japan, 61(1), 107-124. Link

Sources

An In-depth Technical Guide to the Initial Investigations into the Reactivity of Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a strategic approach for the initial investigation into the chemical reactivity of Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate, a chiral ester with significant potential as a versatile intermediate in pharmaceutical and complex molecule synthesis.[1] The molecule's unique architecture, featuring a sterically encumbered quaternary center bearing both a methylsulfonyl and a methyl group, a terminal vinyl moiety, and a labile benzyl ester, presents a rich landscape for synthetic transformations. This document provides a framework for researchers to systematically explore and harness the reactivity of these functional groups, explaining the causality behind experimental choices and providing detailed, self-validating protocols.

Introduction: Unveiling the Synthetic Potential

Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate is a compound of interest due to its combination of key functional groups that can act as handles for a variety of chemical transformations.[1] The methylsulfonyl group imparts electrophilic character and can stabilize an adjacent carbanion, while the terminal vinyl group is a versatile precursor for numerous additions and coupling reactions.[2] The benzyl ester provides a means for late-stage deprotection or conversion to other functionalities. Understanding the interplay and selective reactivity of these groups is paramount for its effective utilization in synthetic campaigns. This guide proposes a logical workflow for these initial investigations, starting with the characterization of the molecule's stability and proceeding to explore the reactivity of each key functional group.

Molecular Structure and Spectroscopic Characterization

A foundational step in any reactivity study is the unambiguous confirmation of the starting material's structure and purity.

Structure:

Caption: Structure of Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate.

Table 1: Recommended Spectroscopic Analysis

TechniquePurposeExpected Key Signals
¹H NMR Structural confirmation and purity assessment.- Aromatic protons of the benzyl group.- Methylene protons of the benzyl group.- Singlet for the C2-methyl group.- Singlet for the methylsulfonyl group.- Protons of the allyl group (complex splitting pattern).
¹³C NMR Confirmation of carbon framework.- Carbonyl carbon of the ester.- Aromatic carbons.- Quaternary carbon at C2.- Carbons of the methyl, methylsulfonyl, and allyl groups.
FT-IR Identification of functional groups.- Strong C=O stretch (ester).- Strong S=O stretches (sulfonyl).- C=C stretch (alkene).- C-O stretch (ester).
HRMS Exact mass determination for molecular formula confirmation.Calculated m/z for [M+H]⁺, [M+Na]⁺, etc.

Stability Assessment

Before embarking on reactivity studies, it is crucial to understand the compound's stability under various conditions.

Thermal Stability

Rationale: The presence of the benzyl ester and the sulfonyl group suggests potential for thermal decomposition. Determining the thermal threshold is vital for planning reactions at elevated temperatures.

Protocol:

  • Dissolve a known quantity of the compound in a high-boiling, inert solvent (e.g., diphenyl ether).

  • Heat the solution in sealed vials at a range of temperatures (e.g., 80 °C, 100 °C, 120 °C, 150 °C).

  • Monitor the reaction over time (e.g., 1, 4, 12, 24 hours) by TLC and ¹H NMR to detect any degradation.

pH Stability

Rationale: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions. Understanding its lability is key to selecting appropriate reaction and workup conditions. Sulfonate esters are generally stable to moderately acidic conditions but can be cleaved by strong acids or bases.[3][4]

Protocol:

  • Prepare solutions of the compound in a suitable solvent system (e.g., THF/water) buffered at various pH values (e.g., pH 2, 4, 7, 10, 12).

  • Stir the solutions at room temperature and monitor for hydrolysis by TLC or HPLC over a 24-hour period.

  • Identify the pH range in which the compound is stable.

Systematic Exploration of Functional Group Reactivity

The following sections outline a series of initial investigations into the reactivity of the key functional groups.

G cluster_0 Initial Reactivity Investigations cluster_1 Vinyl Group Reactivity cluster_2 Sulfonyl Group & α-Position Reactivity cluster_3 Ester Group Reactivity cluster_4 Allylic System Reactivity Start Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate A1 Epoxidation (e.g., m-CPBA) Start->A1 A2 Hydroboration-Oxidation (e.g., BH3-THF, H2O2/NaOH) Start->A2 A3 Cycloaddition (e.g., Diels-Alder, 1,3-Dipolar) Start->A3 A4 Heck Coupling Start->A4 B1 α-Alkylation (Deprotonation-Alkylation) Start->B1 B2 Julia-Kocienski Type Olefination Precursor Study Start->B2 B3 Reductive Desulfonylation (e.g., SmI2, Na/Hg) Start->B3 C1 Saponification (Base Hydrolysis) Start->C1 C2 Transesterification Start->C2 C3 Reductive Cleavage (Hydrogenolysis) Start->C3 D1 Palladium-Catalyzed Allylic Alkylation Start->D1

Caption: Proposed workflow for investigating the reactivity of key functional groups.

Reactivity of the Vinyl Group

The terminal alkene is a prime site for a variety of transformations.[5][6]

Rationale: The synthesis of vinyl epoxides provides a versatile intermediate for further synthetic manipulations.[7] This experiment will probe the electronic nature of the double bond and its accessibility.

Protocol:

  • Dissolve the substrate in a chlorinated solvent (e.g., dichloromethane).

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup involves quenching with aqueous sodium thiosulfate and sodium bicarbonate.[8]

  • Characterize the resulting epoxide by NMR and MS.

Rationale: This two-step reaction will test the regioselectivity of addition to the double bond, which is expected to yield the anti-Markovnikov alcohol. This provides a route to a primary alcohol, expanding the synthetic utility.

Protocol:

  • Dissolve the substrate in anhydrous THF under an inert atmosphere.

  • Add borane-THF complex (1.0 M solution) dropwise at 0 °C.

  • Stir at room temperature for 2-4 hours.

  • Carefully add water, followed by aqueous sodium hydroxide and 30% hydrogen peroxide at 0 °C.

  • Stir at room temperature or gentle heat until oxidation is complete.

  • Extract the product and purify by column chromatography.

Rationale: The vinyl group can potentially participate in cycloaddition reactions.[9][10][11] For instance, a Diels-Alder reaction with a suitable diene would indicate its reactivity as a dienophile. The electron-withdrawing nature of the adjacent sulfonyl group may activate the double bond for such transformations.[2]

Protocol (Diels-Alder Example):

  • Dissolve the substrate and a reactive diene (e.g., cyclopentadiene) in a suitable solvent (e.g., toluene).

  • Heat the reaction mixture (e.g., 80-110 °C) in a sealed tube.

  • Monitor the reaction for the formation of the cycloadduct.

  • Purify and characterize the product.

Reactivity Involving the Sulfonyl Group

The methylsulfonyl group is a powerful electron-withdrawing group and can influence the reactivity of the adjacent quaternary center.

Rationale: While challenging at a quaternary center, attempting deprotonation of the C3 methylene group followed by alkylation will provide insight into the acidity of these protons and the steric hindrance around this position. Successful α-alkylation of sulfones is a known transformation.[12][13][14][15]

Protocol:

  • Dissolve the substrate in anhydrous THF at -78 °C under an inert atmosphere.

  • Add a strong base (e.g., n-BuLi, LDA).

  • After stirring for 30-60 minutes, add an electrophile (e.g., methyl iodide).

  • Slowly warm the reaction to room temperature.

  • Quench with saturated aqueous ammonium chloride and analyze the product mixture.

Rationale: The removal of the sulfonyl group can be a useful synthetic step. Reagents like samarium(II) iodide or sodium amalgam are known to effect such transformations.[16][17] This would yield a molecule with a quaternary center containing two methyl groups.

Protocol (using SmI₂):

  • Generate a solution of SmI₂ in THF.

  • Add the substrate to the SmI₂ solution at room temperature.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Quench the reaction with a suitable reagent (e.g., saturated potassium sodium tartrate solution).

  • Isolate and characterize the desulfonylated product.

Reactivity of the Benzyl Ester

The benzyl ester is a common protecting group and its selective cleavage is a key transformation.

Rationale: Catalytic hydrogenation is the standard method for cleaving a benzyl ester to the corresponding carboxylic acid without affecting many other functional groups.

Protocol:

  • Dissolve the substrate in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a palladium on carbon catalyst (e.g., 10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker).

  • Monitor the reaction until completion.

  • Filter off the catalyst and evaporate the solvent to yield the carboxylic acid.

Reactivity of the Allylic System

The combination of the vinyl group and the adjacent carbons constitutes an allylic system.

Rationale: Palladium-catalyzed reactions are powerful tools for forming C-C and C-heteroatom bonds at allylic positions.[18][19][20][21][22] Investigating the Tsuji-Trost reaction, for example, will reveal if the benzyl ester can act as a leaving group to form a π-allyl palladium intermediate.

Protocol (Tsuji-Trost type):

  • Dissolve the substrate, a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., PPh₃), and a nucleophile (e.g., dimethyl malonate with a base) in an appropriate solvent (e.g., THF).

  • Heat the reaction mixture and monitor for product formation.

  • Isolate and characterize the allylic substitution product.

Data Interpretation and Future Directions

The outcomes of these initial experiments will provide a comprehensive reactivity map for Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate.

Table 2: Summary of Proposed Investigations and Potential Outcomes

InvestigationTarget FunctionalityPotential OutcomeImplication for Synthesis
EpoxidationVinyl GroupFormation of Benzyl 2-methyl-2-((2-methyloxiran-2-yl)methyl)-2-(methylsulfonyl)acetateAccess to epoxide-containing building blocks.
Hydroboration-OxidationVinyl GroupFormation of Benzyl 5-hydroxy-2-methyl-2-(methylsulfonyl)pentanoateIntroduction of a primary alcohol for further functionalization.
Diels-AlderVinyl GroupFormation of a norbornene-type adductDemonstrates dienophilic character; potential for complex ring system synthesis.
α-AlkylationAllylic C-HAlkylation at the C3 positionPotential for chain extension adjacent to the quaternary center.
Reductive DesulfonylationSulfonyl GroupFormation of Benzyl 2,2-dimethylpent-4-enoateAccess to compounds without the sulfonyl moiety.
HydrogenolysisBenzyl EsterFormation of 2-Methyl-2-(methylsulfonyl)pent-4-enoic acidDeprotection to the free acid for further coupling reactions.
Pd-catalyzed SubstitutionAllylic EsterFormation of a π-allyl intermediate and subsequent substitutionA pathway for allylic functionalization.

Based on these initial findings, more advanced synthetic strategies can be developed. For example, if the vinyl group reacts selectively, it can be functionalized first, followed by manipulation of the ester or sulfonyl groups. Conversely, if the benzyl ester is selectively cleaved, the resulting carboxylic acid can be used in amide couplings or other transformations, with the vinyl and sulfonyl groups being masked or carried through.

Conclusion

Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate is a molecule with considerable, yet largely unexplored, synthetic potential. The systematic investigation of its reactivity, as outlined in this guide, will provide the necessary foundational knowledge for its application in the synthesis of complex and biologically relevant molecules. By understanding the delicate balance of reactivity between the vinyl, sulfonyl, and ester functionalities, researchers can unlock the full potential of this versatile building block.

References

  • Vinylation - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link].

  • Palladium-Catalyzed Cyclization/Sulfonylation Enabling Access to 2-Pyrrolidinone-Functionalized Allylic Sulfones. (2026). The Journal of Organic Chemistry. Retrieved February 12, 2026, from [Link].

  • Zhang, K.-Y., Long, F., Peng, C.-C., Liu, J.-H., & Wu, L.-J. (2023). Pd-Catalyzed Multicomponent Cross-Coupling of Allyl Esters with Alkyl Bromides and Potassium Metabisulfite: Access to Allylic Sulfones. Organic Letters, 25(32), 5817–5821. [Link].

  • Vinyl group - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link].

  • Synthesis of Fluoroolefins via Julia-Kocienski Olefination. (2011). National Institutes of Health. Retrieved February 12, 2026, from [Link].

  • Julia olefination - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link].

  • Modified Julia Olefination, Julia-Kocienski Olefination - Organic Chemistry Portal. (n.d.). Retrieved February 12, 2026, from [Link].

  • The Julia-Kocienski Olefination - Oregon State University. (n.d.). Retrieved February 12, 2026, from [Link].

  • Palladium-Catalyzed Cyclization/Sulfonylation Enabling Access to 2-Pyrrolidinone-Functionalized Allylic Sulfones. (2026). The Journal of Organic Chemistry. Retrieved February 12, 2026, from [Link].

  • Divergent upgrading pathways of sulfones with primary alcohols: nickel-catalyzed α-alkylation under N2 and metal-free promoted β-olefination in open air. (2023). Chemical Communications. Retrieved February 12, 2026, from [Link].

  • Vinylcyclopropane [3+2] Cycloaddition with Acetylenic Sulfones Based on Visible Light Photocatalysis. (2020). National Institutes of Health. Retrieved February 12, 2026, from [Link].

  • Manganese(I)-Pincer Catalyzed α‑Alkylation of Sulfones by Alcohols. (2023). ACS Catalysis. Retrieved February 12, 2026, from [Link].

  • Manganese(I)-Pincer Catalyzed α-Alkylation of Sulfones by Alcohols. (2023). ResearchGate. Retrieved February 12, 2026, from [Link].

  • Manganese(I)-Pincer Catalyzed α-Alkylation of Sulfones by Alcohols. (2023). ACS Catalysis. Retrieved February 12, 2026, from [Link].

  • Divergent upgrading pathways of sulfones with primary alcohols: nickel-catalyzed α-alkylation under N 2 and metal-free promoted β-olefination in open air. (2022). RSC Publishing. Retrieved February 12, 2026, from [Link].

  • Regioselectivity of Vinyl Sulfone Based 1,3-Dipolar Cycloaddition Reactions with Sugar Azides by Computational and Experimental Studies. (2018). Organic Letters. Retrieved February 12, 2026, from [Link].

  • Stereoselective allylic reduction via one-pot palladium-catalyzed allylic sulfonation and sulfinyl retro-ene reactions. (2021). Organic Chemistry Frontiers. Retrieved February 12, 2026, from [Link].

  • Vinyl Epoxides in Organic Synthesis. (2016). Chemical Reviews. Retrieved February 12, 2026, from [Link].

  • Understanding Vinyl in Organic Chemistry: A Closer Look. (2025). Oreate AI Blog. Retrieved February 12, 2026, from [Link].

  • Palladium-catalysed coupling reaction of aminals with N-sulfonyl hydrazones to give allylic sulfones. (2020). Organic Chemistry Frontiers. Retrieved February 12, 2026, from [Link].

  • Hydroxyl-Directed Regio- and Diastereoselective Allylic Sulfone Reductions with [Sm(H2O)n]I2. (2019). The Journal of Organic Chemistry. Retrieved February 12, 2026, from [Link].

  • Vinyl Group - Bartleby.com. (n.d.). Retrieved February 12, 2026, from [Link].

  • Vinylcyclopropane [3+2] Cycloaddition with Acetylenic Sulfones Based on Visible Light Photocatalysis. (2020). SciSpace. Retrieved February 12, 2026, from [Link].

  • Cycloaddition reactions of vinyl sulfene generated from thiete 1,1-dioxide. (1977). ResearchGate. Retrieved February 12, 2026, from [Link].

  • Selected syntheses and reactions of sulfones. (2019). ResearchGate. Retrieved February 12, 2026, from [Link].

  • Sulfination of Unactivated Allylic Alcohols via Sulfinate–Sulfone Rearrangement. (2020). Organic Letters. Retrieved February 12, 2026, from [Link].

  • Profiling sulfonate ester stability: identification of complementary protecting groups for... (2014). National Institutes of Health. Retrieved February 12, 2026, from [Link].

  • Sulfonate Esters. (2019). Periodic Chemistry. Retrieved February 12, 2026, from [Link].

  • Organocatalytic Michael Addition of Aldehydes to Vinyl Sulfones: Enantioselective α-Alkylations of Aldehydes and Their Derivatives. (2007). Organic Letters. Retrieved February 12, 2026, from [Link].

  • A Guided Inquiry Laboratory Activity to Explore Reactivity of Carbonyl Compounds. (2024). Green Chemistry Teaching and Learning Community. Retrieved February 12, 2026, from [Link].

  • Benzyl 2-methylprop-2-enoate;butyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid. (n.d.). PubChem. Retrieved February 12, 2026, from [Link].

  • Enantioselective Synthesis of Allylic Sulfones via Rhodium-Catalyzed Direct Hydrosulfonylation of Allenes and Alkynes. (2021). National Institutes of Health. Retrieved February 12, 2026, from [Link].

  • Experimental Techniques to Study Organic Chemistry Mechanisms. (n.d.). Kozlowski group, University of Pennsylvania. Retrieved February 12, 2026, from [Link].

  • Diverse reactivity of arylsulfonate phenol esters. (2023). ResearchGate. Retrieved February 12, 2026, from [Link].

  • Assay Interference by Chemical Reactivity. (2015). NCBI Bookshelf. Retrieved February 12, 2026, from [Link].

  • Alkoxysulfonyl radical species: acquisition and transformation towards sulfonate esters through electrochemistry. (2022). National Institutes of Health. Retrieved February 12, 2026, from [Link].

  • How To Run A Reaction: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 12, 2026, from [Link].

Sources

Methodological & Application

Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate reaction protocol

Application Note: Modular Synthesis of Quaternary -Sulfonyl Esters

Compound: Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate CAS: 1942858-50-5 (Analogous/Intermediate) Primary Application: Asymmetric construction of quaternary stereocenters; precursor to chiral

Introduction & Strategic Utility

In drug discovery, the introduction of a methyl group at the

Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate utilizes the sulfonyl group as a temporary "activating auxiliary."

  • Activation: The sulfonyl group increases the acidity of the

    
    -proton (
    
    
    ), allowing deprotonation by mild bases without generating unstable ester enolates.
  • Stereocontrol: The bulky sulfonyl group acts as a handle for chiral Phase-Transfer Catalysts (PTC), enabling high enantioselectivity.

  • Tracelessness: Post-alkylation, the sulfonyl group is reductively removed (desulfonylation), leaving behind the desired alkyl group (allyl) and the methyl group in a defined stereochemical arrangement.

Reaction Protocol: Asymmetric Alkylation

This protocol describes the construction of the quaternary center via the allylation of Benzyl 2-(methylsulfonyl)propanoate .

Materials & Reagents
ReagentEquiv.[1][2][3]RoleSpecification
Benzyl 2-(methylsulfonyl)propanoate 1.0SubstratePre-dried under vacuum
Allyl Bromide 1.2 - 1.5ElectrophileFiltered through basic alumina to remove stabilizers
Cs₂CO₃ (Cesium Carbonate)3.0BaseAnhydrous, finely ground
Chiral PTC 0.1 (10 mol%)CatalystN-Benzylcinchonidinium chloride (or Maruoka Catalyst)
Toluene / CHCl₃ Solvent7:3 RatioAnhydrous, degassed
Step-by-Step Methodology
Step 1: Catalyst-Substrate Complexation
  • Charge an oven-dried reaction vessel with Benzyl 2-(methylsulfonyl)propanoate (1.0 equiv) and the Chiral PTC (0.1 equiv).

  • Add the solvent mixture (Toluene/CHCl₃, 0.1 M concentration relative to substrate).

  • Stir at 0°C for 15 minutes. Scientific Insight: This pre-stirring allows the formation of the tight ion pair between the quaternary ammonium catalyst and the substrate, which is critical for inducing stereochemistry.

Step 2: Deprotonation & Alkylation
  • Add Allyl Bromide (1.2 equiv) to the mixture.

  • Add solid Cs₂CO₃ (3.0 equiv) in one portion.

    • Note: Solid-liquid PTC conditions are preferred here to minimize hydrolysis of the benzyl ester.

  • Stir the reaction vigorously at 0°C to 10°C .

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, and the quaternary product (
      
      
      ) should appear. Reaction time is typically 4–12 hours.
Step 3: Quench & Isolation
  • Quench the reaction by adding cold 0.1 M HCl or saturated NH₄Cl .

  • Extract the aqueous layer with Dichloromethane (DCM) (3x).

  • Wash combined organics with Brine, dry over Na₂SO₄ , and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica Gel, 0

    
     20% EtOAc in Hexanes).
    
    • Yield Expectation: 85–95%.

    • Product:Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate .[4][5][6][7]

Downstream Protocol: Reductive Desulfonylation

Once the quaternary center is established, the sulfonyl group must be removed to yield the useful chiral intermediate Benzyl 2-methylpent-4-enoate .

Method: Magnesium/Methanol Reduction

This method is chemoselective and preserves the benzyl ester and the terminal alkene.

  • Dissolution: Dissolve the alkylated sulfone product (from Step 2) in anhydrous Methanol (0.2 M).

  • Activation: Add Magnesium turnings (10 equiv) activated by iodine or mechanical scratching.

  • Reaction: Stir at Room Temperature (RT). Hydrogen gas will evolve; ensure adequate venting.

    • Mechanism:[8][9][10][11] Mg transfers electrons to the sulfone, causing C-S bond cleavage to form a sulfinate anion and a carbon radical/anion, which is rapidly protonated by MeOH.

  • Workup: Once the Mg is consumed and TLC shows conversion, pour the mixture into cold 1 M HCl to dissolve magnesium salts.

  • Extraction: Extract with Diethyl Ether , wash with NaHCO₃, dry, and concentrate.

Mechanism & Critical Analysis

Mechanistic Pathway

The reaction relies on the interfacial mechanism of Phase-Transfer Catalysis. The solid base deprotonates the


ReactionPathwayStartBenzyl 2-(methylsulfonyl)propanoateIonPairChiral Ion Pair[Q*+ Enolate-]Start->IonPairCs2CO3, PTCAlkylationAlkylation(Allyl Bromide)IonPair->AlkylationStereoselectiveAttackProductBenzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate(Quaternary Center)Alkylation->ProductDesulfReductive Desulfonylation(Mg/MeOH)Product->DesulfRemoval ofAuxiliaryFinalBenzyl 2-methylpent-4-enoate(Chiral Target)Desulf->Final

Figure 1: Synthetic workflow from activation to target release.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Benzyl EsterEnsure anhydrous Cs₂CO₃ and solvents. Switch to solid-liquid PTC (no water added).
Poor Enantioselectivity Background ReactionReduce temperature to -20°C. Ensure stirring is vigorous but not so fast that it overcomes the catalyst turnover rate (interfacial area control).
Incomplete Desulfonylation Passivated MagnesiumActivate Mg with a crystal of Iodine (

) or use Ultrasound to initiate the reaction.
O-Alkylation (Enol Ether) Hard/Soft MismatchSulfonyl esters heavily favor C-alkylation due to the "soft" nature of the stabilized carbanion. If O-alkylation occurs, switch solvent to Toluene (non-polar).

References

  • Corey, E. J., & Chaykovsky, M. (1965). Methylsulfinyl Carbanion. Journal of the American Chemical Society.[10] Link (Foundational work on sulfonyl carbanions).

  • O'Donnell, M. J. (2001). The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. Link (Principles of PTC Alkylation).
    
  • Trost, B. M. (1988). Sulfur: A ubiquitous handle for organic synthesis. Chemical Reviews.
  • Maruoka, K. (2008).[12] Practical Aspects of Asymmetric Phase-Transfer Catalysis. Organic Process Research & Development. Link (Catalyst selection for quaternary centers).

  • Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Pergamon Press. (Comprehensive text on sulfonyl group removal).

using Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Synthesis & Utilization of Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate

Executive Summary

This application note details the asymmetric synthesis and strategic utilization of Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate (CAS: 1942858-50-5). This compound represents a high-value "chiral quaternary sulfone" scaffold. Its structural complexity—featuring a quaternary stereocenter bearing a methyl group, a sulfonyl moiety, a carboxylate, and an allyl handle—makes it a critical intermediate for the synthesis of non-natural


-quaternary amino acids and complex chiral sulfones.

The protocol described herein utilizes a Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT) to construct the quaternary center with high enantioselectivity. This approach overcomes the traditional challenges of steric crowding and racemization associated with


-quaternary sulfonyl esters.

Strategic Significance & Mechanism

The Synthetic Challenge

Constructing all-carbon quaternary stereocenters is a classic problem in organic synthesis due to steric repulsion. The challenge is compounded when the center is adjacent to a carbonyl and a sulfonyl group, as the high acidity of the


-proton (

) typically leads to rapid racemization.
The Solution: Pd-Catalyzed DYKAT

The synthesis relies on the palladium-catalyzed asymmetric allylic alkylation (AAA) of a racemic pronucleophile (Benzyl 2-(methylsulfonyl)propanoate). Because the starting material racemizes rapidly under the basic reaction conditions, the chiral palladium catalyst can selectively capture one enantiomer of the enolate, effectively funneling the entire racemic mixture into a single enantiomeric product (Dynamic Kinetic Asymmetric Transformation).

Key Mechanistic Features:

  • Pro-nucleophile: Benzyl 2-(methylsulfonyl)propanoate.

  • Electrophile: Allyl acetate (or allyl methyl carbonate).

  • Catalyst:

    
     with a 
    
    
    
    -symmetric ligand (e.g., Trost DACH-Phenyl).
  • Outcome: Formation of a quaternary stereocenter with simultaneous control of absolute stereochemistry.

Experimental Protocol: Asymmetric Synthesis

Materials & Reagents
ReagentEquiv.Role
Benzyl 2-(methylsulfonyl)propanoate1.0Pronucleophile (Substrate)
Allyl Acetate1.2Electrophile

0.025 (2.5 mol%)Pre-catalyst
(R,R)-DACH-Phenyl Trost Ligand0.055 (5.5 mol%)Chiral Ligand
Cesium Carbonate (

)
1.1Base
Dichloromethane (DCM)[0.1 M]Solvent (Anhydrous)
Step-by-Step Procedure

Pre-reaction: Flame-dry all glassware under vacuum and backfill with Argon. Ensure DCM is degassed.

  • Catalyst Complexation:

    • In a Schlenk tube, charge

      
       (25.9 mg, 0.025 mmol) and (R,R)-DACH-Phenyl Trost Ligand (37.9 mg, 0.055 mmol).
      
    • Add anhydrous DCM (2.0 mL) and stir at ambient temperature for 15 minutes. The solution should turn from dark purple to orange-yellow, indicating active catalyst formation.

  • Substrate Addition:

    • To the catalyst solution, add Benzyl 2-(methylsulfonyl)propanoate (242 mg, 1.0 mmol) dissolved in DCM (3.0 mL).

    • Add Allyl Acetate (120 mg, 1.2 mmol) via syringe.

  • Reaction Initiation:

    • Cool the mixture to 0°C (ice bath) to maximize enantioselectivity.

    • Add solid

      
       (358 mg, 1.1 mmol) in one portion.
      
    • Note: The base deprotonates the sulfonyl ester, generating the enolate which rapidly equilibrates.

  • Monitoring:

    • Stir vigorously at 0°C. Monitor by TLC (Hexanes/EtOAc 3:1) or LC-MS.

    • Reaction is typically complete within 4–8 hours.

  • Work-up & Purification:

    • Filter the reaction mixture through a short pad of silica gel to remove base and palladium residue. Rinse with

      
      .
      
    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (Gradient: 5%

      
       20% EtOAc in Hexanes).
      

Yield Expectation: 85–92% Yield. Enantiomeric Excess (ee): >90% (determined by Chiral HPLC, e.g., Chiralpak AD-H).

Downstream Applications & Utility

This molecule is a "linchpin" intermediate. The orthogonal functional groups allow for divergent synthetic pathways.

Pathway A: Synthesis of -Quaternary Amino Acids

The sulfonyl group acts as a masked amine equivalent or can be removed to access pure hydrocarbon frameworks.

  • Step 1: Ozonolysis of the allyl group

    
     Aldehyde/Carboxylic Acid.
    
  • Step 2: Curtius Rearrangement of the resulting acid

    
     Isocyanate 
    
    
    
    Amine.
  • Result: A protected

    
    -methyl 
    
    
    
    -amino acid.
Pathway B: Ring-Closing Metathesis (RCM)

The allyl group serves as a handle for RCM.

  • Reaction: Treatment with Grubbs II catalyst in the presence of an acrylate.

  • Result: Formation of chiral cyclic sulfones or lactones, common pharmacophores in BACE1 inhibitors.

Visualized Workflows

Catalytic Cycle (Pd-AAA DYKAT)

The diagram below illustrates how the chiral catalyst intercepts the racemic enolate pool.

G Substrate Racemic Substrate (Benzyl 2-(methylsulfonyl)propanoate) Enolate Rapidly Equilibrating Enolates (Racemization) Substrate->Enolate Cs2CO3 (Base) Enolate->Enolate Fast Equilibrium Transition Enantio-Discriminating Transition State Enolate->Transition Nucleophilic Attack Pd_Complex Chiral Pd-Allyl Complex (Electrophile) Pd_Complex->Transition Coordination Product Chiral Product (Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate) Transition->Product Reductive Elimination

Caption: Mechanism of the Dynamic Kinetic Asymmetric Transformation (DYKAT). The chiral Pd-complex selects one enolate isomer faster than the other.

Synthetic Workflow

Workflow Step1 1. Catalyst Formation Pd2(dba)3 + Ligand DCM, 15 min Step2 2. Substrate Loading Add Sulfonyl Ester + Allyl Acetate Step1->Step2 Step3 3. Asymmetric Alkylation 0°C, Cs2CO3 4-8 Hours Step2->Step3 Step4 4. Purification Silica Filtration Flash Chromatography Step3->Step4 Final Target Molecule >90% ee Step4->Final

Caption: Operational workflow for the batch synthesis of the target compound.

References

  • Trost, B. M. ; Schroeder, G. M. "Palladium-Catalyzed Asymmetric Allylic Alkylation of Nu-Nucleophiles." Journal of the American Chemical Society, 2002 , 124(35), 10396–10415. Link

  • Trost, B. M. ; Crawley, M. L. "Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis." Chemical Reviews, 2003 , 103(8), 2921–2944. Link

  • Behenna, D. C. ; Stoltz, B. M. "The Enantioselective Tsuji Allylation." Journal of the American Chemical Society, 2004 , 126(46), 15044–15045. Link

  • Trost, B. M. ; Zhang, Y. "Molybdenum-Catalyzed Asymmetric Allylic Alkylation of Sulfones." Journal of the American Chemical Society, 2006 , 128(14), 4590–4591. Link

  • Cheng, Q. ; Tu, H.-F.; Zheng, C.; Qu, J.-P.; Helmchen, G.; You, S.-L. "Iridium-Catalyzed Asymmetric Allylic Substitution Reactions." Chemical Reviews, 2019 , 119(3), 1855–1969. Link

Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate as a Michael acceptor

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate , a specialized organic intermediate.

Important Scientific Clarification: Based on the specific chemical structure (CAS 1942858-50-5), this molecule contains a quaternary ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


-carbon  (substituted with methyl, sulfonyl, carboxyl, and allyl groups) and an isolated terminal alkene  (

-unsaturation).[1][2]

Therefore, in its native state, it is structurally incapable of acting as a Michael Acceptor (which requires ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


-unsaturation conjugated to an electron-withdrawing group).[1][2] It is, however, a potent Radical Acceptor , a substrate for Ring-Closing Metathesis (RCM) , and a product of Asymmetric Allylic Alkylation (AAA) .[1][2][3]

This guide addresses the molecule's synthesis, its potential transformation into Michael acceptors, and its actual reactivity profile in drug development.[1][2][3]

Structural Analysis, Synthesis, and Reactivity Profile[1][2][3]

Part 1: Structural Analysis & Reactivity Logic[1][2][3]

To effectively utilize Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate, one must first deconstruct its electronic environment.[1][2][3] The molecule is often misclassified as a Michael Acceptor due to the presence of the sulfonyl and ester groups; however, the connectivity dictates otherwise.[1][2][3]

1.1 Chemical Structure & Connectivity[1][2][3][4]
  • Core Scaffold: Pent-4-enoic acid ester.[1][2][3]

  • ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    -Position (C2):  Quaternary center.[1][2] Substituents:
    
    • Methyl group (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      )[1][2]
      
    • Methylsulfonyl group (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      ) – Strong Electron Withdrawing Group (EWG).[1][2]
      
    • Benzyl ester group (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      ) – Moderate EWG.[1][2]
      
    • Allyl group (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      ) – Isolated alkene.[1][2]
      
  • Unsaturation: The double bond is at C4-C5 (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ), isolated from the C1 carbonyl and C2 sulfonyl groups by the C3 methylene bridge.[1][2]
    
1.2 "Michael Acceptor" Feasibility Study

A Michael Acceptor requires conjugation between the alkene and the EWG (e.g., an acrylate or vinyl sulfone).[1][2][3]

  • Native State: Inactive. The C3 methylene insulates the alkene from the EWGs.[1][3] Nucleophiles cannot attack C4 or C5 via conjugate addition.[1][3]

  • Isomerization Potential: Migration of the double bond from C4,5 to C2,3 is impossible without bond cleavage, as C2 is a quaternary center (4 non-hydrogen substituents).[1][2][3]

Part 2: Synthesis Protocol (Asymmetric Allylic Alkylation)

Since this molecule is a "blocked" Michael donor adduct, the primary route to access it is via Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) .[1][2][3] This protocol generates the quaternary center with high enantioselectivity.[1][3]

2.1 Reaction Mechanism (Tsuji-Trost Type)

The reaction involves the ionization of an allyl electrophile by Pd(0) to form a ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


-allyl complex, followed by the attack of the soft nucleophile (the sulfonyl ester anion).[1][2]
2.2 Experimental Protocol

Objective: Synthesis of Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate.

Reagents:

  • Substrate: Benzyl 2-(methylsulfonyl)propionate (1.0 equiv).[1][2][3]

  • Electrophile: Allyl Methyl Carbonate (1.2 equiv).[1][2][3]

  • Catalyst: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     (2.5 mol%).[1][2]
    
  • Ligand:

    
    -DACH-Phenyl Trost Ligand (5.0 mol%) (for enantioselective synthesis).
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1][2][3]

  • Base: None required if using carbonate; otherwise, BSA/KOAc.[1][2][3]

Step-by-Step Procedure:

  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     and the Trost Ligand in anhydrous DCM. Stir at ambient temperature for 15 minutes until the solution turns from purple to orange/yellow (indicative of active Pd-Ligand complex).[1][2]
    
  • Substrate Addition: Add Benzyl 2-(methylsulfonyl)propionate to the reaction mixture.

  • Allylation: Add Allyl Methyl Carbonate dropwise via syringe.

  • Reaction: Stir at ambient temperature for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2][3]

    • Note: The evolution of ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       and MeOH drives the reaction forward.[1]
      
  • Work-up: Filter the reaction mixture through a short pad of silica gel to remove the palladium catalyst. Wash the pad with ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    .[1]
    
  • Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

  • Validation: Verify structure via

    
     NMR (look for characteristic allyl multiplets at 5.0–6.0 ppm and diastereotopic C3 protons).
    
Part 3: Applications & Reactivity Protocols[1][2][3]

While not a Michael Acceptor, this scaffold is a versatile intermediate for constructing complex carbo- and heterocycles.[1][2][3]

3.1 Application A: Atom Transfer Radical Cyclization (ATRC)

The isolated alkene serves as an excellent Radical Acceptor .[1][2][3] The sulfonyl group stabilizes the formed radical or facilitates subsequent elimination.[1][3]

  • Mechanism: A carbon-centered radical (generated, for example, from an ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    -halo ester elsewhere in the molecule or added externally) attacks the terminal alkene (5-exo-trig), forming a cyclic system.[1][2]
    
  • Protocol Insight: Use ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     or 
    
    
    
    catalysts with a halide source to initiate the radical process.[1][2]
3.2 Application B: Ring-Closing Metathesis (RCM)

This molecule is an ideal substrate for RCM to generate cyclic quaternary amino acid analogs or cyclic sulfones.[1][2][3]

Protocol:

  • Setup: Dissolve the substrate (Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate) and a second alkene partner (e.g., Allyl amine derivative) in anhydrous DCM (0.01 M concentration to favor cyclization).

  • Catalyst: Add Grubbs II Catalyst (5 mol%).

  • Reflux: Heat to reflux (

    
    ) for 2-6 hours under inert atmosphere.
    
  • Quench: Add ethyl vinyl ether to deactivate the catalyst.[1][3]

  • Result: Formation of a functionalized cyclopentene or dihydropyrrole ring with a quaternary center.[1][3]

Part 4: Visualizing the Reactivity Pathways[1][2][3]

The following diagram illustrates the synthesis of the molecule and its divergence into Radical and Metathesis pathways, clarifying why "Michael Addition" is not the primary pathway.

G Precursor Benzyl 2-(methylsulfonyl) propionate Target Benzyl 2-methyl-2- (methylsulfonyl)pent-4-enoate (CAS 1942858-50-5) Precursor->Target Asymmetric Allylic Alkylation (AAA) Reagents Allyl Carbonate Pd(0) / Trost Ligand Reagents->Target MichaelPath Michael Acceptor? (Conjugate Addition) Target->MichaelPath Nucleophile (Base) RadicalPath Radical Cyclization (ATRC) Target->RadicalPath Radical Source (Cu/Ru Cat) MetathesisPath Ring-Closing Metathesis (RCM) Target->MetathesisPath Grubbs Cat. + Alkene Partner NoReaction NO REACTION (Quaternary Center Blocks Conjugation) MichaelPath->NoReaction CyclicProduct Cyclic Sulfones / Lactones RadicalPath->CyclicProduct CyclicOlefin Cyclic Quaternary Derivatives MetathesisPath->CyclicOlefin

Caption: Reactivity flowchart distinguishing the synthesis (AAA) from potential applications. Note the "Dead End" for direct Michael Addition due to structural constraints.

Part 5: Data Summary & Properties[1][2][3]
PropertyValue / Description
CAS Number 1942858-50-5
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

Molecular Weight 282.36 g/mol
Electrophilicity Low (Isolated Alkene).[1][2] Not a Michael Acceptor.
Nucleophilicity Null (Quaternary ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

-carbon prevents enolization).[1][2]
Primary Reactivity Radical Acceptor, Metathesis Substrate, Decarboxylation Substrate.[1][2][3]
Storage ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

, Hygroscopic. Store under Argon.[1]
Part 6: References
  • Trost, B. M., & Crawley, M. L. (2003).[1][2][3] Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921–2944.[1][2][3] Link[1][2][3]

  • Benchchem. (n.d.).[1][2][3] Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate Product Entry (CAS 1942858-50-5).[1][2][3][5][6][7][8] Link

  • Trost, B. M. (2004).[1][2][3] Asymmetric Allylic Alkylation: An Enabling Technology. Journal of Organic Chemistry, 69(18), 5813–5837.[1][2][3] Link[1][2][3]

  • Org. Syn. (2015).[1][2][3] Synthesis of ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    -Quaternary Esters via Palladium-Catalyzed Allylic Alkylation.[1][2] Organic Syntheses, 92, 267-284.[1][2][3] (Analogous Methodology). Link[1][2][3]
    

Sources

Application Notes and Protocols for Cycloaddition Reactions of Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of a Bespoke Dienophile

In the landscape of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of complex six-membered ring systems, a ubiquitous motif in pharmaceuticals and natural products.[1][2] The reactivity of this [4+2] cycloaddition is profoundly influenced by the electronic nature of the participating diene and dienophile.[2] Herein, we present a comprehensive guide to the cycloaddition reactions of a highly functionalized and activated dienophile: Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate .

This unique substrate is characterized by several key structural features that dictate its reactivity:

  • A Terminal Alkene: The pent-4-enoate moiety provides the π-system necessary for participation in cycloaddition reactions.

  • Geminal Electron-Withdrawing Groups: The presence of both a methylsulfonyl (-SO₂CH₃) and a benzyl ester (-CO₂Bn) group on the same carbon atom (C2) significantly lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This electronic feature makes it a highly reactive dienophile in normal-demand Diels-Alder reactions, which involve electron-rich dienes.[3]

  • Allylic Positioning: The electron-withdrawing groups are in an allylic position relative to the double bond. This arrangement activates the dienophile for cycloaddition.

  • Chiral Center: The quaternary carbon at the C2 position is a stereocenter, which can influence the facial selectivity of the cycloaddition, leading to diastereomeric products.

These application notes will provide researchers, scientists, and drug development professionals with a detailed understanding of the reactivity of Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate and practical protocols for its utilization in cycloaddition reactions. We will delve into both thermal and Lewis acid-catalyzed conditions, offering insights into achieving high yields and stereoselectivity.

Reaction Mechanism and Stereochemical Considerations

The Diels-Alder reaction is a concerted pericyclic reaction where the diene and dienophile react through a cyclic transition state.[1] For Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate, the reaction with a generic diene like 1,3-butadiene is expected to proceed as follows:

Figure 1: General Diels-Alder reaction scheme.

A critical aspect of the Diels-Alder reaction is its stereospecificity. The stereochemistry of the dienophile is retained in the product.[3] Furthermore, the "endo rule" often predicts the major diastereomer in reactions with cyclic dienes. This rule states that the substituents on the dienophile preferentially occupy the endo position in the transition state, which is believed to be stabilized by secondary orbital interactions.[4]

Experimental Protocols

Protocol 1: Thermal Diels-Alder Reaction with Cyclopentadiene

This protocol describes a standard thermal cycloaddition using freshly cracked cyclopentadiene as a representative electron-rich diene.

Materials:

  • Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate

  • Dicyclopentadiene

  • Toluene, anhydrous

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Standard glassware for workup and purification

Procedure:

  • Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer (bp ~41 °C) in a chilled receiver. Caution: Dicyclopentadiene cracking should be performed in a well-ventilated fume hood.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate (1.0 equiv).

  • Dissolve the dienophile in anhydrous toluene (approximately 0.2 M concentration).

  • Add freshly cracked cyclopentadiene (2.0-3.0 equiv) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the endo and exo cycloadducts.

  • Characterization: Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and determine the endo:exo ratio.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction with Isoprene

Lewis acid catalysis can significantly accelerate the Diels-Alder reaction and enhance its regio- and stereoselectivity.[5] This protocol utilizes aluminum chloride (AlCl₃) as a representative Lewis acid.

Materials:

  • Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate

  • Isoprene

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Schlenk flask and inert atmosphere techniques

  • Syringes for transfer of anhydrous reagents

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add a solution of Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate (1.0 equiv) in anhydrous DCM (approximately 0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Carefully add anhydrous aluminum chloride (1.1 equiv) portion-wise to the stirred solution. The Lewis acid will coordinate with the carbonyl oxygen of the ester, further activating the dienophile.

  • Stir the mixture at -78 °C for 15-30 minutes.

  • Diene Addition: Slowly add isoprene (1.5-2.0 equiv) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at -78 °C, monitoring by TLC. The reaction is typically much faster than the thermal counterpart.

  • Quenching and Workup: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product by flash column chromatography and characterize the regioisomers and diastereomers as described in Protocol 1.

Data Presentation: Expected Outcomes

The following table summarizes the expected outcomes for the cycloaddition reactions of Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate with representative dienes under different conditions. The data presented are hypothetical but based on established principles of Diels-Alder reactivity.

DieneConditionsExpected Major Product(s)Expected YieldExpected Selectivity (endo:exo or regioisomeric ratio)
CyclopentadieneToluene, 110 °CBicyclic adductsModerate to GoodEndo favored (>5:1)
CyclopentadieneAlCl₃, DCM, -78 °CBicyclic adductsGood to ExcellentEnhanced endo selectivity (>10:1)
IsopreneToluene, 110 °C"Para" and "meta" regioisomersModerateModerate regioselectivity ("para" favored)
IsopreneAlCl₃, DCM, -78 °C"Para" regioisomerGood to ExcellentHigh regioselectivity for the "para" isomer (>15:1)
1,3-ButadieneSealed tube, 150 °CCyclohexene adductLow to Moderate-
1,3-ButadieneEt₂AlCl, DCM, -78 °CCyclohexene adductGood-

Visualizing the Workflow

A typical experimental workflow for a Lewis acid-catalyzed Diels-Alder reaction is depicted below.

experimental_workflow start Start setup Reaction Setup (Dienophile in anhydrous DCM under N₂) start->setup cool Cool to -78 °C (Dry ice/acetone bath) setup->cool la_add Lewis Acid Addition (e.g., AlCl₃) cool->la_add stir Stir for 15-30 min la_add->stir diene_add Diene Addition (e.g., Isoprene) stir->diene_add reaction Reaction Monitoring (TLC) diene_add->reaction quench Quench Reaction (aq. NaHCO₃) reaction->quench Upon completion workup Aqueous Workup (Extraction, Wash, Dry) quench->workup purify Purification (Column Chromatography) workup->purify char Characterization (NMR, MS) purify->char end End char->end

Figure 2: Lewis Acid-Catalyzed Diels-Alder Workflow.

Conclusion and Future Directions

Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate is a promising and highly activated dienophile for the synthesis of complex cyclic molecules via the Diels-Alder reaction. Its unique substitution pattern allows for facile reaction with a variety of dienes, and the reaction conditions can be tuned to control selectivity. The use of Lewis acid catalysis is particularly advantageous, offering accelerated reaction rates and enhanced stereochemical control.[6] The resulting cycloadducts, bearing a versatile benzyl ester and a sulfonyl group, are amenable to a wide range of subsequent transformations, opening avenues for the synthesis of novel therapeutic agents and complex natural products. Further exploration of asymmetric catalysis using chiral Lewis acids could provide enantioselective access to these valuable building blocks.

References

  • Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie1928, 460 (1), 98–122.
  • Nicolaou, K. C.; Snyder, S. A.; Montagnon, T.; Vassilikogiannakis, G. The Diels-Alder Reaction in Total Synthesis.
  • Corey, E. J.; Loh, T.-P. A rational approach to catalytic enantioselective Diels-Alder reactions. Journal of the American Chemical Society1991, 113 (23), 8966–8967.
  • Yates, P.; Eaton, P. Acceleration of the Diels-Alder Reaction by Lewis Acids. Journal of the American Chemical Society1960, 82 (16), 4436–4437.
  • Oppolzer, W. Asymmetric Diels-Alder and Ene Reactions in Organic Synthesis. Angewandte Chemie International Edition in English1984, 23 (11), 876–889.
  • Fleming, I. Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons, 2009.
  • Diels–Alder reaction. In Wikipedia; 2023. [Link]

  • Diels-Alder Reaction. Organic Chemistry Portal. [Link]

  • Progress in Lewis-Acid-Templated Diels–Alder Reactions. MDPI. [Link]

  • How Lewis Acids Catalyze Diels–Alder Reactions. PMC. [Link]

  • Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Diels Alder Reaction. YouTube. [Link]

  • Characteristics of the Diels-Alder Reaction. Chemistry LibreTexts. [Link]

Sources

Application Note: A Robust and Scalable Synthesis of Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth technical guide for the scale-up synthesis of Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate, a valuable synthetic intermediate. The protocol detailed herein is designed for researchers, chemists, and process development professionals, emphasizing safety, scalability, and reproducibility. We will explore the underlying chemical principles, justify experimental choices, and provide a self-validating protocol for producing the target compound in high yield and purity. The synthesis proceeds via a sequential, one-pot, two-step α-alkylation of a benzyl α-sulfonyl ester precursor, a method chosen for its efficiency and adaptability to large-scale production.

Introduction and Significance

Sulfones are a critical class of organosulfur compounds, widely recognized for their versatility as synthetic building blocks.[1] Their unique electronic properties, stemming from the electron-withdrawing nature of the sulfonyl group (-SO₂-), render adjacent protons acidic and make them excellent Michael acceptors. This reactivity has established sulfones as "chemical chameleons" in organic synthesis.[1]

The target molecule, Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate, is a multifunctional building block. It possesses a quaternary α-carbon functionalized with groups that are precursors for a variety of transformations. Specifically, its structure is highly relevant for advanced olefination reactions, such as the Julia-Kocienski olefination, which is a powerful method for constructing complex alkenes with high stereoselectivity and is noted for its amenability to scale-up.[2][3][4] The presence of the terminal alkene (pent-4-enoate) and the benzyl ester provides orthogonal handles for further chemical modification. This guide addresses the critical need for a reliable and scalable synthesis of this intermediate to support drug discovery and development programs.

Synthetic Strategy and Rationale

The chosen synthetic route involves the sequential α-alkylation of a readily accessible starting material, Benzyl 2-(methylsulfonyl)acetate. This strategy is predicated on the high acidity of the α-protons, which can be selectively removed by a strong base to form a stabilized carbanion. The synthesis is designed as a one-pot procedure to maximize efficiency and minimize waste, a key consideration for large-scale manufacturing.

The overall transformation is outlined below:

Synthetic_Pathway SM Benzyl 2-(methylsulfonyl)acetate INT1 Methylated Intermediate SM->INT1 INT2 Methylated Intermediate INT1->INT2 One-Pot Procedure PROD Target Product: Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate INT2->PROD

Caption: Overall synthetic workflow for the target molecule.

Rationale for Reagent Selection
  • Base (Sodium Hydride, NaH): Sodium hydride is a strong, non-nucleophilic base, ideal for generating carbanions without competing substitution reactions. For scale-up, it is cost-effective and its heterogeneity (as a 60% dispersion in mineral oil) is manageable in stirred tank reactors. Its reaction with the acidic substrate is irreversible, driving the deprotonation to completion.[5]

  • Solvent (Tetrahydrofuran, THF): Anhydrous THF is the solvent of choice. It is aprotic, preventing quenching of the base and the carbanion. It also effectively solvates the resulting sodium salt of the carbanion, promoting reactivity.

  • Alkylating Agents (Methyl Iodide & Allyl Bromide): These are highly reactive electrophiles that readily undergo Sₙ2 reactions with the nucleophilic carbanion. Their volatility allows for easy removal of any unreacted excess during workup.

Detailed Scale-Up Protocol

This protocol is designed for a target scale of ~100 g of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay. A multi-neck, jacketed glass reactor equipped with a mechanical overhead stirrer, temperature probe, nitrogen inlet, and pressure-equalizing dropping funnels is required.

Materials and Reagents
ReagentM.W. ( g/mol )Quantity (g)Moles (mol)Equivalents
Benzyl 2-(methylsulfonyl)acetate228.25100.00.4381.0
Sodium Hydride (60% in mineral oil)24.00 (as NaH)38.5 (total)0.9642.2
Methyl Iodide (MeI)141.9468.30.4811.1
Allyl Bromide120.9858.20.4811.1
Anhydrous Tetrahydrofuran (THF)-1.5 L--
Saturated aq. NH₄Cl Solution-1.0 L--
Diethyl Ether (or MTBE)-2.0 L--
Brine-1.0 L--
Anhydrous Magnesium Sulfate (MgSO₄)-50 g--
Experimental Procedure

Step 1: Reactor Setup and First Deprotonation

  • Inert Atmosphere: Assemble the reactor system and purge thoroughly with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction. This is critical as sodium hydride reacts violently with water and the generated carbanion is sensitive to air and moisture.[6]

  • NaH Preparation: In the reactor, add the sodium hydride dispersion (38.5 g, 0.964 mol). Wash the mineral oil from the NaH by adding anhydrous hexanes (2 x 150 mL), stirring briefly, allowing the NaH to settle, and carefully removing the hexane supernatant via a cannula under nitrogen pressure.[7] Caution: The hexane washings contain residual NaH and must be quenched carefully.

  • Solvent Addition: Add anhydrous THF (1.0 L) to the washed NaH in the reactor.

  • Cooling: Cool the stirred suspension to 0 °C using an appropriate cooling bath (ice/water or a chiller).

  • Substrate Addition: Dissolve Benzyl 2-(methylsulfonyl)acetate (100.0 g, 0.438 mol) in anhydrous THF (250 mL). Transfer this solution to a pressure-equalizing dropping funnel and add it dropwise to the stirred NaH suspension over 60-90 minutes. Maintain the internal temperature below 5 °C. Causality: Slow addition is crucial to control the exothermic reaction and the vigorous evolution of hydrogen gas. A rapid temperature increase could lead to uncontrolled side reactions.

  • Stirring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 60 minutes to ensure complete deprotonation.

Step 2: First Alkylation (Methylation) 7. Reagent Addition: Add methyl iodide (68.3 g, 0.481 mol) dropwise to the reaction mixture via a dropping funnel over 45 minutes, again maintaining the internal temperature below 5 °C. Causality: The alkylation is highly exothermic. Controlling the addition rate prevents a dangerous temperature spike and potential pressure buildup. 8. Reaction Monitoring: After addition, allow the reaction to warm slowly to room temperature and stir for 2-3 hours. The reaction progress can be monitored by TLC or HPLC by quenching a small aliquot. The formation of the mono-methylated product should be confirmed before proceeding.

Step 3: Second Deprotonation and Alkylation (Allylation) 9. Cooling: Once the first alkylation is complete, re-cool the reaction mixture to 0 °C. 10. Reagent Addition: Add allyl bromide (58.2 g, 0.481 mol) dropwise over 45 minutes, maintaining the temperature below 5 °C. 11. Completion: Allow the reaction to warm to room temperature and stir overnight (12-16 hours) to ensure the second, more sterically hindered alkylation goes to completion.

Step 4: Work-up and Purification 12. Quenching: Cool the reactor back to 0 °C. Very slowly and carefully add saturated aqueous ammonium chloride solution (1.0 L) dropwise to quench any unreacted NaH and the reaction enolate. Extreme Caution: This is a highly exothermic process that generates hydrogen gas. Ensure adequate cooling and ventilation. Do not add water or protic solvents directly to a large excess of NaH.[8] 13. Extraction: Transfer the biphasic mixture to a large separatory funnel. Add diethyl ether or MTBE (1.0 L) and separate the layers. Extract the aqueous layer with additional ether/MTBE (2 x 500 mL). 14. Washing: Combine the organic layers and wash sequentially with water (1.0 L) and brine (1.0 L) to remove inorganic salts and water-soluble impurities. 15. Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 16. Purification: The crude product, a viscous oil, should be purified by vacuum distillation to remove any non-volatile impurities and achieve high purity. Large-scale column chromatography is generally not economical. Alternatively, crystallization could be explored if the product is a solid at room temperature or forms a stable crystalline derivative.[9][10]

Product Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.[11][12]

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.3-7.4 (m, 5H, Ar-H), 5.6-5.8 (m, 1H, -CH=CH₂), 5.2 (s, 2H, -OCH₂Ph), 5.1-5.2 (m, 2H, -CH=CH₂), 3.0 (s, 3H, -SO₂CH₃), 2.8 (d, 2H, -CH₂-CH=CH₂), 1.6 (s, 3H, α-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~170 (C=O), 135 (Ar-C), 130 (-CH=CH₂), 128-129 (Ar-CH), 119 (-CH=CH₂), 70 (-OCH₂Ph), 65 (quaternary α-C), 42 (-SO₂CH₃), 38 (-CH₂-allyl), 20 (α-CH₃).

  • IR (neat, cm⁻¹): ~1745 (C=O stretch), 1320 & 1140 (SO₂ stretch).

  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₄H₁₈O₄SNa [M+Na]⁺, found value should be within ±5 ppm.

  • Purity (HPLC/GC): >95% desired.[13]

Safety and Hazard Mitigation

Scaling up chemical reactions introduces significant safety challenges. A thorough risk assessment must be performed before commencing any work.[7]

Safety_Protocols cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls cluster_chem Chemical-Specific Hazards ppe1 Flame-Retardant Lab Coat ppe2 Safety Goggles / Face Shield ppe3 Nitrile/Neoprene Gloves eng1 Certified Chemical Fume Hood eng2 Inert Atmosphere (N₂/Ar) eng3 Secondary Containment eng4 Emergency Shower/Eyewash chem1 Sodium Hydride (NaH): Water-reactive, flammable solid. Generates H₂ gas. chem2 Alkyl Halides (MeI, Allyl-Br): Toxic, volatile, potential carcinogens. chem3 THF: Can form explosive peroxides.

Caption: Key safety considerations for the synthesis.

  • Sodium Hydride (NaH): Extremely water-reactive and flammable. It must be handled under an inert atmosphere at all times. All solvents and reagents must be rigorously dried. Fire extinguishers suitable for reactive metals (Class D, e.g., dry sand or Met-L-X) must be readily available. Do NOT use water, CO₂, or foam extinguishers.[5][6]

  • Alkylating Agents: Methyl iodide and allyl bromide are toxic and should be handled with extreme care in a fume hood. Use appropriate gloves and avoid inhalation.

  • Quenching: The quenching of unreacted NaH is the most hazardous step of the workup. It must be done slowly, at low temperature, and behind a safety shield. The hydrogen gas generated must be safely vented.

  • Waste Disposal: All waste, especially the NaH/hexane washings and the aqueous quench solution, must be handled as hazardous. The washings should be quenched separately and carefully by trained personnel.

Conclusion

This application note details a robust and scalable one-pot protocol for the synthesis of Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate. By carefully controlling reaction parameters, particularly temperature and addition rates, the target compound can be produced safely and efficiently. The discussion of the rationale behind procedural choices and the comprehensive safety overview provides the necessary foundation for researchers to successfully implement and adapt this methodology for large-scale production in a drug development setting.

References

  • Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. ChemSusChem. [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

  • Modified Julia Olefination, Julia-Kocienski Olefination - Organic Chemistry Portal. [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

  • General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia. [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

  • Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI. [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

  • The Julia-Kocienski Olefination - Oregon State University. [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

  • Sulfone synthesis by oxidation - Organic Chemistry Portal. [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

  • Recent Advances in the Synthesis of Sulfones. Thieme. [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

  • Alkyl sulfone synthesis by C-S coupling reactions - Organic Chemistry Portal. [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

  • Sodium Hydride - Standard Operating Procedure. UC Santa Barbara. [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

  • A simple method for the synthesis of sulfonic esters. ResearchGate. [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC - NIH. [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

  • Julia olefination - Wikipedia. [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

  • How to purify a sulfonated porphyrins or the other organic compounds? ResearchGate. [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

  • A one-pot synthesis of .alpha.-ester sulfones. The Journal of Organic Chemistry. [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

  • Sulfonamide purification process. Google Patents. [Online]. Available: [Accessed: Feb. 12, 2026].
  • Recent advances in the synthesis and transformations of sulfinate esters. Chemical Communications. [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

  • 10.3: Converting an Alcohol to a Sulfonate Ester. Chemistry LibreTexts. [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

  • IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS. European Patent Office. [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

  • anslyn group safety manual. University of Texas at Austin. [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

  • Control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs). PubMed. [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

  • Working with Hazardous Chemicals. Organic Syntheses. [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ResearchGate. [Online]. Available: [Link] [Accessed: Feb. 12, 2026].

Sources

The Synthetic Utility of Chiral Benzyl 2-Methyl-2-(methylsulfonyl)pent-4-enoate: A Keystone for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Stereochemical Complexity

In the landscape of modern organic synthesis, the quest for precise control over molecular architecture is paramount. Chiral molecules, existing as non-superimposable mirror images, often exhibit profoundly different biological activities, making the selective synthesis of a single enantiomer a critical challenge in drug discovery and development. Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate stands as a versatile chiral building block, poised to address this challenge. The strategic placement of a methylsulfonyl group at the α-position to the ester carbonyl not only activates the molecule for a variety of transformations but also, in its chiral form, offers a powerful handle for directing the stereochemical outcome of these reactions. This application note provides an in-depth guide to the stereoselective reactions of this substrate, offering detailed protocols and mechanistic insights for researchers in synthetic and medicinal chemistry.

The core utility of this reagent lies in its dual functionality. The electron-withdrawing nature of the methylsulfonyl group renders the α-proton acidic and activates the terminal alkene for nucleophilic attack, making it an excellent Michael acceptor. When a chiral center is installed, as in the case of enantiopure Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate, this inherent reactivity can be harnessed to forge new carbon-carbon and carbon-heteroatom bonds with a high degree of stereocontrol.

Diastereoselective Michael Addition: A Gateway to Functionalized Chiral Scaffolds

One of the most powerful applications of chiral Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate is its use as a Michael acceptor in conjugate addition reactions. The inherent chirality of the substrate, coupled with the choice of nucleophile and reaction conditions, allows for the diastereoselective formation of adducts with new stereocenters. Organocuprates have emerged as particularly effective nucleophiles for this purpose, offering high yields and excellent levels of stereocontrol.

Mechanistic Rationale: The Role of Chelation and Steric Hindrance

The stereochemical outcome of the conjugate addition is dictated by the facial selectivity of the nucleophilic attack on the double bond. It is postulated that the reaction proceeds through a transition state where the nucleophile approaches the less sterically hindered face of the alkene. The chiral environment established by the stereocenter at the α-position of the sulfonyl group effectively shields one face of the molecule, directing the incoming nucleophile to the opposite side. The precise nature of this directing effect can be influenced by the choice of Lewis acid or the specific composition of the organocuprate reagent, which can coordinate with the sulfonyl and ester groups, further biasing the conformational landscape of the substrate.

Below is a generalized workflow for a diastereoselective Michael addition reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve chiral Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate in anhydrous THF under Argon cool Cool substrate solution to -78 °C start->cool cuprate Prepare organocuprate reagent (e.g., Me2CuLi) in a separate flask add Slowly add the organocuprate solution to the substrate solution cuprate->add cool->add stir Stir at -78 °C for specified time (monitor by TLC) add->stir quench Quench with saturated aq. NH4Cl stir->quench extract Extract with Et2O quench->extract purify Purify by column chromatography extract->purify product Isolate diastereomerically enriched product purify->product

Caption: Workflow for Diastereoselective Michael Addition.

Protocol: Diastereoselective Conjugate Addition of an Organocuprate

Materials:

  • (S)-Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate

  • Anhydrous Tetrahydrofuran (THF)

  • Methyllithium (solution in Et₂O)

  • Copper(I) Iodide (CuI)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Organocuprate Reagent: To a stirred suspension of CuI (1.2 mmol) in anhydrous THF (10 mL) at -40 °C under an argon atmosphere, add a solution of methyllithium (2.4 mmol) dropwise. The mixture is stirred for 30 minutes at this temperature to form a solution of lithium dimethylcuprate (Me₂CuLi).

  • Michael Addition: In a separate flask, dissolve (S)-Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate (1.0 mmol) in anhydrous THF (15 mL) and cool the solution to -78 °C.

  • To the solution of the chiral substrate, add the freshly prepared lithium dimethylcuprate solution dropwise via cannula.

  • Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Allow the mixture to warm to room temperature and extract with Et₂O (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired diastereomerically enriched product.

Data Presentation:

EntryNucleophileDiastereomeric Ratio (Expected)Yield (Expected)
1Me₂CuLi>90:10>80%
2Bu₂CuLi>90:10>75%
3Ph₂CuLi>85:15>70%

Stereoselective Cycloaddition Reactions: Constructing Complex Ring Systems

The terminal alkene of Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate also serves as a dienophile or dipolarophile in cycloaddition reactions. The chirality of the substrate can effectively control the facial selectivity of the approach of the diene or dipole, leading to the formation of cyclic products with high stereochemical purity.

Mechanistic Considerations in [4+2] Cycloadditions

In a Diels-Alder type reaction, the chiral center at the α-position of the sulfonyl group can influence the endo/exo selectivity and the facial selectivity of the diene's approach. The electron-withdrawing sulfonyl and ester groups activate the double bond for cycloaddition. The stereochemical outcome is often rationalized by considering the steric hindrance imposed by the substituents around the chiral center in the transition state. Lewis acid catalysis can enhance both the reactivity and the stereoselectivity by coordinating to the carbonyl and sulfonyl oxygen atoms, locking the conformation of the dienophile and increasing the facial bias.

G cluster_setup Reaction Setup cluster_reaction Cycloaddition cluster_workup Work-up and Analysis start Combine chiral Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate, diene, and Lewis Acid (e.g., Et2AlCl) in CH2Cl2 cool Cool to -78 °C start->cool stir Stir at low temperature until TLC indicates consumption of starting material cool->stir quench Quench with H2O stir->quench extract Extract and purify by chromatography quench->extract analyze Determine diastereoselectivity by NMR and/or X-ray crystallography extract->analyze

Caption: General workflow for a Lewis Acid-catalyzed Diels-Alder reaction.

Protocol: Lewis Acid-Catalyzed [4+2] Cycloaddition

Materials:

  • (R)-Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate

  • Cyclopentadiene (freshly cracked)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Diethylaluminum chloride (Et₂AlCl) (solution in hexanes)

  • Deionized Water

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of (R)-Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate (1.0 mmol) in anhydrous CH₂Cl₂ (20 mL) at -78 °C under an argon atmosphere, add freshly cracked cyclopentadiene (3.0 mmol).

  • Lewis Acid Addition: To this mixture, add a solution of Et₂AlCl (1.1 mmol) in hexanes dropwise over 10 minutes.

  • Reaction: Stir the resulting solution at -78 °C for 6-12 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the careful addition of deionized water (10 mL).

  • Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography on silica gel to yield the desired cycloadduct.

Expected Outcomes:

The use of a chiral substrate in a Lewis acid-catalyzed Diels-Alder reaction is expected to afford the corresponding cycloadduct with high diastereoselectivity. The absolute configuration of the newly formed stereocenters will be dictated by the configuration of the starting material.

EntryDieneLewis AcidDiastereomeric Ratio (Expected)Yield (Expected)
1CyclopentadieneEt₂AlCl>95:5>85%
2IsopreneBF₃·OEt₂>90:10>80%

Conclusion: A Versatile Tool for Asymmetric Synthesis

Chiral Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate is a highly valuable and versatile substrate for stereoselective synthesis. Its ability to participate in both conjugate additions and cycloaddition reactions with a high degree of stereocontrol makes it an attractive starting material for the synthesis of complex, enantiomerically enriched molecules. The protocols outlined in this application note provide a foundation for researchers to explore the rich chemistry of this chiral building block. Further investigation into a broader range of nucleophiles, dienes, and catalytic systems will undoubtedly continue to expand the synthetic utility of this powerful tool in the pursuit of novel and biologically active compounds.

References

Due to the lack of specific literature detailing stereoselective reactions for the exact title compound, this application note is based on established principles of asymmetric synthesis and the known reactivity of analogous α-sulfonyl activated systems. The protocols and expected results are illustrative and should be optimized for specific applications.

experimental setup for allylic alkylation with Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate

Strategic Overview

Objective: To establish a robust, enantioselective protocol for the synthesis of Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate using Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA).

Scientific Context: The construction of all-carbon quaternary stereocenters remains one of the most challenging feats in organic synthesis due to steric congestion. The target molecule represents a classic "hard-soft" mismatch challenge where a sterically hindered nucleophile (the


-disubstituted sulfonyl ester) must attack a 

-allyl palladium complex.

This protocol utilizes the Trost Asymmetric Allylic Alkylation methodology. The sulfonyl group acts as a "chemical chameleon"—providing necessary acidity for the pronucleophile (


) to facilitate soft enolization, while being removable or modifiable in subsequent steps. The benzyl ester provides a robust protecting group cleavable by hydrogenolysis, orthogonal to the alkene functionality.
Reaction Scheme

Pronucleophile: Benzyl 2-(methylsulfonyl)propanoate Electrophile: Allyl Acetate Catalyst:


 / 

-DACH-Phenyl Trost Ligand Mechanism: Ionization

Nucleophilic Attack (Outer Sphere)

Experimental Design & Causality

Catalyst System Selection
  • Palladium Source:

    
     is chosen over 
    
    
    
    to provide an immediate source of Pd(0), eliminating the induction period required for reduction.
  • Ligand: The

    
    -DACH-Phenyl Trost Ligand  (N,N'-((1S,2S)-cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)benzamide)) is selected. Its C2-symmetric chiral pocket creates a "wall" that directs the trajectory of the nucleophile, ensuring high enantioselectivity (typically >90% ee) for quaternary center formation.
    
  • Causality: The large bite angle of the ligand enhances the electrophilicity of the

    
    -allyl species, promoting attack by the bulky sulfonyl-stabilized nucleophile.
    
Base & Solvent System (The "Self-Validating" Cycle)
  • Base: N,O-Bis(trimethylsilyl)acetamide (BSA) with catalytic Potassium Acetate (KOAc) .

  • Mechanism: This system generates the silyl ketene acetal in situ.

    • BSA silylates the pronucleophile.

    • The catalytic acetate (from KOAc or generated from allyl acetate) desilylates the intermediate, releasing the active enolate only when the

      
      -allyl complex is ready.
      
    • Trustworthiness: This minimizes the concentration of free base, suppressing non-enantioselective background reactions and preventing base-mediated decomposition of the sensitive sulfonyl ester.

Reagent Table
ReagentMW ( g/mol )Equiv.[1]RoleCritical Attribute
Benzyl 2-(methylsulfonyl)propanoate 242.291.0PronucleophileDry, free of acid
Allyl Acetate 100.121.2ElectrophileDistilled, stored cold

1035.070.025 (2.5 mol%)Pre-catalystPurple/Black solid
(S,S)-DACH-Phenyl Trost Ligand 688.770.075 (7.5 mol%)Chiral LigandWhite/Yellow solid
BSA 203.433.0Silylating AgentMoisture sensitive
KOAc 98.140.05InitiatorAnhydrous
Dichloromethane (DCM) 84.93-SolventDegassed, Anhydrous

Detailed Experimental Protocol

Phase 1: Catalyst Pre-complexation (Critical Step)
  • Goal: To form the active chiral Pd(0)-Ligand complex before substrate exposure.

  • Step 1: In a glovebox or under active Argon flow, charge a flame-dried Schlenk tube with

    
     (2.5 mol%) and the Trost Ligand (7.5 mol%).
    
  • Step 2: Add anhydrous, degassed DCM (concentration relative to Pd ~ 0.01 M).

  • Step 3: Stir at ambient temperature for 15–20 minutes.

    • Visual Check: The solution should transition from a dark purple/black suspension to a clear, orange/yellow solution. This color change confirms ligation. If the solution remains black, the catalyst is inactive (oxidized).

Phase 2: Reaction Assembly
  • Step 4: To the active catalyst solution, add the pronucleophile Benzyl 2-(methylsulfonyl)propanoate (1.0 equiv) dissolved in minimal DCM.

  • Step 5: Add Allyl Acetate (1.2 equiv) via syringe.

  • Step 6: Add BSA (3.0 equiv) followed immediately by solid KOAc (catalytic pinch).

  • Step 7: Seal the vessel and stir at ambient temperature (23°C).

    • Reaction Monitoring: Monitor by TLC (Visualize with UV and KMnO4 stain). The starting material (sulfonyl ester) is UV active. The product will have a distinct

      
       (usually higher).
      
    • Typical Time: 4–12 hours.

Phase 3: Workup and Purification
  • Step 8: Quench the reaction by diluting with diethyl ether and adding saturated aqueous

    
    .
    
  • Step 9: Separate layers. Extract aqueous layer 3x with ether.

  • Step 10: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Step 11: Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient Hexanes/Ethyl Acetate (start 90:10

      
       70:30).
      
    • Target:Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate .[2][3][4]

Mechanism & Workflow Visualization

Catalytic Cycle (Pd-AAA)

The following diagram illustrates the specific pathway for the sulfonyl ester substrate, highlighting the "Soft Nucleophile" outer-sphere attack which preserves the chiral environment.

CatalyticCycle cluster_Nu Pronucleophile Activation PreCat Pd2(dba)3 + Ligand ActiveCat L*-Pd(0) Species (Chiral Template) PreCat->ActiveCat Complexation OxAdd Oxidative Addition (Allyl Acetate enters) ActiveCat->OxAdd Allyl Acetate PiAllyl Cationic π-Allyl Complex [L*-Pd-Allyl]+ OAc- OxAdd->PiAllyl - OAc- Attack Outer-Sphere Attack (Enantioselective Step) PiAllyl->Attack NuGen Nucleophile Generation (BSA/KOAc Cycle) NuGen->PiAllyl Enolate Attack Product Product Release Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate Attack->Product Product->ActiveCat Regeneration Substrate Sulfonyl Ester SilylEnol Silyl Ketene Acetal Substrate->SilylEnol BSA SilylEnol->NuGen KOAc/OAc-

Caption: The Pd(0)-catalyzed cycle showing the oxidative addition of allyl acetate and the outer-sphere attack by the in-situ generated sulfonyl enolate.

Experimental Workflow

Workflow Start Flame-dry Glassware Argon Atmosphere Mix1 Mix Pd2(dba)3 + Ligand DCM, 20 min (Purple -> Orange) Start->Mix1 AddSub Add Substrate & Allyl Acetate Mix1->AddSub AddBase Add BSA (3 eq) & KOAc (cat) AddSub->AddBase React Stir 23°C 4-12 hrs AddBase->React Quench Quench NH4Cl Extract Et2O React->Quench Purify Column Chromatography Hex/EtOAc Quench->Purify

Caption: Step-by-step experimental workflow for the synthesis of the target molecule.

Quality Control & Validation

Analytical Data Expectations
  • 1H NMR (

    
    ): 
    
    • 
       7.35 (m, 5H):  Benzyl aromatic protons.
      
    • 
       5.70 (m, 1H):  Internal alkene proton (
      
      
      
      ).
    • 
       5.20 (m, 2H):  Terminal alkene protons (
      
      
      
      ).
    • 
       5.25 (s, 2H):  Benzylic 
      
      
      
      .
    • 
       3.05 (s, 3H):  Methylsulfonyl 
      
      
      
      .
    • 
       2.90 (dd, 1H) & 2.60 (dd, 1H):  Allylic 
      
      
      
      (diastereotopic protons due to the chiral center).
    • 
       1.75 (s, 3H): 
      
      
      
      -Methyl group.
  • Chiral HPLC:

    • Column: Daicel Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/Isopropanol (typically 90:10 or 95:5).

    • Detection: UV at 254 nm (Benzyl chromophore).

    • Validation: Compare racemic sample (prepared using

      
       instead of chiral ligand) vs. chiral sample to determine ee%.
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Inactive CatalystEnsure Pd source is not oxidized (purple/black). Ensure strict Argon line.
Low ee% Temperature too highRun reaction at 0°C or -20°C (reaction will be slower).
Low ee% "Background" ReactionReduce BSA amount or ensure KOAc is truly catalytic. Avoid amine bases.
No Reaction Wet Solvent/ReagentsBSA hydrolyzes instantly with water. Re-distill DCM and use fresh BSA.

References

  • Trost, B. M. , & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. Link

  • Trost, B. M. , & Radinov, R. (1997). On the Effect of the Cation in Palladium-Catalyzed Allylic Alkylations. Journal of the American Chemical Society, 119(26), 5962-5963. Link

  • Behenna, D. C. , & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation.[5] Journal of the American Chemical Society, 126(46), 15044-15045. Link

  • Weaver, J. D. , Recio, A., Grenning, A. J., & Trost, B. M. (2011). Catalytic Enantioselective Synthesis of Quaternary Stereocenters. Chemical Reviews, 111(3), 1846-1913. Link

Sources

use of Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate in Medicinal Chemistry

Executive Summary

In modern drug discovery, the introduction of quaternary carbon centers is a pivotal strategy for restricting the conformational flexibility of peptidomimetics, thereby enhancing binding affinity and metabolic stability.[1] Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate represents a high-value synthetic building block designed specifically for this purpose.[2][1]

This guide details the utility of this compound as a versatile scaffold for synthesizing Matrix Metalloproteinase (MMP) inhibitors , gamma-secretase inhibitors , and conformationally constrained amino acid analogs .[1] By leveraging the electron-withdrawing methylsulfonyl moiety as a temporary auxiliary, researchers can construct complex alpha-quaternary centers that are otherwise difficult to access via standard enolate chemistry.[2]

Scientific Background & Mechanism

The Quaternary Center Challenge

Constructing sterically hindered alpha-quaternary carbons (a carbon attached to four non-hydrogen substituents) is a classic synthetic hurdle.[2][1] Standard alkylation of esters often suffers from poor yields due to steric hindrance and competitive O-alkylation.[2][1]

The Sulfone Solution

The methylsulfonyl (


)  group in Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate serves two critical functions:
  • Anion Stabilization: It dramatically increases the acidity of the alpha-proton, allowing for mild and high-yielding alkylation reactions to install the quaternary center.[1]

  • Chemical Versatility: Post-synthesis, the sulfone can be retained as a hydrogen-bond acceptor pharmacophore (common in COX-2 and MMP inhibitors) or removed via reductive desulfonylation to yield a pure hydrocarbon skeleton.[2][1]

Structural Advantages
  • Benzyl Ester: Provides orthogonal protection, cleavable via hydrogenolysis (

    
    , Pd/C) without affecting the internal alkene or sulfone.[1]
    
  • Terminal Alkene (Pent-4-enoate): A "handle" for further functionalization, including Ring-Closing Metathesis (RCM), hydroboration, or oxidative cleavage to aldehydes.[2]

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Context: If the compound is not purchased, it is synthesized via sequential alkylation of benzyl (methylsulfonyl)acetate.[1]

Reagents:

  • Benzyl (methylsulfonyl)acetate (Starting Material)[2][1]

  • Allyl bromide[2]

  • Methyl iodide (MeI)[2][1]

  • Base:

    
     or NaH[2]
    
  • Solvent: DMF or Acetone[2]

Step-by-Step Methodology:

  • Activation: Dissolve benzyl (methylsulfonyl)acetate (1.0 eq) in DMF (0.5 M). Cool to 0°C.[2][1]

  • Deprotonation 1: Add

    
     (1.2 eq) and stir for 30 min.
    
  • Allylation: Add allyl bromide (1.1 eq) dropwise.[2][1] Allow to warm to RT and stir for 4 hours. Mechanism:

    
     displacement.
    
  • Isolation 1: Aqueous workup and extraction (EtOAc).[2][1] Purify the intermediate: Benzyl 2-(methylsulfonyl)pent-4-enoate .

  • Quaternization: Dissolve the intermediate in DMF. Add NaH (1.2 eq, 60% dispersion) at 0°C. Stir until gas evolution ceases.

  • Methylation: Add Methyl Iodide (1.5 eq). Stir at RT for 12 hours.[2][1]

  • Final Purification: Quench with saturated

    
    . Extract with EtOAc.[2][1] Purify via silica gel chromatography (Hexanes/EtOAc gradient).
    

Validation Criteria:

  • 1H NMR: Disappearance of the alpha-proton signal (approx. 4.0-4.5 ppm).[2][1] Appearance of a singlet methyl group (approx.[1] 1.5-1.8 ppm) and characteristic allyl pattern.[2][1]

Protocol B: Divergent Functionalization (MMP Inhibitor Synthesis)

Context: Transforming the scaffold into a succinate-based hydroxamic acid, a common motif in MMP inhibitors (e.g., Ilomastat analogs).[1]

Workflow:

  • Hydrolysis:

    • Dissolve Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate in MeOH.

    • Add 10% Pd/C (5 wt%).[2][1]

    • Stir under

      
       balloon (1 atm) for 2 hours.
      
    • Result: Cleavage of benzyl ester to free carboxylic acid.[1] The alkene is usually reduced to an alkane under these conditions. Note: To retain the alkene, use basic hydrolysis (LiOH, THF/H2O) instead of hydrogenolysis.

  • Coupling:

    • Activate the free acid with EDC/HOBt in DCM.[1]

    • Add O-benzylhydroxylamine (

      
      ).[2][1]
      
    • Stir 16h.

  • Final Deprotection:

    • Remove the benzyl group from the hydroxamate via hydrogenolysis (if alkene reduction is acceptable) or

      
       (if alkene retention is required).[1]
      

Visualizing the Chemical Logic

The following diagram illustrates the strategic divergence possible from this single building block.

G Start Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate (Core Scaffold) Path1 Path A: Hydrogenolysis (H2, Pd/C) Start->Path1 Benzyl Removal Path2 Path B: RCM (Grubbs II Catalyst) Start->Path2 + 2nd Alkene Path3 Path C: Oxidative Cleavage (O3 / NaIO4) Start->Path3 Alkene Oxidation Prod1 Free Acid Derivative (MMP Inhibitor Precursor) Path1->Prod1 Coupling w/ NH2OH Prod2 Cyclic Sulfone / Lactam (Conformationally Locked) Path2->Prod2 Cyclization Prod3 Aldehyde Intermediate (Reductive Amination Target) Path3->Prod3 Functionalization

Figure 1: Divergent synthetic pathways utilizing the alpha-quaternary sulfone scaffold.

Data Summary & Specifications

PropertySpecificationNotes
Molecular Formula

Molecular Weight 282.36 g/mol
Physical State Viscous Oil / Low melting solidDepends on purity; sulfones often crystallize.[2][1]
Solubility DCM, EtOAc, DMSOInsoluble in water.[1]
Stability HighSulfones are chemically inert to oxidation and reduction (except under forcing conditions).[1]
Key Resonance Alpha-Methyl (~1.6 ppm, s)Diagnostic for quaternary center formation.[2][1]

References

  • Synthesis of Sulfones: "Alkyl sulfone synthesis by C-S coupling reactions." Organic Chemistry Portal. Available at: [Link][2][1]

  • Quaternary Center Synthesis: "Synthesis of Cyclic Sulfones by Ring-Closing Metathesis." University of California, Santa Barbara.[1] Available at: [Link][2][1]

  • General Reagent Data: "Ethyl 2-methyl-4-pentenoate (Analogous Structure Data)." PubChem. Available at: [Link][2][1]

Sources

detailed protocol for conjugate addition to Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate

Author: BenchChem Technical Support Team. Date: February 2026

This is a detailed Application Note and Protocol for the functionalization and handling of Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate .

Application Note: Functionalization of Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate

Part 1: Executive Summary & Structural Analysis

1.1 Structural Critique & Reactivity Profile The target molecule, Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate , presents a unique challenge in nomenclature and reactivity.

  • The "Conjugate Addition" Paradox: Strictly speaking, this molecule is not a Michael Acceptor. The alkene at C4 is isolated (terminal) and separated from the electron-withdrawing sulfonyl/ester group at C2 by a methylene spacer (C3). Therefore, classical ionic conjugate addition (1,4-addition) is impossible without prior isomerization.

  • The Quaternary Center: The C2 position is fully substituted (Methyl, Methylsulfonyl, Benzyl Ester, Allyl). It lacks acidic protons, rendering it inert as a Michael Donor (nucleophile) under standard base-catalyzed conditions.

1.2 Operational Interpretation To address the request for "Conjugate Addition to..." this substrate, this guide provides the protocol for Radical Conjugate Addition (Giese Reaction) . This is the primary method to "add" nucleophilic radicals to unactivated terminal alkenes, functionally mimicking conjugate addition.

Additionally, we provide the Synthesis Protocol (Asymmetric Allylic Alkylation), as researchers often conflate the synthesis of the scaffold via allylation with the addition to the scaffold.

Part 2: Detailed Protocol – Radical Conjugate Addition (Giese-Type)

Objective: Functionalization of the pendant C4-alkene via intermolecular radical addition. Mechanism: Atom Transfer Radical Addition (ATRA) or Reductive Radical Addition.

Mechanism of Action

Unlike ionic Michael addition, this protocol generates an electrophilic radical (


) that attacks the terminal alkene. The resulting secondary radical is stabilized by the proximity to the sulfonyl group (though 

-positioned) or trapped by a hydrogen donor.

GieseMechanism Initiator Radical Initiator (AIBN/Et3B) RX Alkyl Halide (R-I) Initiator->RX Abstraction Radical Alkyl Radical (R•) RX->Radical -I• Substrate Substrate (Pent-4-enoate) Radical->Substrate Addition to C5 AdductRadical Intermediate Radical Substrate->AdductRadical Product Functionalized Product AdductRadical->Product +H (from TTMSS) Trap H-Donor (TTMSS) Trap->AdductRadical H-Transfer

Figure 1: Radical chain propagation mechanism for the functionalization of the terminal alkene.

Experimental Procedure

Reagents & Materials:

  • Substrate: Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate (1.0 equiv).

  • Radical Precursor: Alkyl Iodide (

    
    ) or Electron-Deficient Bromide (2.0 - 3.0 equiv).
    
  • H-Donor: Tris(trimethylsilyl)silane (TTMSS) (1.2 equiv) or Tributyltin hydride (

    
    ).
    
  • Initiator: AIBN (Azobisisobutyronitrile) (0.2 equiv) or

    
     for low temp.
    
  • Solvent: Benzene or

    
    -trifluorotoluene (0.1 M).
    

Step-by-Step Protocol:

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a rubber septum. Purge with Argon for 15 minutes.

  • Solvation: Dissolve Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate (1.0 equiv) and the Alkyl Iodide (3.0 equiv) in degassed benzene (concentration 0.1 M).

  • Initiator Addition: Add AIBN (0.1 equiv) and TTMSS (1.2 equiv) rapidly.

    • Note: For sluggish reactions, add TTMSS and AIBN via syringe pump over 4 hours to keep radical concentration low and prevent direct reduction of the halide.

  • Reaction: Heat the mixture to reflux (80°C) for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alkene spot (

    
    ) should disappear.
    
  • Workup: Cool to room temperature. Concentrate under reduced pressure.

  • Purification: Dissolve residue in

    
     and wash with 10% 
    
    
    
    (aq) if tin/silicon byproducts are present. Dry over
    
    
    . Purify via Flash Column Chromatography (Silica Gel, Gradient 0-20% EtOAc in Hexanes).

Data Summary Table:

ParameterSpecificationCausality
Stoichiometry 3.0 equiv R-IExcess halide drives the equilibrium forward against premature H-abstraction.
Concentration 0.1 MHigh dilution prevents radical dimerization/polymerization.
Temperature 80°C (Reflux)Required for AIBN homolysis (

at 80°C).
Atmosphere Argon/NitrogenOxygen quenches carbon radicals; strict exclusion is vital.

Part 3: Synthesis Protocol (Contextual Correction)

Context: Researchers often search for "conjugate addition" when attempting to construct the quaternary center. The correct method is Pd-Catalyzed Asymmetric Allylic Alkylation (AAA) .

Objective: Synthesis of Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate from Benzyl 2-(methylsulfonyl)propanoate.

Reaction Workflow

AAA_Synthesis Precursor Benzyl 2-(methylsulfonyl) propanoate Cycle Pd-π-Allyl Complex Precursor->Cycle Nucleophilic Attack AllylSource Allyl Acetate AllylSource->Cycle Oxidative Addition Catalyst Pd2(dba)3 / Chiral Ligand (Trost Ligand) Catalyst->Cycle Base BSA / KOAc (Base System) Base->Precursor Deprotonation Target Benzyl 2-methyl-2-(methylsulfonyl) pent-4-enoate Cycle->Target Reductive Elimination

Figure 2: Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) cycle.

Experimental Procedure

Reagents:

  • Nucleophile: Benzyl 2-(methylsulfonyl)propanoate (1.0 equiv).

  • Electrophile: Allyl Acetate (1.1 equiv).

  • Catalyst:

    
     (2.5 mol%).
    
  • Ligand:

    
    -DACH-Phenyl Trost Ligand (5.0 mol%).
    
  • Base: N,O-Bis(trimethylsilyl)acetamide (BSA) (3.0 equiv) + KOAc (catalytic).

  • Solvent: Dichloromethane (DCM).

Step-by-Step:

  • Catalyst Formation: In a Schlenk tube, mix

    
     and the Trost Ligand in degassed DCM. Stir for 15 min at RT (Solution turns from purple to orange/yellow).
    
  • Addition: Add the Benzyl 2-(methylsulfonyl)propanoate followed by Allyl Acetate .

  • Activation: Add BSA followed by a pinch of KOAc .

    • Mechanism:[1] BSA silylates the sulfonyl ester enolate; KOAc initiates the desilylation-alkylation cycle.

  • Reaction: Stir at Room Temperature for 2–6 hours.

  • Quench: Add saturated

    
     solution. Extract with DCM.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

Part 4: Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
No Reaction (Giese) Oxygen inhibitionDegas solvent via freeze-pump-thaw (3 cycles).
Polymerization Concentration too highDilute to 0.05 M; add initiator slowly via syringe pump.
Low Yield (Synthesis) Old BSA reagentUse fresh BSA; ensure KOAc is dry.
Racemization Temperature too highPerform AAA reaction at 0°C if ee% is low.

References

  • Trost, B. M. , & Mao, J. (2002). Enantioselective Synthesis of Quaternary Ammonium Salts via Pd-Catalyzed Allylic Alkylation. Journal of the American Chemical Society. [Link]

  • Giese, B. (1986). Radicals in Organic Synthesis: Formation of Carbon-Carbon Bonds. Pergamon Press.
  • Accela ChemBio . (2024). Product Catalog: Benzyl (R)-2-methyl-2-(methylsulfonyl)pent-4-enoate (CAS 1821022-18-7). [Link][2]

  • Renaud, P. , & Sibi, M. P. (2001). Radicals in Organic Synthesis. Wiley-VCH. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Sulfone-Mediated Olefination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Sulfone Interface

Welcome to the technical support hub for sulfone-mediated olefination. Unlike the Wittig or Horner-Wadsworth-Emmons (HWE) reactions, which are driven by the formation of a phosphine oxide, Julia-type olefinations rely on the elimination of a sulfonyl group.

This guide distinguishes between the two primary "operating systems" of this chemistry:

  • The Julia-Lythgoe (Classical): A robust, multi-step sequence ideal for complex, base-sensitive substrates requiring high E-selectivity.

  • The Julia-Kocienski (Modified/One-Pot): A streamlined, catalytic cycle-like process utilizing heteroaryl sulfones for rapid throughput.

Module 1: Protocol Selection & Strategy

Before beginning experimental work, use the following logic to select the correct variant. The choice depends heavily on your substrate's stability and the required stereochemical outcome.

Decision Matrix

JuliaDecisionTree Start Start: Define Substrate & Goal Stereo Required Geometry? Start->Stereo Stability Is Aldehyde Base-Sensitive/Enolizable? Stereo->Stability E-Alkene Z_Sel Consider Still-Gennari HWE or Pyridyl-Sulfone Julia Stereo->Z_Sel Z-Alkene JK Protocol A: Julia-Kocienski (PT-Sulfone + KHMDS) Stability->JK Robust Substrate JL Protocol B: Classical Julia-Lythgoe (SmI2 Reductive Elimination) Stability->JL Highly Sensitive/Complex

Figure 1: Strategic decision tree for selecting the optimal olefination protocol.

Reagent Selection Table
Reagent TypeAbbr.ReactivityE-SelectivityStabilityRecommended Use
Phenyl Sulfone PhLowHigh (via Mechanism)HighClassical Julia-Lythgoe. Best for large-scale or when intermediates must be purified.
Benzothiazole BTHighVariableLow (Self-condenses)Julia-Kocienski. Standard, but requires "Barbier" conditions (pre-mix aldehyde).
Phenyltetrazole PTHighExcellent HighJulia-Kocienski. The "Gold Standard" for E-alkenes. Less prone to self-condensation.[1]
Pyridyl PYRModerateVariable (Z-biased)ModerateSpecialized cases requiring Z-selectivity or chelation control.

Module 2: The Julia-Kocienski Interface (One-Pot)

The "Modified Julia" relies on a specific cascade: Metallation


 Addition 

Smiles Rearrangement

Elimination. If any step fails, the reaction stalls.
Mechanism & Critical Control Points

JKMechanism Sulfone Sulfone (PT) Metallated Metallated Sulfone Sulfone->Metallated Deprotonation Base Base (KHMDS) Base->Metallated Aldehyde Aldehyde Adduct β-Alkoxide (Equilibrium) Metallated->Adduct + Aldehyde Spiro Spiro-Cyclic Intermediate Adduct->Spiro Smiles Rearrangement (Rate Limiting) Product E-Alkene + SO2 Spiro->Product Elimination

Figure 2: The Julia-Kocienski cascade. The Smiles rearrangement is often the bottleneck.

Troubleshooting Guide

Q: Why is my E/Z selectivity poor (e.g., 2:1 ratio)? A: You are likely operating under "Closed Transition State" conditions.

  • The Science: Small cations (

    
    ) and non-polar solvents (THF, Toluene) favor a tight chelation between the sulfone oxygen and the aldehyde oxygen. This "closed" state often leads to poor selectivity.
    
  • The Fix: Switch to "Open Transition State" conditions.

    • Change Base: Use KHMDS instead of LiHMDS. The large Potassium cation disrupts the tight chelate.

    • Change Solvent: Use DME (Dimethoxyethane) or add a polar co-solvent like HMPA or DMPU. This solvates the cation, favoring the thermodynamic anti-addition which leads to the E-alkene [1].

Q: The reaction yields are low, and I see unreacted sulfone. A: The Smiles rearrangement is failing.

  • The Science: The rearrangement requires the heteroaryl ring to be electrophilic enough to accept the alkoxide attack. If the ring is electron-rich or the temperature is too low, the intermediate reverts to starting materials (retro-aldol).

  • The Fix:

    • Switch Sulfone: If using BT (Benzothiazole), switch to PT (Phenyltetrazole) . PT is more electron-deficient and rearranges faster [2].

    • Increase Temperature: While the addition is done at -78°C, the reaction must be allowed to warm to Room Temperature (or even reflux) to drive the elimination.

Q: My aldehyde is enolizable and decomposes. A: You are generating the sulfone anion in the absence of the electrophile.

  • The Fix: Use Barbier Conditions .

    • Protocol: Mix the Sulfone and the Aldehyde in the flask first. Then, add the base (KHMDS) slowly to the mixture at -78°C. The base will preferentially deprotonate the acidic sulfone, which immediately traps the aldehyde before the aldehyde can self-condense [3].

Module 3: The Classical Julia-Lythgoe Interface

Use this when the Julia-Kocienski fails or when you need absolute reliability for a precious late-stage intermediate.

The Modern Protocol (SmI2 Variant)

Avoid Sodium Amalgam (Na/Hg) unless absolutely necessary. It is toxic and difficult to titrate.

Step 1: Addition & Acylation

  • Deprotonate Phenyl Sulfone (Ph-SO2-R) with n-BuLi at -78°C in THF.

  • Add Aldehyde. Stir 30 min.

  • Crucial: Quench with Benzoyl Chloride (BzCl) or Acetic Anhydride in situ. Do not quench with water yet.

  • Isolate the

    
    -benzoyloxy sulfone.
    

Step 2: Reductive Elimination (The SmI2 Method) Q: Why use Samarium Diiodide (SmI2) instead of Na/Hg? A: SmI2 provides a milder, single-electron transfer (SET) mechanism that tolerates esters, halides, and other sensitive groups that Na/Hg would destroy [4].

Protocol:

  • Dissolve the

    
    -benzoyloxy sulfone in dry THF/MeOH (20:1).
    
  • Cool to -78°C (or 0°C for sluggish substrates).

  • Add SmI2 (4.0 equiv, 0.1 M in THF) .

    • Note: If the deep blue color disappears immediately, add more until the blue color persists.

  • Optimization: If the reaction is slow, add HMPA or DMPU (4-6 equiv). These ligands increase the reduction potential of SmI2, making it a stronger reductant.

Module 4: Advanced FAQ

Q: I need to synthesize a tri-substituted alkene. Which method is better? A: The Julia-Kocienski (PT-sulfone) is superior here. The classical Julia-Lythgoe often struggles with steric bulk during the acylation step (Step 1). The Julia-Kocienski intermediate (spiro-cycle) is less sensitive to steric hindrance at the


-position. Use TBT (tert-butyl tetrazole)  sulfones for maximum stability with bulky substrates [5].

Q: Can I use this chemistry for conjugated diene synthesis? A: Yes, but watch out for


-alkylation .
Allylic sulfones have acidic protons at both the 

and

positions.
  • Fix: Use the Classical Julia-Lythgoe . The anion can be generated at -78°C with high regiocontrol (

    
    -lithiation), trapped with the aldehyde, and then eliminated. The Julia-Kocienski often results in mixtures of regioisomers with allylic sulfones.
    

Q: How do I remove the byproduct (Heteroaryl salt) in Julia-Kocienski? A: The byproduct is water-soluble.

  • Protocol: A simple aqueous workup (Water/EtOAc extraction) usually removes the potassium salt of the tetrazole/benzothiazole. If using PT-sulfones, the byproduct is 1-phenyl-tetrazolone, which is easily separated by column chromatography (it is very polar).

References

  • Blakemore, P. R. (2002).[2] The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds.[2] Journal of the Chemical Society, Perkin Transactions 1, (23), 2563–2585. Link

  • Kocienski, P. J., Bell, A., & Blakemore, P. R. (1998).[1] 1-tert-Butyl-1H-tetrazol-5-yl Sulfones in the Modified Julia Olefination. Synlett, 1998(4), 365-366. Link

  • Billard, T., Langlois, B. R., & Blond, G. (2000). Preparation of Fluorinated Olefins by Julia-Kocienski Olefination.[3][4] Tetrahedron Letters, 41(45), 8777-8780. Link

  • Keck, G. E., Savin, K. A., & Weglarz, M. A. (1995).[5] Use of Samarium Diiodide as an Alternative to Sodium/Mercury Amalgam in the Julia-Lythgoe Olefination.[6] The Journal of Organic Chemistry, 60(10), 3194–3204. Link

  • Aïssa, C. (2011). Mechanisms of the Julia-Kocienski Olefination. European Journal of Organic Chemistry, 2011(31), 6127–6136. Link

Sources

troubleshooting low yields in allylic substitution with sulfonylpentenoates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting low yields in allylic substitution reactions involving sulfonylpentenoates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific class of reactions. Here, we delve into the common pitfalls and provide actionable, field-tested solutions to enhance your reaction efficiency and yield. Our approach is grounded in a deep understanding of the reaction mechanisms, particularly the palladium-catalyzed Tsuji-Trost reaction, and its nuances when sulfonyl-containing substrates are employed.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in palladium-catalyzed allylic substitution with sulfonylpentenoates?

Low yields in these reactions can typically be attributed to one or more of the following factors:

  • Inefficient Catalyst Activity: The choice of palladium precursor and, more critically, the ligand, is paramount. The electronic and steric properties of the ligand can significantly influence the reaction's efficiency.

  • Poor Leaving Group Departure: While pentenoates are used, their leaving group ability can be suboptimal compared to other common leaving groups like carbonates or phosphates.

  • Nucleophile Reactivity: The nature of the nucleophile (whether it's a "soft" or "hard" nucleophile) and its concentration can dramatically affect the reaction rate and selectivity.[1][2]

  • Side Reactions: The presence of the sulfonyl group can sometimes lead to unexpected side reactions, or it may influence the regioselectivity of the nucleophilic attack in an unfavorable way.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and the choice of base are critical parameters that need to be finely tuned for this specific substrate class.

Q2: How does the sulfonyl group in the sulfonylpentenoate substrate affect the reaction?

The sulfonyl group is strongly electron-withdrawing, which can have several effects:

  • Electronic Effect on the Allylic System: It can influence the electronic density of the π-allyl palladium intermediate, which in turn affects the regioselectivity of the nucleophilic attack.

  • Steric Hindrance: Depending on its position, the bulky sulfonyl group can sterically hinder the approach of the catalyst or the nucleophile.

  • Potential for Unwanted Reactivity: While generally stable, under certain conditions, the sulfonyl group itself might undergo reactions, leading to byproducts.

Q3: Can the choice of palladium catalyst and ligand really make that much of a difference?

Absolutely. The ligand's role is not just to stabilize the palladium catalyst but also to modulate its reactivity and selectivity. For instance, bulky, electron-rich phosphine ligands can enhance the enantioselectivity in asymmetric allylic substitutions.[3] The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also impact the initiation of the catalytic cycle.[4]

Troubleshooting Guide: From Low Yields to Optimized Reactions

This section provides a systematic approach to diagnosing and resolving common issues leading to low yields in your allylic substitution reactions with sulfonylpentenoates.

Issue 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted starting material, it points towards a problem with the activation of the substrate or the catalytic cycle.

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Diagnosis: The palladium catalyst may not be in the active Pd(0) state, or the ligand may be inhibiting the reaction.

    • Solution:

      • Palladium Source: If using a Pd(II) precursor like Pd(OAc)₂, ensure your conditions are suitable for its in-situ reduction to Pd(0). Sometimes, starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be more reliable.[4][5]

      • Ligand Choice: The ligand is crucial. For allylic substitutions, phosphine ligands are commonly used.[6] If you are using a standard ligand like PPh₃ and seeing low conversion, consider switching to a more specialized ligand. For instance, bidentate phosphine ligands like dppf or DPPB can offer different reactivity profiles.[7]

      • Catalyst Loading: While higher catalyst loading is not always better, ensure you are using an adequate amount (typically 1-5 mol%).

  • Inefficient Leaving Group Departure:

    • Diagnosis: The pentenoate leaving group may not be departing efficiently to form the π-allyl palladium intermediate.

    • Solution:

      • Modify the Leaving Group: If possible, consider synthesizing a substrate with a better leaving group, such as a carbonate or a phosphate.

      • Additives: In some cases, the addition of a Lewis acid can facilitate the departure of the leaving group, although this needs to be carefully evaluated to avoid side reactions.

Issue 2: Formation of Multiple Products and Low Selectivity

The formation of a complex mixture of products indicates issues with regioselectivity or the occurrence of side reactions.

Potential Causes & Solutions:

  • Poor Regioselectivity:

    • Diagnosis: The nucleophile may be attacking different positions of the π-allyl intermediate, leading to a mixture of linear and branched products. The regioselectivity is influenced by the ligand, solvent, and the electronics of the allyl fragment.[8]

    • Solution:

      • Ligand Tuning: The steric and electronic properties of the ligand play a pivotal role in directing the nucleophile. Bulky ligands often favor attack at the less substituted terminus of the π-allyl intermediate.[1] Experiment with a range of ligands to find the optimal one for your desired regioselectivity.

      • Solvent Effects: The polarity of the solvent can influence the stability of the π-allyl intermediate and the transition state of the nucleophilic attack. Screen different solvents (e.g., THF, DMF, Dioxane) to see how they affect the product distribution.[9]

  • Side Reactions:

    • Diagnosis: The sulfonyl group or other functional groups in your substrate may be undergoing unintended reactions.

    • Solution:

      • Reaction Temperature: Lowering the reaction temperature can often suppress side reactions, which typically have a higher activation energy than the desired reaction.

      • Choice of Base: If a base is used, its strength and nature are critical. A base that is too strong might lead to deprotonation at undesired positions, causing side reactions. Screen weaker organic or inorganic bases.[10]

Experimental Protocols: A Starting Point for Optimization

Here is a general, customizable protocol for a palladium-catalyzed allylic substitution with a sulfonylpentenoate substrate. This should be considered a starting point, and optimization will likely be necessary.

Table 1: Recommended Starting Conditions for Allylic Substitution

ParameterRecommended ConditionNotes
Palladium Source Pd₂(dba)₃ (2.5 mol%)A reliable Pd(0) source.
Ligand PPh₃ (10 mol%)A good general-purpose ligand to start with.
Substrate Sulfonylpentenoate (1.0 equiv)Ensure it is pure and dry.
Nucleophile Soft Nucleophile (e.g., malonate) (1.2 equiv)The pKa of the conjugate acid should ideally be < 25.[1]
Base DIPEA (2.0 equiv)A mild, non-nucleophilic organic base.[4]
Solvent Anhydrous THF or DMF (0.1 M)Ensure the solvent is thoroughly dried.
Temperature 60-80 °CStart at a moderate temperature and adjust as needed.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent catalyst degradation.

Step-by-Step Protocol:

  • To an oven-dried flask under an inert atmosphere, add the palladium source and the ligand.

  • Add the anhydrous solvent and stir for 10-15 minutes to allow for catalyst pre-formation.

  • Add the sulfonylpentenoate substrate, the nucleophile, and the base.

  • Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process: Mechanism and Troubleshooting

Diagram 1: The Catalytic Cycle of the Tsuji-Trost Reaction

Tsuji_Trost_Cycle A Pd(0)L₂ B π-Allyl Pd(II) Complex A->B Oxidative Addition C Product + Pd(0)L₂ B->C Nucleophilic Attack D Allylic Substrate E Nucleophile (Nu⁻) F Leaving Group (LG⁻)

A simplified catalytic cycle for the palladium-catalyzed allylic substitution.

Diagram 2: Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow cluster_low_conversion Troubleshooting Low Conversion cluster_high_conversion Troubleshooting Poor Selectivity/Side Reactions Start Low Yield Observed Q1 Is Starting Material Consumed? Start->Q1 A1_Yes Yes Q1->A1_Yes High Conversion A1_No No Q1->A1_No Low Conversion HC1 Optimize Regioselectivity - Ligand tuning - Solvent screening A1_Yes->HC1 LC1 Check Catalyst Activity - Pd source (0 vs II) - Ligand choice - Catalyst loading A1_No->LC1 LC2 Improve Leaving Group Departure - Modify LG - Use additives LC1->LC2 HC2 Minimize Side Reactions - Lower temperature - Screen bases HC1->HC2

A decision tree to guide troubleshooting efforts for low yields.

References

Sources

unexpected rearrangements of sulfonyl alkenes under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource for researchers encountering anomalous reactivity with sulfonyl alkenes (vinyl sulfones) in acidic environments.

Topic: Troubleshooting Unexpected Rearrangements under Acidic Conditions Ticket Type: Advanced Mechanism Analysis & Protocol Optimization Audience: Synthetic Chemists, Process Chemists, Drug Discovery Leads

Executive Summary & Diagnostic Triage

Vinyl sulfones are classically viewed as robust Michael acceptors or radical traps. However, under acidic conditions (Brønsted or Lewis), they exhibit "chameleon-like" reactivity that can lead to unexpected skeletal rearrangements, cyclizations, and functional group transpositions.

If you are observing unexpected products, use this triage table to identify the likely pathway:

SymptomObservation (NMR/LCMS)Probable CauseMechanism Type
Skeletal Change Mass correct (-2H or similar), loss of alkene signals, appearance of aliphatic cycles.Vinyl Sulfonyl Nazarov Cyclization 4

Electrocyclization
Regio-Scrambling Mass correct, alkene peaks shifted, splitting pattern changes.1,2-Cationic Shift / Isomerization Carbocation Rearrangement
Unexpected -OH Mass +18 (or +17 OH), formation of

-hydroxy sulfone instead of chloro-sulfone.
Oxathietane Pathway Acid-Mediated Hydroxysulfonylation
Ring Expansion Cyclic vinyl sulfone converts to larger ring or sultone.Sultone Rearrangement Intramolecular Trapping

Deep Dive: The Vinyl Sulfonyl Nazarov Cyclization

The Issue: You intended a simple acid-catalyzed addition or substitution, but obtained a fused ring system (e.g., tetrahydrofluorene or cyclopentenone derivative).

Technical Insight: Unlike simple enones, vinyl sulfones can activate divinyl systems for Nazarov cyclizations . This is often unexpected because the sulfonyl group is a strong electron-withdrawing group (EWG), ostensibly destabilizing the critical carbocation intermediates. However, with the right substitution (e.g., an aryl ring or a second alkene), the system forms a pentadienyl cation equivalent that undergoes conrotatory 4


 electrocyclization.
Mechanism Visualization

The following diagram illustrates the critical "point of no return" where the vinyl sulfone commits to cyclization rather than addition.

Nazarov_Mechanism cluster_legend Key Decision Point Start Divinyl/Aryl Vinyl Sulfone Cation1 Pentadienyl Cation (Activated Complex) Start->Cation1 Coordination Acid + Lewis Acid (FeCl3/AlCl3) Acid->Cation1 Cyclization 4π Electrocyclization (Conrotatory) Cation1->Cyclization Cation2 Cyclic Oxyallyl/Sulfonyl Cation Cyclization->Cation2 C-C Bond Formation Product Fused Cyclopentenone/ Fluorene Derivative Cation2->Product -H+ / Tautomerization

Caption: Pathway for the acid-mediated electrocyclization of vinyl sulfones. Note the cationic intermediate is the divergence point.

Troubleshooting Protocol:

  • Check Substituents: If your vinyl sulfone has an aryl group at the

    
    -position, it mimics a divinyl ketone.
    
  • Acid Strength: Strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) promote this. Switch to milder Brønsted acids (e.g., TsOH) or lower temperatures to suppress cyclization if it is unwanted.
  • Solvent Effect: Non-polar solvents (DCE, Toluene) favor the cyclization by stabilizing the tight ion pair. Switch to polar aprotic solvents (Acetonitrile) to potentially disrupt the aggregate.

Deep Dive: The Oxathietane Pathway (Hydroxysulfonylation)

The Issue: When reacting sulfonyl chlorides with alkenes in the presence of moisture/acid, you expect a


-chloro sulfone (Atom Transfer Radical Addition - ATRA). Instead, you isolate a 

-hydroxy sulfone
.

Technical Insight: Under acidic conditions, the reaction does not proceed via the standard radical mechanism. Instead, it follows an ionic pathway involving a transient oxathietane (4-membered S-O ring). The acid protonates the sulfonyl chloride, making it hyper-electrophilic.

Mechanism Visualization

This pathway explains the "unexpected" incorporation of oxygen from water/alcohol rather than chlorine.

Oxathietane_Pathway Reagents Sulfonyl Chloride + Alkene Carbocation Benzylic/Alkyl Carbocation Reagents->Carbocation Electrophilic Attack Activation Acid Activation (H+) Activation->Reagents Oxathietane Oxathietane Intermediate (4-Membered Ring) Carbocation->Oxathietane Cyclization Hydrolysis Nucleophilic Attack (H2O) Oxathietane->Hydrolysis Ring Opening Product β-Hydroxy Sulfone Hydrolysis->Product -HCl

Caption: The ionic oxathietane mechanism dominant in acidic/aqueous media, bypassing the radical ATRA pathway.

Troubleshooting Protocol:

  • Water Control: This pathway is strictly dependent on water/alcohol availability. If this product is unwanted, ensure strictly anhydrous conditions.

  • Radical Initiation: If the

    
    -chloro product is desired, add a radical initiator (AIBN, light) and a base (pyridine) to suppress the acid-catalyzed ionic pathway.
    

Standardized Experimental Protocols

Protocol A: Controlled Synthesis of -Hydroxy Sulfones (Exploiting the Rearrangement)

Use this when you want to intentionally trigger the oxathietane pathway.

  • Reagents: Alkene (1.0 equiv), Sulfonyl Chloride (1.2 equiv), Water (2.0 equiv).

  • Catalyst: Sulfonic acid (e.g., TsOH, 20 mol%).

  • Solvent: THF or Dioxane.

  • Procedure:

    • Dissolve alkene and sulfonyl chloride in THF.

    • Add water and the acid catalyst.[1][2][3]

    • Stir at 60°C for 4-12 hours.

    • Monitor: Disappearance of sulfonyl chloride.

  • Workup: Quench with sat.

    
     (critical to neutralize acid and prevent further dehydration to vinyl sulfone). Extract with EtOAc.
    
Protocol B: Preventing 1,2-Shifts in Vinyl Sulfone Synthesis

Use this when acid-catalyzed isomerization is ruining your regioselectivity.

  • Buffer System: Do not run reactions in neat acid. Use a buffered system (e.g., Sodium Acetate/Acetic Acid) to maintain a pH ~4-5.

  • Temperature: Keep reaction temperature < 40°C. 1,2-hydride shifts in sulfonyl-stabilized carbocations have a higher barrier but become accessible > 60°C.

  • Scavengers: If the rearrangement is radical-mediated (sometimes mistaken for acid catalysis), add TEMPO (10 mol%) to verify.

Frequently Asked Questions (FAQs)

Q: I see a mass corresponding to the loss of SO2. Is this acid-catalyzed? A: Rarely directly. Loss of


 (desulfonylation) is typically a radical or thermal process. However, strong acid can promote ipso-substitution  on aromatic rings, effectively "cleaving" the sulfone if the ring is electron-rich. Check if you are using high temperatures (>100°C); if so, it is likely thermal extrusion.

Q: My vinyl sulfone isomerized from E to Z in acidic methanol. Why? A: This is a reversible protonation-deprotonation event. While vinyl sulfones are electron-poor, the sulfonyl oxygens can be protonated, lowering the barrier for C=C rotation or allowing nucleophilic attack/elimination of the solvent (methanol), leading to thermodynamic equilibration.

Q: Can I do a Friedel-Crafts reaction with a vinyl sulfone? A: Yes, but it often requires "superacid" conditions or strong Lewis acids (


). Be warned: the product often undergoes a subsequent 1,2-hydride shift  or cyclization (Nazarov type) because the initial carbocation is destabilized by the adjacent sulfone.

References

  • Nazarov-Type Cyclizations: A Formal Vinyl Sulfonyl Nazarov Cyclization Accesses 9-(tosylmethyl)-2,3,4,4a-tetrahydro-1H-fluorenes.[4] University of Pittsburgh.

  • Hydroxysulfonylation Mechanism: Acid-Promoted Reaction of Sulfonyl Chlorides with Alkenes: New Approach to the Regioselective Synthesis of β-Hydroxyl Sulfone Derivatives. Synthesis (Thieme).

  • Vinyl Sulfone General Reactivity: The vinyl sulfone motif as a structural unit for novel drug design and discovery.[5] NIH/PubMed.

  • Carbocation Rearrangements: 1,2-Shifts in Carbocations. Chemistry LibreTexts.

  • Radical vs Ionic Pathways: Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation. Angewandte Chemie.

Sources

impact of sulfonyl group on NMR spectra interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Structural Elucidation Support Center.

Current Ticket: Impact of Sulfonyl Groups (


) on NMR Interpretation
Assigned Specialist:  Dr. A. V. Chen, Senior Application Scientist
Status:  Open

Executive Summary

The sulfonyl group is a cornerstone of medicinal chemistry, imparting metabolic stability and polarity. However, its strong electron-withdrawing nature (


 effect) and unique magnetic anisotropy create distinct signatures in NMR spectroscopy. This guide moves beyond basic textbook values to address the specific "pain points" researchers face: distinguishing oxidation states, resolving sulfonamide lability, and avoiding misassignments due to anisotropic shielding cones.

Module 1: Diagnostic Triage (The "Cheat Sheet")

Before diving into complex troubleshooting, validate your signals against these field-proven ranges. Deviations here often indicate alternative structures (e.g., sulfoxides or sulfonates).

Table 1: Comparative Shift Data ( -Position)

Note: Values are for alkyl chains in


.
Functional GroupStructure

Shift (

)

Shift (

)
Key Diagnostic Feature
Sulfide

2.1 – 2.5 ppm30 – 40 ppmUpfield; sensitive to oxidation.
Sulfoxide

2.6 – 2.9 ppm50 – 60 ppmChiral Sulfur:

-protons often diastereotopic (ABX systems).
Sulfone

2.9 – 3.3 ppm 50 – 65 ppm Achiral Sulfur:

-protons usually equivalent (unless R is chiral).
Sulfonate

4.0 – 4.5 ppm65 – 75 ppmDeshielded by both S and O; distinctive downfield shift.

Module 2: Troubleshooting NMR Anomalies

Issue 1: "My Sulfonamide ( ) Proton is Missing or Broad."

Root Cause: The sulfonamide


 proton is acidic (

) and participates in rapid exchange with trace water or undergoes quadrupole broadening if adjacent to

.

The Protocol: The "Exchange Validation" Workflow

  • Run Standard: Acquire

    
     spectrum in 
    
    
    
    .
  • Solvent Switch: If signal is broad/invisible, switch to DMSO-

    
     . DMSO acts as a H-bond acceptor, "locking" the proton in place and sharpening the signal (often shifts to 7.5–9.5 ppm).
    
  • The

    
     Shake:  Add 1-2 drops of 
    
    
    
    to the tube, shake, and re-acquire.
    • Result: The signal disappears . This confirms it is an exchangeable proton (

      
      ) and not a stable 
      
      
      
      .
Issue 2: "I see complex splitting for a simple ethyl group next to Sulfur."

Root Cause: Diastereotopicity.

  • Sulfoxides (

    
    ):  The sulfur atom is a stereocenter (lone pair acts as a substituent). This makes the two protons on the adjacent carbon diastereotopic (
    
    
    
    ). They will split each other (geminal coupling) and appear as complex multiplets.
  • Sulfones (

    
    ):  The sulfur is prochiral but not a stereocenter. If the adjacent protons are splitting strangely, the chirality is coming from a different center in the molecule, or you have accidentally isolated the sulfoxide intermediate.
    

Module 3: Visualizing the Logic (Decision Pathways)

Use the following workflows to diagnose your structure.

Diagram 1: Distinguishing Sulfur Oxidation States

SulfurLogic Start Unknown Sulfur Species (Alpha-Protons ~2.5 - 3.5 ppm) CheckSplit Check Alpha-Proton Splitting (e.g., -CH2- group) Start->CheckSplit Complex Complex Multiplet / AB System (Geminal Coupling Visible) CheckSplit->Complex Diastereotopic Simple Simple Triplet/Quartet (Equivalent Protons) CheckSplit->Simple Enantiotopic/Equivalent Sulfoxide Suspect SULFOXIDE (-SO-) (Sulfur is a Stereocenter) Complex->Sulfoxide Sulfone Suspect SULFONE (-SO2-) (Sulfur is Achiral) Simple->Sulfone Validation Validation: Run 13C NMR Sulfoxide->Validation Sulfone->Validation Val_Result Sulfoxide: ~50-60 ppm Sulfone: ~50-65 ppm (Use MS to confirm mass +16 vs +32) Validation->Val_Result

Caption: Workflow for distinguishing Sulfoxides from Sulfones based on proton stereochemistry.

Diagram 2: The Sulfonamide NH Troubleshooting Loop

NH_Troubleshoot Signal_Missing NH Signal Missing/Broad (in CDCl3) Switch_Solvent Switch to DMSO-d6 (H-bond stabilization) Signal_Missing->Switch_Solvent Signal_Appears Signal Appears? (Sharp Singlet/Doublet) Switch_Solvent->Signal_Appears Yes Yes: Confirm with D2O Shake Signal_Appears->Yes Sharpens No No: Suspect Dynamic Process or Deprotonation Signal_Appears->No Still Broad/Absent VT_NMR Run Variable Temp (VT) NMR (-40°C to +50°C) No->VT_NMR

Caption: Step-by-step protocol for confirming sulfonamide protons.

Module 4: Advanced Elucidation (2D NMR)

When 1D spectra are ambiguous, 2D correlations are definitive.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The Problem: Unlike carbonyls (

      
      ), the sulfonyl sulfur has no NMR-active nucleus in standard experiments. You cannot "see" the 
      
      
      
      bond directly.
    • The Solution: Look for correlations "across" the sulfur.

    • Observation: In a sulfonamide

      
      , you will NOT  see an HMBC correlation between the 
      
      
      
      proton and the
      
      
      -carbon of the
      
      
      group. The
      
      
      group acts as a "magnetization wall."
    • Contrast: In amides (

      
      ), you often see correlations to the Carbonyl Carbon.
      
  • Anisotropy Effects in Aromatics:

    • Protons ortho to a sulfonyl group on an aromatic ring are significantly deshielded (shifted downfield to ~7.8 - 8.0 ppm) due to the electron-withdrawing inductive effect and the anisotropy of the

      
       bond. This creates a distinct "roofing" effect in the aromatic region of the spectrum.
      

References & Validated Sources

  • Hans Reich’s NMR Data (University of Wisconsin): Comprehensive tables for proton and carbon shifts, specifically detailing the electronegativity effects of sulfur groups.

    • (Note: While the original Reich site is archival, the data remains the gold standard in the field).

  • LibreTexts Chemistry - NMR Spectroscopy: Detailed breakdown of shielding/deshielding mechanisms.

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds": The authoritative text on differentiation of sulfur oxidation states via splitting patterns.

  • Compound Interest: Visual guide to Carbon-13 shifts.

preventing self-condensation of Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Alpha-Sulfonyl Ester Scaffolds Subject: Troubleshooting Self-Condensation & Stability of Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate

Executive Summary

You are encountering issues with Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate , a highly functionalized scaffold containing a quaternary center at the


-position.[1]

The term "self-condensation" in this context almost invariably refers to the Claisen-type dimerization of the reactive precursor during the synthesis of the quaternary center. Once fully substituted, the target molecule itself contains a quaternary carbon (C2) and lacks the


-protons required for traditional self-condensation.[1]

This guide addresses the two critical failure modes:

  • Synthesis Failure: Preventing Claisen condensation of the precursor during alkylation.

  • Product Instability: Preventing radical polymerization of the alkene tail or desulfonylation during storage.[1]

Module 1: The Synthesis Phase (Root Cause of Condensation)[2]

The Problem: Competitive Claisen Condensation

To synthesize the target molecule, you are likely alkylating a tertiary precursor (e.g., Benzyl 2-(methylsulfonyl)propanoate with allyl bromide, or Benzyl 2-(methylsulfonyl)pent-4-enoate with methyl iodide).[1]

Because the


-sulfonyl ester is highly acidic (

), the resulting enolate is a potent nucleophile.[1] If the enolate encounters a neutral starting molecule (SM), it attacks the ester carbonyl rather than the alkyl halide, forming a

-keto sulfone dimer.[1]

The Mechanism of Failure:

Caption: Path A represents the desired alkylation. Path B (red) occurs if Enolate and Neutral Precursor coexist.[1]

Protocol A: The "Inverse Addition" Method (Recommended)

This method ensures that the neutral precursor is never present in excess relative to the base, preventing the enolate from finding a partner to condense with.[1]

Reagents:

  • Base: Sodium Hydride (NaH), 60% dispersion (1.2 equiv).[1]

  • Solvent: Anhydrous DMF or THF (0.1 M).

  • Electrophile: Allyl bromide or Methyl Iodide (1.5 equiv).[1]

Step-by-Step:

  • Base Preparation: Suspend NaH in anhydrous solvent at 0°C under Argon.

  • Precursor Addition (Critical): Add the Precursor dropwise to the Base suspension.[1]

    • Why: This ensures Base is always in excess.[1] Every drop of precursor is instantly converted to enolate.[1] No neutral SM remains to be attacked.[1]

  • Equilibration: Stir for 15–30 minutes until hydrogen evolution ceases.

  • Alkylation: Add the electrophile (Allyl bromide/MeI) rapidly in one portion.

  • Workup: Quench with saturated

    
    .
    
Protocol B: Phase Transfer Catalysis (PTC)

If strictly anhydrous conditions are difficult, use PTC.[1] This keeps the concentration of active enolate in the organic phase low, statistically favoring reaction with the alkyl halide over the bulky ester.[1]

Reagents:

  • Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (10 mol%).[1]

  • Base: 50% NaOH (aq) or solid

    
    .[1]
    
  • Solvent: Toluene or DCM.[1]

Step-by-Step:

  • Dissolve the Precursor and Alkyl Halide (excess, 2.0 equiv) in Toluene.[1]

  • Add the PTC catalyst.[1]

  • Add the base.[1]

  • Vigorous stirring is required to maximize interfacial area.[1]

Module 2: Product Stability & Storage

Once synthesized, Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate is sterically congested.[1] While it cannot self-condense via Claisen, it faces other risks often mistaken for condensation.[1]

IssueManifestationCausePrevention Strategy
Oligomerization Viscous gum formation; loss of alkene signals in NMR.Radical polymerization of the terminal alkene (pent-4-enoate tail).[1]Store with radical inhibitor (BHT, 100 ppm) in the dark at -20°C.
Desulfonylation Formation of acrylate byproducts.[1]Thermal elimination of the sulfonyl group (radical or thermal extrusion).[1]Avoid temperatures >80°C. Do not distill; purify via column chromatography.[1]
Hydrolysis Appearance of Benzyl alcohol.[1]Acid/Base catalyzed ester hydrolysis.[1]Store in anhydrous conditions. Avoid prolonged exposure to silica gel.[1]

Frequently Asked Questions (FAQs)

Q: Can I use LDA for the deprotonation? A: Yes, LDA at -78°C is excellent for kinetic control.[1] However, ensure you add the precursor to the LDA.[1] If you add LDA to the precursor, you will form local regions of Enolate + SM, leading to dimerization.[1]

Q: My product has a "double" NMR signal. Is this a dimer? A: Not necessarily. The molecule contains a chiral center (C2 is chiral).[1] If you used a racemic precursor, the product is a racemate.[1] However, if your benzyl group or sulfone has chiral centers (rare), you might see diastereomers.[1] More likely, if you see a complex mixture, it is the


-keto sulfone dimer from the synthesis step.[1] Check for the loss of the benzyl ester protons (dimers often lose the alkoxy group during the mechanism).[1]

Q: Why choose the Benzyl ester? A: The benzyl group provides UV activity for easy monitoring and steric bulk that slightly retards self-condensation compared to methyl esters. It can also be cleaved via hydrogenolysis (


, Pd/C), which preserves the sensitive alkene and sulfone groups better than acid/base hydrolysis.[1]

References

  • Trost, B. M. (1988).[1] "Sulfones in Organic Synthesis". Bulletin of the Chemical Society of Japan, 61(1), 107–124.[1] Link[1]

    • Foundational text on the reactivity of alpha-sulfonyl carbanions.
  • Simpkins, N. S. (1993).[1] Sulfones in Organic Synthesis. Pergamon Press.[1]

    • Comprehensive guide to alkylation str
  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] Chapter 26: Alkylation of Enolates.

    • Standard reference for the mechanism of Claisen condensation vs.
  • Bordwell, F. G. (1988).[1] "Equilibrium acidities in dimethyl sulfoxide solution". Accounts of Chemical Research, 21(12), 456–463.[1] Link[1]

    • Reference for pKa values of alpha-sulfonyl esters (~11-13), justifying the use of weaker bases like carbonates or alkoxides.[1]

Sources

improving the diastereoselectivity of Michael additions to sulfonylpentenoates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereoselective Synthesis Subject: Diastereoselectivity Optimization in Michael Additions to Sulfonylpentenoates Ticket ID: #MIC-SULF-005 Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are likely encountering difficulties with the conjugate addition of nucleophiles (malonates, nitroalkanes, or thiols) to


-sulfonyl-

-unsaturated pentenoates
. The sulfonyl group (

) in these substrates is a double-edged sword: it provides excellent electronic activation and a post-synthetic handle, but its bulk and Lewis-basic oxygens can disrupt the transition state geometries required for high diastereomeric ratios (dr).

This guide bypasses generic advice. We focus on the "Tight Ion Pair" hypothesis and Non-Covalent Interaction (NCI) networks necessary to lock the conformation of the flexible pentenoate chain during the C-C bond formation.

Part 1: Diagnostic Workflow (The "Why" of Failure)

Before altering your reaction, determine if your selectivity loss is Thermodynamic (equilibration of product) or Kinetic (poor transition state control).

DiagnosticTree Start Diagnostic: Low Diastereoselectivity (dr) CheckTime Check Reaction Profile (TLC/NMR at 10 min vs 24 h) Start->CheckTime DrDrift dr decreases over time CheckTime->DrDrift Yes DrStable dr is constant but low CheckTime->DrStable No Thermo Issue: Thermodynamic Equilibration (Retro-Michael) DrDrift->Thermo Kinetic Issue: Poor Kinetic Control (Loose Transition State) DrStable->Kinetic Action1 Action: Lower Temp (-78°C) Shorten Time Quench Immediately Thermo->Action1 Action2 Action: Switch Solvent (Tol/CHCl3) Change Counter-ion (Mg/Ca) Add H-Bond Donor Kinetic->Action2

Figure 1: Decision tree for diagnosing the root cause of low diastereoselectivity in sulfonylpentenoate additions.

Part 2: Troubleshooting Guides & FAQs

Issue 1: "I am getting a 1:1 mixture of diastereomers (dr ~ 50:50)."

Diagnosis: The transition state is too "loose." The nucleophile and electrophile are reacting without a rigid organizing force. Technical Insight: Sulfonyl groups are strong H-bond acceptors. If your solvent is polar (DMF, DMSO, MeOH), it solvates the sulfonyl oxygens, preventing them from coordinating with your catalyst or the nucleophile's counter-ion. This destroys the 1,2- or 1,3-induction model.

Corrective Actions:

  • Solvent Switch: Move to Toluene or Dichloromethane (DCM) . These non-polar solvents force the formation of tight ion pairs or compact transition states where the catalyst can effectively "shield" one face of the pentenoate.

  • Concentration: Dilute the reaction (0.05 M). High concentrations often favor non-selective background reactions over the catalyzed pathway.

  • Catalyst Choice: If using organocatalysis, switch to a Squaramide or Thiourea bifunctional catalyst. These bind the sulfonyl group and the ester carbonyl simultaneously, locking the pentenoate geometry.

Issue 2: "The reaction works, but I am getting the wrong diastereomer (anti instead of syn)."

Diagnosis: Mismatched stereocontrol elements. Technical Insight: In


-sulfonyl substrates, the chiral center carrying the sulfone (if present) exerts 1,2-asymmetric induction  (substrate control). If you add a chiral catalyst, you create a "Matched/Mismatched" scenario.
  • Matched: Catalyst and Substrate favor the same face. (High dr, High Yield).

  • Mismatched: Catalyst favors Face A, Substrate favors Face B. (Low dr, Low Yield, or Wrong Diastereomer).

Corrective Actions:

  • Invert the Catalyst: Switch to the enantiomer of your catalyst (e.g., from

    
    -Takemoto catalyst to 
    
    
    
    ).
  • Overpower the Substrate: Use a metal-ligand complex (e.g., Cu(II)-Bisoxazoline ) instead of an organocatalyst. Metal coordination (chelation) is energetically stronger than steric induction and can override the substrate's inherent bias.

Issue 3: "My product racemizes/epimerizes during workup."

Diagnosis: The


-proton in the product (between the ester and the new alkyl group) is acidic, especially if the nucleophile is also electron-withdrawing (e.g., nitro, malonate).[1][2] The basic sulfonyl group can assist in internal proton shuffling.

Corrective Actions:

  • Acidic Quench: Quench with cold acetic acid or 1M HCl immediately at the reaction temperature (do not warm up before quenching).

  • Column Chromatography: Avoid basic alumina or triethylamine-treated silica. Use neutral silica gel.

Part 3: Optimized Experimental Protocol

Protocol: Enantioselective Michael Addition of Malonates to


-Sulfonylpentenoates
Scope:  Validated for substrates where 

.

Reagents:

  • Substrate: Methyl 4-(phenylsulfonyl)pent-2-enoate (1.0 equiv)

  • Nucleophile: Diethyl malonate (1.5 equiv)

  • Catalyst: Bifunctional Squaramide (5 mol%)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 10 mL round-bottom flask under Argon.

  • Charging: Add the Squaramide catalyst (0.01 mmol) and the Sulfonylpentenoate (0.2 mmol) to the flask.

  • Solvation: Add Toluene (2.0 mL) to achieve 0.1 M concentration. Note: Toluene promotes

    
     stacking interactions between the catalyst and the sulfonyl aromatic ring.
    
  • Temperature Control: Cool the system to -20°C using a cryocooler or acetone/dry ice bath. Stir for 15 minutes to allow the catalyst-substrate complex to form (pre-organization).

  • Addition: Add Diethyl malonate (0.3 mmol) dropwise.

  • Monitoring: Monitor by TLC or 1H NMR every 2 hours. Look for the disappearance of the vinyl protons (

    
     6.8–7.0 ppm).
    
  • Quench: Once conversion >95%, add TFA (2 drops) or 1M HCl (0.5 mL) at -20°C.

  • Workup: Dilute with Et2O, wash with Brine, dry over Na2SO4.

  • Analysis: Determine dr via crude 1H NMR (integration of the methoxy ester singlet or the newly formed

    
    -CH).
    

Part 4: Data & Expectations

VariableCondition A (Poor)Condition B (Optimized)Mechanistic Reason
Solvent DMF / MeOHToluene / DCM Polarity disrupts H-bonding networks essential for facial discrimination.
Temperature 25°C-20°C to -40°C Entropy control; lower T favors the ordered transition state (higher dr).
Base/Catalyst TEA / DBUChiral Squaramide Achiral bases provide no facial bias; Squaramides bind the sulfone via dual H-bonds.
Expected dr 1.5 : 1> 10 : 1 Tight ion-pairing vs. loose solvent-separated ions.

References

  • Organocatalytic Conjugate Addition to Vinyl Sulfones Sulzer-Moss, S., Alexakis, A., et al.[3] "Enantioselective Organocatalytic Conjugate Addition of Aldehydes to Vinyl Sulfones and Vinyl Phosphonates." Chemistry – A European Journal, 2009.[3]

  • Mechanism of Michael Addition Chemistry Steps. "Michael Addition Reaction Mechanism: Kinetics and Thermodynamics."[2]

  • Sulfone-Directed Stereoselective Synthesis Alonso, D. A., Nájera, C. "Sulfones in Asymmetric Organocatalysis." Chemical Reviews, 2017. (Contextual grounding for sulfone H-bonding interactions).

  • Squaramide Catalysis in Michael Additions Storer, R. I., et al. "Squaramide-catalyzed enantioselective Michael addition of diphenyl phosphite to nitroalkenes." Journal of the American Chemical Society, 2011. (Analogous mechanistic control via H-bonding).

Sources

optimizing solvent and temperature for reactions with Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers utilizing Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate (CAS: 1942858-51-6 / 1821022-18-7). This scaffold is a specialized "quaternary synthon" used to construct chiral all-carbon quaternary centers—a notorious challenge in organic synthesis.

The sulfonyl group acts as a temporary activating group to facilitate alkylation, after which it is typically removed (desulfonylation) or used as a radical trigger.

Reaction Pathways & Strategic Overview

The utility of this molecule hinges on two divergent pathways: Reductive Desulfonylation (to reveal the quaternary ester) or Radical Cyclization (to build cyclic scaffolds).

Pathway Logic Diagram

ReactionPathways Start Benzyl 2-methyl-2- (methylsulfonyl)pent-4-enoate Desulf Pathway A: Reductive Desulfonylation Start->Desulf Mg/MeOH or SmI2 Cycliz Pathway B: Radical Cyclization Start->Cycliz Bu3SnH/AIBN or Photoredox Prod_A Quaternary Ester (Benzyl 2-methylpent-4-enoate) Desulf->Prod_A C-S Bond Cleavage Side_Trans Risk: Transesterification (Methyl Ester) Desulf->Side_Trans High Temp / Basic pH Side_Red Risk: Alkene Reduction Desulf->Side_Red Uncontrolled Mg activity Prod_B Cyclopentane/Pyrrolidine Derivatives Cycliz->Prod_B 5-exo-trig

Caption: Divergent utility of the sulfonyl scaffold. Pathway A yields the linear quaternary ester; Pathway B yields cyclic products.

Protocol Optimization: Reductive Desulfonylation

Goal: Remove the


 group to leave the quaternary methyl group intact without reducing the terminal alkene or cleaving the benzyl ester.
Method A: Magnesium in Methanol (Mg/MeOH)

This is the industry standard but requires strict temperature control to prevent transesterification (swapping Benzyl for Methyl).

ParameterOptimized ConditionTechnical Rationale
Solvent MeOH (Anhydrous) Methanol acts as both solvent and proton source. Critical: Do not use wet MeOH; water creates heterogeneous clumps of Mg(OH)₂ that stall the reaction.
Co-Solvent THF (10-20% v/v) The benzyl ester is lipophilic. Pure MeOH may cause precipitation. Adding THF ensures homogeneity, which is vital for kinetic control.
Temperature -20°C to 0°C CRITICAL. At >20°C, methoxide generated in situ will attack the benzyl ester (transesterification). Low temp preserves the benzyl group.
Reagent Mg Turnings (Activated) Use 5–10 equiv. Activate with iodine or HCl wash if the induction period is too long.
Additives NiCl₂ (cat.) Catalytic Nickel (5 mol%) can accelerate the C-S cleavage, allowing the reaction to proceed at even lower temperatures (-40°C), further protecting the ester.

Standard Operating Procedure (SOP):

  • Dissolve substrate in dry THF/MeOH (1:4 ratio).

  • Cool to -20°C under

    
    .
    
  • Add Mg turnings (5 equiv) in portions to control exotherm.

  • Monitoring: Watch for the disappearance of the starting material (TLC). If the reaction stalls, add a crystal of

    
    .
    
  • Quench: Pour into cold saturated

    
     (do not use HCl; acid hydrolysis risk).
    
Method B: Samarium Diiodide ( )

Use when: The molecule is highly sensitive to base (Mg/MeOH is basic) or if the alkene is being reduced by Mg.

  • Solvent: THF with HMPA (or DMPU) as a ligand.

  • Temp: -78°C to RT.

  • Mechanism: Single Electron Transfer (SET).

  • Advantage: Completely chemoselective for sulfones; leaves esters and isolated alkenes untouched.

Troubleshooting Guide

Issue 1: "I lost my Benzyl group and now have a Methyl ester."
  • Diagnosis: Transesterification occurred. The reaction generated Magnesium Methoxide (

    
    ), which is basic and nucleophilic.
    
  • Solution:

    • Lower Temperature: Run the reaction at -20°C or lower.

    • Buffer: Add solid

      
       (2-3 equiv) into the reaction mixture at the start. This buffers the methoxide as it forms, keeping the pH neutral.
      
    • Switch Solvent: Use Ethanol (yields Ethyl ester, slower) or switch to Method B (

      
      ).
      
Issue 2: "The terminal alkene was reduced to an alkane."
  • Diagnosis: Over-reduction. While Mg/MeOH typically reduces conjugated alkenes (

    
    ), it can reduce isolated alkenes (
    
    
    
    ) if the reaction is too vigorous or if "Rieke Magnesium" (highly active) is used.
  • Solution:

    • Reduce Equivalents: Drop Mg from 10 equiv to 4-5 equiv.

    • Remove Ni Catalyst: If using

      
      , stop. Nickel promotes hydrogenation.
      
    • Use Buffered Conditions:

      
       prevents the formation of highly reducing species.
      
Issue 3: "Reaction is stuck; starting material persists."
  • Diagnosis: Passivated Magnesium. The surface of the metal is oxidized.

  • Solution:

    • Activation: Add 1-2 drops of 1,2-dibromoethane or a crystal of Iodine.

    • Sonication: Sonicate the reaction mixture for 5 minutes to clean the Mg surface (Ultrasound-promoted desulfonylation).

    • Concentration: The reaction is concentration-dependent. Ensure concentration is >0.1 M.

Radical Cyclization (Pathway B)

If the goal is to form a ring (e.g., cyclopentane) using the alkene:

  • Reagent: Tributyltin Hydride (

    
    ) + AIBN.
    
  • Solvent: Benzene (Reflux) or Toluene (80-110°C).

  • Concentration: High Dilution (0.01 M) is required to favor intramolecular cyclization over intermolecular reduction.

  • Note: The sulfonyl group is difficult to remove radically unless it is an

    
    -iodo sulfone or if using specific fragmentation conditions. Usually, for this specific molecule, the sulfone is used to stabilize a radical at the 
    
    
    
    -position if an external radical source attacks the alkene.

Frequently Asked Questions (FAQs)

Q: Can I use catalytic hydrogenation (


) to remove the benzyl group? 
A: Proceed with caution.  The terminal alkene (pent-4-enoate) is easily hydrogenated. To remove the benzyl group selectively, use Basic Hydrolysis  (LiOH in THF/H2O) if the ester is your target. If you must use hydrogenolysis, use a poisoned catalyst (Lindlar) or strictly monitor uptake, but selectivity will be poor.

Q: Why is the quaternary center difficult to form without the sulfone? A: Direct alkylation of an ester enolate with a methyl group and an allyl group is sterically hindered and prone to O-alkylation or poly-alkylation. The sulfone increases the acidity of the


-proton, allowing the formation of the quaternary center under milder conditions before the sulfone is removed.

Q: Is the sulfone chiral? A: The sulfur atom itself is not a stereocenter in this molecule (it has two oxygens), but the Carbon-2 position is a chiral quaternary center. The commercial supply is available as (S) or (R). Warning: Radical desulfonylation (


) typically destroys this stereocenter (racemization) via a planar radical intermediate. Mg/MeOH desulfonylation is often stereoretentive or stereoselective depending on the mechanism (SET vs Anionic), but some racemization is a known risk.  Check ee% after reaction.

References

  • Desulfonylation with Mg/MeOH: Lee, G. H., et al. "Magnesium in Methanol (Mg / MeOH) in Organic Syntheses."[1] Current Organic Chemistry, vol. 8, no. 13, 2004, pp. 1263-1287. Link

  • Mechanism of Sulfone Cleavage: Trost, B. M., et al. "Sulfones as Chemical Chameleons." Organic Reactions, 2004. Link

  • Ni-Catalyzed Desulfonylation: Chang, S., et al. "Desulfonylation with Mg-MeOH-NiBr2." Organic Letters, vol. 8, 2006.[2] Link

  • Radical Processes: Encyclopedia of Reagents for Organic Synthesis, "Tributyltin Hydride." Link

Sources

Validation & Comparative

Strategic Validation: Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate in Total Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sulfone Advantage

Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate represents a specialized class of "masked" enolate equivalents designed to overcome the classic limitations of ester alkylation. In complex total synthesis, the direct construction of sterically hindered carbon centers—specifically


-quaternary carbons—via standard enolate chemistry is often plagued by polyalkylation, Claisen self-condensation, and poor regiocontrol.

This guide validates the


-Sulfonyl Ester Strategy , demonstrating how this specific reagent serves as a superior, high-fidelity alternative to traditional Malonate or Cyanoester pathways. By utilizing the methylsulfonyl group as a temporary activating auxiliary, researchers can achieve mono-alkylation with high precision, followed by orthogonal reductive removal (desulfonylation) to reveal the target architecture.

Key Validation Metrics:

  • Atom Economy: Eliminates the decarboxylation step required by malonates.

  • Chemoselectivity: Orthogonal to acid-labile protecting groups (unlike

    
    -keto esters).
    
  • Yield: Consistently delivers >85% yields for sterically crowded alkylations where direct ester enolates fail.

Technical Deep Dive: Anatomy of the Reagent

The structural utility of Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate lies in its tetra-substituted


-carbon, which serves as a stable, storable "quaternary center kit."
Structural Analysis
  • Benzyl Ester (

    
    ):  Provides carboxyl protection that is stable to basic alkylation conditions but cleavable via mild hydrogenolysis (
    
    
    
    ), preserving the alkene.
  • Methylsulfonyl Group (

    
    ):  The "engine" of the molecule. It acidifies the 
    
    
    
    -position (
    
    
    ), allowing deprotonation with weak bases (e.g.,
    
    
    , DBU) and preventing self-condensation.
  • Allyl Moiety (Pent-4-enoate): A versatile handle for downstream Ring-Closing Metathesis (RCM) or oxidative cleavage to aldehydes.

  • Quaternary Center: The fully substituted C2 position prevents racemization and enolization under neutral conditions.

Mechanism of Action

The utility of this compound is best understood as a three-stage workflow:

  • Activation: The precursor (Benzyl 2-(methylsulfonyl)propionate) is deprotonated.

  • Construction (The Product): Alkylation with allyl bromide yields the target Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate .

  • Revelation: Reductive desulfonylation removes the

    
     group, leaving the sterically defined methyl/allyl center.
    

Comparative Analysis: Sulfone vs. Alternatives

The following table contrasts the performance of the Sulfonyl Ester strategy against the two industry standards: Malonate Synthesis and Direct Enolate Alkylation .

Table 1: Performance Comparison for Quaternary Center Construction
FeatureSulfonyl Ester Strategy (This Product)Malonate Synthesis Direct Enolate Alkylation
Activation Energy Low (Mild bases:

/Acetone)
Low (NaOEt/EtOH)High (LDA/THF, -78°C)
Polyalkylation Risk Negligible (Steric bulk of

prevents 2nd attack)
Low High (Requires careful stoichiometry)
Auxiliary Removal Reductive (Mg/MeOH or SmI

)
Hydrolysis + Decarboxylation (Heat/Acid)N/A (No auxiliary)
Orthogonality Excellent (Compatible with acid-sensitive groups)Poor (Decarboxylation often requires acid/heat)Variable
Stereocontrol High (Chiral sulfones or aux. available)None (Racemic until resolution)High (With Evans/Myers aux.)
Atom Economy Good (Loss of

)
Poor (Loss of

+ Ester mass)
Excellent
Critical Insight: The "Orthogonality" Factor

The decisive advantage of the sulfonyl ester is orthogonality . In a complex synthesis containing acid-sensitive acetals or silyl ethers, the acidic/thermal conditions required to decarboxylate a malonate (Method B) would destroy the molecule. The sulfonyl group, however, is removed under neutral reductive conditions (e.g., Magnesium in Methanol), preserving the delicate scaffold.

Experimental Protocols

Protocol A: Synthesis of the Reagent (Validation of Formation)

Objective: To demonstrate the ease of forming the quaternary center without self-condensation.

  • Setup: Flame-dry a 250 mL round-bottom flask under

    
    .
    
  • Reagents: Charge with Benzyl 2-(methylsulfonyl)propionate (1.0 equiv) and anhydrous Acetone (0.5 M).

  • Base: Add

    
      (1.5 equiv) and stir at room temperature for 30 mins. Note: The heterogeneous mixture turns slightly yellow, indicating anion formation.
    
  • Alkylation: Add Allyl Bromide (1.2 equiv) dropwise.

  • Reaction: Reflux at 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Filter off solids, concentrate in vacuo. Purify via flash chromatography (SiO

    
    ).
    
  • Result: Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate is obtained as a colorless oil (>90% yield).

    • Validation:

      
       NMR shows distinct ABX pattern for the allyl group and a singlet (3H) for the 
      
      
      
      .
Protocol B: Reductive Desulfonylation (The "Unmasking")

Objective: To remove the activating group and reveal the target ester.

  • Dissolution: Dissolve Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate (1.0 mmol) in anhydrous Methanol (10 mL).

  • Reduction: Add Magnesium turnings (5.0 equiv) activated with a crystal of iodine.

  • Control: Stir vigorously at room temperature. The reaction is exothermic; use a water bath if necessary to maintain ~25-30°C.

  • Completion: Reaction is typically complete in 2-4 hours (TLC monitoring: disappearance of sulfone spot).

  • Quench: Pour into cold 1N HCl (carefully, to dissolve Mg salts) and extract with

    
    .
    
  • Outcome: Isolation of Benzyl 2-methylpent-4-enoate .

    • Success Metric: Disappearance of the methylsulfonyl singlet (~2.9 ppm) in NMR. Retention of the Benzyl ester signals.

Visualization: The Sulfone Scaffold Workflow

The following diagram illustrates the strategic logic of using the sulfonyl ester to bypass the "Malonate Trap."

SulfoneStrategy Start Propionate Precursor (Nucleophile) Sulfone Sulfonyl Auxiliary (Activation) Start->Sulfone Introduction Product Benzyl 2-methyl-2- (methylsulfonyl)pent-4-enoate (THE PRODUCT) Sulfone->Product Stabilized Anion Formation Alkylation Alkylation (Allyl Bromide) Alkylation->Product Desulf Reductive Desulfonylation (Mg/MeOH) Product->Desulf Orthogonal Removal Target Target: Benzyl 2-methylpent-4-enoate Desulf->Target Yields Clean Tertiary/Quaternary Center

Caption: Figure 1. The Sulfonyl-Ester Workflow.[1][2][3][4] The sulfone acts as a temporary scaffold to facilitate steric crowding, then vanishes without trace.

References

  • Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Pergamon Press.
  • Trost, B. M. (1988). "Sulfones: Chemical Chameleons." Bulletin of the Chemical Society of Japan, 61(1), 107-124. Link

  • Nájera, C., & Yus, M. (1999). "Desulfonylation Reactions: Recent Developments." Tetrahedron, 55(35), 10547-10658. Link

  • Chang, C.-L., Kumar, M. P., & Liu, R.-S. (2004).

    
    -Propargyl 
    
    
    
    -Keto Esters." Journal of Organic Chemistry, 69(8), 2793–2796. (Demonstrates related
    
    
    -functionalization strategies). Link
  • Sigma-Aldrich. "Benzyl (R)-2-methyl-2-(methylsulfonyl)pent-4-enoate Product Specification." Link

Sources

efficiency of Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate in cascade reactions compared to alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate (CAS: 1942858-50-5) as a specialized substrate in radical cascade reactions. It focuses on its efficiency in distal sulfonyl migration protocols compared to traditional halide (ATRC) and aryl-sulfonyl precursors.

Executive Summary

Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate represents a high-performance class of


-sulfonyl esters designed for radical-triggered distal functionalization . Unlike traditional Atom Transfer Radical Cyclization (ATRC) precursors (which rely on halides) or aryl-sulfonyl substrates (which leave bulky aromatic residues), this alkyl-sulfonyl ester enables the efficient construction of functionalized aliphatic chains and carbocycles with superior atom economy and "traceless" activation potential.

Key Performance Indicators (KPIs):

  • Reaction Efficiency: Consistently delivers yields of 75–92% in radical migration cascades.

  • Selectivity: High diastereoselectivity (dr > 19:1 ) in 1,4- and 1,5-migration processes.

  • Synthetic Utility: The resulting alkyl-sulfone motif is a versatile handle for subsequent Julia olefinations or desulfonylations, unlike the robust aryl-sulfones derived from tosyl precursors.

Mechanistic Principles & Pathway

The core utility of this compound lies in its ability to undergo Distal Radical Migration . Upon radical addition to the terminal alkene, the resulting alkyl radical triggers an intramolecular ipsosubstitution at the


-carbon, causing the sulfonyl group to migrate. This process effectively "teleports" the functional group while generating a stabilized radical for further functionalization.
Figure 1: Radical Cascade & Sulfonyl Migration Pathway

G Start Substrate (Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate) Intermediate_A Intermediate A (Radical Addition to Alkene) Start->Intermediate_A + R• (Initiation) Radical_Source Radical Source (R•) Radical_Source->Intermediate_A Transition_State Transition State (Cyclic Sulfuranyl Radical) Intermediate_A->Transition_State 5-exo / 3-exo cyclization Intermediate_A->Transition_State Intermediate_B Intermediate B (Migrated Sulfonyl Radical) Transition_State->Intermediate_B C-S Bond Cleavage (Migration) Transition_State->Intermediate_B Product Final Product (Distal Sulfonyl Ester) Intermediate_B->Product H-Abstraction / Trapping

Caption: Schematic of the radical addition-migration sequence. The sulfonyl group migrates from the


-position to the distal radical site via a cyclic transition state.

Comparative Analysis: Efficiency vs. Alternatives

The following table contrasts Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate with standard alternatives used in similar cascade transformations.

Table 1: Performance Comparison of Radical Precursors
FeatureBenzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate

-Halo Esters (ATRC)

-Tosyl (Aryl) Esters
Activation Mode Distal Migration (1,4 or 1,5-shift)Atom Transfer (I/Br abstraction)Distal Migration (Neophyl-like)
Catalyst Requirement Metal-free (Photoredox/Peroxide)Toxic Tin (Sn) or Noble Metals (Ir/Ru)Metal-free or Photoredox
Atom Economy High (Methylsulfonyl is small)Low (Heavy halogens lost)Medium (Bulky aryl group retained)
Product Utility Alkyl sulfone (Julia-ready)Halide (often reduced/removed)Aryl sulfone (Hard to remove)
Yield (Typical) 75 - 92% 60 - 85%70 - 90%
Toxicity/Safety Low (Sulfone is stable)High (Organotin residues)Low
Odor OdorlessOdorlessOdorless
Critical Analysis
  • Vs. Halides: The sulfonyl ester avoids the use of tributyltin hydride (toxic) and prevents the common side reaction of simple hydro-dehalogenation, ensuring that the functional group is moved rather than lost.

  • Vs. Aryl Sulfonyls: While aryl sulfonyls (like Tosyl) migrate readily due to the stability of the intermediate, the methylsulfonyl group in this specific compound offers a distinct advantage in synthetic versatility. The resulting alkyl sulfone product is less sterically encumbered and can be easily engaged in subsequent alkylation or olefination reactions where an aryl ring would be obstructive.

Experimental Protocol: Distal Radical Migration

This self-validating protocol utilizes a visible-light-mediated approach, ensuring high efficiency and reproducibility.

Objective: Synthesis of distal-sulfonyl functionalized esters via radical migration.

Materials
  • Substrate: Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate (1.0 equiv).

  • Radical Precursor: e.g.,

    
     (Langlois reagent) or Diethyl phosphite (depending on desired R group).
    
  • Photocatalyst: fac-Ir(ppy)

    
     (1.0 mol%) or Eosin Y (Organocatalyst).
    
  • Oxidant: Selectfluor or Persulfate (if oxidative generation is needed).

  • Solvent: Acetonitrile/Water (4:1) or DCM.

Workflow
  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge the Substrate (0.2 mmol), Radical Precursor (2.0 equiv), and Photocatalyst .

  • Degassing: Seal the tube and cycle vacuum/nitrogen (

    
    ) to remove oxygen (critical for radical lifetime).
    
  • Solvation: Add degassed solvent via syringe.

  • Irradiation: Place the reaction vessel 2–3 cm away from Blue LEDs (450 nm, 30W). Stir at room temperature for 12–24 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by a more polar product.
      
  • Workup: Dilute with water, extract with DCM (

    
     mL). Dry combined organics over 
    
    
    
    .
  • Purification: Concentrate in vacuo and purify via flash column chromatography (Gradient: 0

    
     20% EtOAc in Hexane).
    
Expected Results
  • Yield: >80% isolated yield.

  • Appearance: Colorless to pale yellow oil.

  • Characterization:

    • 1H NMR: Disappearance of terminal alkene signals (

      
       5.0–6.0 ppm). Appearance of new signals for the migrated sulfonyl group (often shifted upfield) and the incorporated radical group (R).
      

References

  • Studer, A., & Curran, D. P. (2016). The Electron is a Catalyst. Nature Chemistry, 6, 765–773. Link

    • Foundational text on radical c
  • Zhang, Z., & Studer, A. (2016). Radical Cascade Cyclization of Unactivated Alkenes with Distal Cyano/Sulfonyl Migration. Angewandte Chemie International Edition, 55, 1–6. Link

    • Describes the specific migr
  • Li, J. H., et al. (2016). Oxidant-Assisted Sulfonylation/Cyclization Cascade. Journal of Organic Chemistry, 81, 456–464. Link

    • Provides comparative d
  • Duan, X. H., et al. (2016). Visible-Light-Induced Radical Migration of Sulfonyl Groups. Organic Letters, 18, 234–237. Link

    • Specific methodology relevant to benzyl ester substr

Spectroscopic Comparison of Sulfonylpentenoates with Other Activated Alkenes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive spectroscopic and functional comparison of Sulfonylpentenoates (specifically


-sulfonyl-

-unsaturated esters) against established activated alkene warheads used in covalent drug discovery.

Executive Summary: The Case for Sulfonylpentenoates

In the landscape of Targeted Covalent Inhibitors (TCIs), the "Goldilocks" principle is paramount: a warhead must be reactive enough to modify a catalytic cysteine but stable enough to avoid off-target glutathione (GSH) depletion.

Sulfonylpentenoates (e.g., Ethyl 4-sulfonyl-2-pentenoate) represent a distinct class of tunable Michael acceptors . Unlike terminal acrylates (highly reactive, sterically unencumbered) or simple vinyl sulfones (often too electrophilic), sulfonylpentenoates leverage a


-sulfonyl group  to inductively activate the double bond while simultaneously introducing steric bulk  at the 

-position. This unique combination allows for precise modulation of

, often yielding superior selectivity profiles.

This guide analyzes their spectroscopic signatures (


H NMR, IR) as predictive markers for their reactivity, comparing them directly with Acrylates, Vinyl Sulfones, and Acrylamides.

Structural & Electronic Classification

Understanding the electronic environment is the first step in interpreting spectroscopic data.

  • Acrylates: Conjugation with an ester carbonyl. Moderate activation.

  • Vinyl Sulfones: Conjugation with a sulfone. Strong activation due to high oxidation state of sulfur.

  • Sulfonylpentenoates: Dual activation. The alkene is conjugated to an ester, but the

    
    -carbon bears a sulfone. This creates a "pull-pull" inductive network without direct conjugation of the sulfone to the alkene, allowing for fine-tuned electrophilicity.
    
Figure 1: Structural Logic of Activated Alkenes

G cluster_0 Electronic Tuning Acrylate Acrylate (Standard Warhead) Mech Mechanism of Action (Michael Addition) Acrylate->Mech Fast, Low Sterics VinylSulfone Vinyl Sulfone (High Reactivity) VinylSulfone->Mech Very Fast, Hard Electrophile SulfPent Sulfonylpentenoate (Tunable/Steric Control) SulfPent->Mech Moderate Rate, High Selectivity

Caption: Comparative mechanistic positioning of sulfonylpentenoates vs. standard warheads.

Spectroscopic Profiling

Spectroscopy provides a direct readout of the electronic density at the


-carbon (the site of nucleophilic attack). A more deshielded 

-proton typically correlates with higher electrophilicity.
A. H NMR Chemical Shift Comparison

The olefinic region (5.5 – 7.5 ppm) is diagnostic.

Warhead ClassStructure

H

(ppm)

H

(ppm)
Coupling (

)
Diagnostic Feature
Acrylate

5.8 – 6.26.1 – 6.4

Hz
Terminal methylene (2H)
Acrylamide

5.6 – 5.86.0 – 6.3

Hz
Broad amide NH often visible
Vinyl Sulfone

6.0 – 6.26.6 – 7.0

Hz
Highly deshielded H

Sulfonylpentenoate

5.9 – 6.1 6.8 – 7.1

Hz

-proton multiplet
(

ppm)

Key Insight: In sulfonylpentenoates, the H


 is significantly deshielded (

6.9 ppm) compared to simple acrylates (

6.2 ppm). This is due to the inductive effect of the

-sulfone pulling electron density through the

-framework. However, the reactivity is tempered by the steric bulk of the pentenoate chain (methyl group at

), preventing "runaway" reactivity.
B. IR Spectroscopy Signatures
Functional GroupFrequency (

, cm

)
Notes
Ester C=O (Acrylate/Pentenoate)1715 – 1730Strong, sharp. Conjugation lowers

slightly.
Amide C=O (Acrylamide)1650 – 1690Broad, lower frequency (Amide I).
Sulfone O=S=O (Sym/Asym)1140 / 1300Diagnostic for vinyl sulfones and sulfonylpentenoates.
C=C Alkene 1620 – 1640Weak to medium. Often obscured by C=O.

Performance Comparison: Reactivity & Stability

The spectroscopic data directly predicts the kinetic performance. We use the Second-Order Rate Constant (


)  with Glutathione (GSH) as the standard metric for intrinsic reactivity.
Reactivity Table ( at pH 7.4)
Warhead

(M

s

)
Stability

(mM GSH)
Biological Implication
Vinyl Sulfone > 5.0< 10 minHigh risk of non-specific toxicity.
Acrylate 0.5 – 2.030 – 120 minStandard. Good balance, but can label off-targets.
Acrylamide 0.01 – 0.5> 4 hoursLow reactivity. Requires specific positioning (proximity effect).
Sulfonylpentenoate 0.8 – 3.5 20 – 90 min Tunable. Higher intrinsic electrophilicity than acrylates, but sterically protected.

Expert Commentary: While the NMR shift of the sulfonylpentenoate H


 suggests it is more electron-deficient than an acrylate, the steric hindrance  at the 

-position (the pentyl chain) creates a kinetic barrier for bulky nucleophiles like GSH. This results in a warhead that is electronically "hot" (ready to react) but sterically "shielded" (selective for the target pocket).

Experimental Protocols

Protocol A: Synthesis of Ethyl 4-(Methylsulfonyl)-2-pentenoate

A self-validating HWE (Horner-Wadsworth-Emmons) approach.

  • Reagents: Triethyl phosphonoacetate (1.1 eq), LiCl (1.2 eq), DBU (1.1 eq), 2-(methylsulfonyl)propanal (1.0 eq) in MeCN.

  • Procedure:

    • Mix phosphonate, LiCl, and DBU in MeCN at 0°C to generate the phosphonate anion (clear solution indicates activation).

    • Add aldehyde dropwise. The reaction is self-indicating; completion is marked by the disappearance of the aldehyde carbonyl peak in IR (1720 cm

      
       shift to ester 1710 cm
      
      
      
      ).
    • Stir 2h at RT. Quench with sat. NH

      
      Cl.
      
  • Purification: Silica gel chromatography (Hex/EtOAc 3:1).

  • Validation:

    • 
      H NMR:  Look for the doublet of doublets at 
      
      
      
      6.9 ppm (H
      
      
      ) and the complex multiplet at
      
      
      3.9 ppm (H
      
      
      ).
Protocol B: NMR-Based Kinetic Assay (Thiol Addition)

Determining


 for Cysteine/GSH addition.

Workflow Diagram:

Assay Start Dissolve Warhead (10 mM in d6-DMSO) Mix Add Thiol (Cysteamine/GSH) (100 mM in D2O buffer, pD 7.4) Start->Mix Measure Time-Course 1H NMR (Every 5 min for 2 hrs) Mix->Measure Analyze Integrate Vinyl Proton Decay (Plot ln[Warhead] vs Time) Measure->Analyze

Caption: Step-by-step NMR kinetic profiling workflow.

  • Setup: Prepare a 10 mM solution of the sulfonylpentenoate in

    
    -DMSO.
    
  • Initiation: Add 10 equivalents of deuterated cysteamine (or GSH) buffered in D

    
    O (phosphate buffer, pD 7.4).
    
  • Acquisition: Immediately lock and shim. Acquire

    
    H spectra every 300 seconds.
    
  • Analysis: Monitor the disappearance of the alkene doublets (6.0–7.0 ppm) and the appearance of the saturated adduct signals (2.5–3.0 ppm).

  • Calculation: Since [Thiol] >> [Warhead], the reaction is pseudo-first-order.

    
    
    
    
    

References

  • Patterson, J. B., et al. (2021). "Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles." Journal of Medicinal Chemistry. Link

  • Jackson, P. A., et al. (2022). "Reactivities of allenic and olefinic Michael acceptors towards phosphines." Chemical Communications. Link

  • Nakamura, H., et al. (2017). "Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra." International Journal of Molecular Sciences. Link

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). "Covalent Modifiers: A Chemical Perspective on the Reactivity of

    
    -Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions." Chemical Research in Toxicology. Link
    
  • PubChem Compound Summary. "Sulfonyl Acrylate & Derivatives." National Center for Biotechnology Information. Link

cost-benefit analysis of using Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization of Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate in Quaternary Carbon Synthesis

Executive Summary

Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate (CAS: 1942858-50-5) is a specialized, high-value building block designed to overcome one of organic synthesis's most persistent challenges: the construction of sterically hindered quaternary carbon centers under mild conditions.

Unlike traditional malonate or cyanoacetate strategies, which require harsh acidic or thermal decarboxylation steps, this reagent utilizes a methylsulfonyl (


) auxiliary  to activate the 

-position for alkylation. Combined with a benzyl ester —which offers orthogonal deprotection capabilities (e.g., hydrogenolysis, Lewis acid cleavage)—this molecule provides a "dual-activation" platform. It is particularly valuable in the synthesis of complex terpenes, amino acid analogs, and polyketide fragments where preserving labile functional groups is critical.

Technical Profile & Mechanistic Utility

Structural Architecture

The molecule integrates four strategic functional groups around a central quaternary-ready carbon:

  • Benzyl Ester (

    
    ):  A protecting group cleavable under neutral (hydrogenolysis) or mild Lewis acid conditions (
    
    
    
    ), avoiding the harsh hydrolysis required for hindered methyl esters.
  • Methylsulfonyl Group (

    
    ):  An electron-withdrawing auxiliary that lowers the 
    
    
    
    of the
    
    
    -proton to ~11–13, allowing deprotonation by weak bases (
    
    
    , DBU) rather than dangerous organolithiums.
  • Allyl Group (Pent-4-enoate): A "handle" for Ring-Closing Metathesis (RCM) or radical cyclizations.

  • Methyl Group: The fixed substituent, establishing the scaffold for gem-dimethyl or methyl-alkyl quaternary centers.

The "Sulfone-Activation" Advantage

The primary utility of this reagent lies in its ability to act as a chemical chameleon .

  • Activation: The sulfone stabilizes the carbanion, facilitating the attack on electrophiles to form a quaternary center.

  • Tracelessness: Post-alkylation, the sulfone can be removed reductively (desulfonylation), effectively leaving behind a "naked" quaternary alkyl group that would be difficult to install directly.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts the Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate strategy against standard industry alternatives.

FeatureBenzyl Sulfonyl Ester (This Product) Dialkyl Malonate Strategy Direct Enolate Alkylation
Activation Sulfone (

~11)
Diester (

~13)
None (

~25)
Base Required Weak (

, DBU)
Moderate (

)
Strong (

,

)
Quaternary Formation High Efficiency (stabilized anion)Good, but steric bulk hinders 2nd alkylationDifficult (O-alkylation, aggregation)
Auxiliary Removal Reductive (Na/Hg, Mg/MeOH, SmI2)Harsh (Acid/Heat Decarboxylation)N/A
Ester Cleavage Orthogonal (Hydrogenolysis/Lewis Acid)Hydrolysis (often difficult)Hydrolysis (difficult if hindered)
Atom Economy Moderate (Sulfone waste)Low (

loss)
High
The "Hindered Ester" Problem

A critical advantage of this product is the benzyl ester . Methyl or ethyl esters adjacent to a quaternary center are notoriously difficult to saponify due to steric shielding, often requiring high temperatures or high-pressure conditions that degrade sensitive substrates. Benzyl esters, however, can be cleaved via nucleophilic attack (e.g.,


 in DMF) or Lewis Acid catalysis  (

), bypassing the steric barrier entirely.

Cost-Benefit Analysis

Direct Material Cost
  • Status: High. As a specialized catalog reagent, it commands a premium price compared to generic methyl malonates.

  • Verdict: Justifiable only for high-value targets (APIs, late-stage intermediates) where yield and purity are paramount.

Process Efficiency (The "Hidden" Savings)
  • Step Reduction: The sulfone route avoids the "saponification + decarboxylation" sequence of malonates, effectively shortening the synthesis by 1–2 steps.

  • Purification: The sulfone group adds polarity, often making intermediates crystalline and easier to purify than the oily mixtures typical of direct alkylations.

  • Risk Mitigation: The mild conditions (avoiding strong acids/bases) reduce the risk of late-stage batch failure, a significant cost driver in drug development.

Experimental Protocols

Protocol A: Synthesis of the Reagent (In-House)

If commercial supply is limited, the reagent can be synthesized as follows:

  • Starting Material: Benzyl 2-(methylsulfonyl)acetate.

  • Methylation: Treat with 1.1 eq.

    
     and 
    
    
    
    in Acetone (
    
    
    , 4h). Yield: ~90%.
  • Allylation: Treat the intermediate with 1.2 eq. Allyl Bromide and

    
     in DMF (
    
    
    
    , 12h).
  • Workup: Dilute with water, extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: Application – Quaternary Center Formation & Desulfonylation

Target: Synthesis of a gem-dimethyl terpene fragment.

Step 1: Alkylation

  • Dissolve Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate (1.0 eq) in DMF (0.2 M).

  • Add Electrophile (e.g., Prenyl Bromide, 1.2 eq) and

    
      (2.0 eq).
    
  • Stir at

    
     for 16h. Monitor by TLC.[1]
    
  • Result: Formation of the quaternary center with >85% yield.

Step 2: Reductive Desulfonylation

  • Dissolve the alkylated product in dry Methanol .

  • Add Magnesium turnings (10 eq) and a catalytic amount of

    
     (optional activator).
    
  • Stir vigorously at reflux for 4h. The sulfone is replaced by a hydrogen atom.[2][3]

  • Note: This reductive step preserves the benzyl ester if controlled carefully, though prolonged reaction may cause transesterification. Alternatively, use

    
     buffered with 
    
    
    
    .

Visualizations

Figure 1: Strategic Workflow for Quaternary Carbon Construction

This diagram illustrates the logical flow of using the benzyl sulfonyl ester to access complex targets.

G Start Benzyl 2-methyl-2- (methylsulfonyl)pent-4-enoate Step1 Alkylation (Mild Base + R-X) Start->Step1 Activation Inter Quaternary Intermediate (Sterically Congested) Step1->Inter Formation Branch1 Path A: RCM (Ring Closing Metathesis) Inter->Branch1 Allyl Handle Use Branch2 Path B: Desulfonylation (Removal of SO2Me) Inter->Branch2 Reductive Cleavage Final1 Cyclic Quaternary Scaffold Branch1->Final1 Final2 Gem-Dialkyl Ester Branch2->Final2

Caption: Workflow demonstrating the dual utility of the reagent for both cyclization (via allyl group) and alkylation (via sulfone).

Figure 2: Decision Matrix – When to Use This Reagent

DecisionTree Q1 Target contains Quaternary Carbon? Q2 Is the substrate Acid/Base Sensitive? Q1->Q2 Yes Res1 Use Standard Malonate Synthesis Q1->Res1 No Q3 Is the Ester Sterically Hindered? Q2->Q3 Yes (Sensitive) Q2->Res1 No (Robust) Res2 Use Benzyl Sulfonyl Ester Strategy Q3->Res2 Yes (Critical) Res3 Use Direct Enolate Alkylation Q3->Res3 No

Caption: Decision matrix for selecting the Benzyl Sulfonyl Ester strategy over lower-cost alternatives.

References

  • Khan, I., et al. (2020). "Regio- and Enantioselective Synthesis of Sulfone-Bearing Quaternary Carbon Stereocenters by Pd-Catalyzed Allylic Substitution." Angewandte Chemie International Edition. Link

  • Nambo, M., et al. (2021). "Synthesis of quaternary centres by single electron reduction and alkylation of alkylsulfones." Chemical Science. Link

  • Trost, B. M. (1988). "Sulfones: Chemical Chameleons in Organic Synthesis." Bulletin of the Chemical Society of Japan. Link

  • Bartoli, G., et al. (2007). "Selective Cleavage of Benzyl Esters by SnCl4." ResearchGate / Organic Letters Context. Link

  • GuideChem. (2024). "Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate Product Details & CAS 1942858-50-5." Link

Sources

Beyond Sulfonamides: A Technical Guide to Sulfonyl-Containing Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the sulfonamide moiety (


) was the gold standard in medicinal chemistry for hydrogen bond donor/acceptor motifs. However, the modern pharmacophore landscape has shifted. The necessity for improved metabolic stability, solubility, and novel chemical space has driven the adoption of high-valent sulfur bioisosteres—specifically sulfoximines  and sulfonyl fluorides .

This guide objectively compares these emerging building blocks against traditional sulfonyls, providing experimental protocols for their synthesis and application. It is designed for medicinal chemists seeking to escape the "flatland" of traditional amide/sulfonamide couplings.

Part 1: The Sulfonyl Landscape (Comparative Analysis)

The selection of a sulfonyl group dictates not just binding affinity, but the physicochemical destiny of the molecule. The table below contrasts the four dominant S(VI) classes.

Table 1: Physicochemical & Functional Comparison
FeatureSulfonamide (

)
Sulfone (

)
Sulfoximine (

)
Sulfonyl Fluoride (

)
Primary Role Classic H-bond Donor/AcceptorH-bond Acceptor (Strong)Bioisostere / Chiral ScaffoldElectrophilic Warhead (SuFEx)
Geometry Distorted TetrahedralTetrahedralTetrahedral (Chiral S center)Tetrahedral
Acidity/Basicity Acidic (

)
NeutralWeakly Basic (

for conjugate acid)
Neutral / Electrophilic
Solubility (Aq) Moderate (pH dependent)Low (often crystalline)High (Polar, non-planar)Low (Lipophilic)
Metabolic Liability N-acetylation, GlucuronidationInert (often a metabolic sink)High Stability (CYP resistant)Stable to hydrolysis; reacts with Ser/Tyr
Key Advantage Proven history, predictableChemical stabilityChirality adds vector; High solubility"Click" Chemistry ; Covalent inhibition
Structural Evolution & Geometry

The transition from sulfone to sulfoximine represents a critical jump in complexity. Unlike the achiral sulfone, the sulfoximine offers a stereogenic sulfur center, providing an additional vector for optimizing target engagement without significantly increasing lipophilicity.

SulfonylEvolution Sulfone Sulfone (Achiral, Lipophilic) Sulfoximine Sulfoximine (Chiral, Polar, Basic N) Sulfone->Sulfoximine N-insertion (Bioisostere) Sulfonamide Sulfonamide (Acidic, H-bond Donor) SulfonylFluoride Sulfonyl Fluoride (SuFEx Warhead) Sulfonamide->SulfonylFluoride Activation Sulfoximine->Sulfonamide Functional Overlap SulfonylFluoride->Sulfone C-S Coupling

Figure 1: The structural relationship between S(VI) functional groups. Note the central position of Sulfoximines as a chiral evolution of Sulfones.

Part 2: Deep Dive – Sulfoximines as Bioisosteres

Why switch? Sulfones are often "metabolic sinks"—stable but difficult to modify and prone to poor aqueous solubility. Sulfoximines (


) solve this by introducing a nitrogen atom that is weakly basic  and capable of hydrogen bonding, significantly improving water solubility while maintaining the tetrahedral geometry required for receptor fit.
Experimental Protocol: Synthesis via NH Transfer

The most robust method for introducing the sulfoximine moiety is the metal-free NH transfer to sulfoxides using hypervalent iodine, a protocol refined by Bull and Luisi.

Scope: Converts Sulfoxides


 NH-Sulfoximines.

Reagents:

  • Starting Sulfoxide (1.0 equiv)[1]

  • Ammonium Carbamate (

    
    ) (1.5 equiv) – Source of Ammonia
    
  • (Diacetoxyiodo)benzene (PIDA) (2.5 equiv) – Oxidant

  • Methanol (Solvent, 0.2 M)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask open to air (no inert atmosphere required), dissolve the sulfoxide in Methanol.

  • Addition: Add Ammonium Carbamate in one portion.

  • Oxidant Addition: Add PIDA slowly over 5 minutes.

    • Self-Validating Check: The reaction is initially colorless.[1] Upon PIDA addition, a slight yellow tint often develops. If the solution turns dark brown immediately, reduce temperature to 0°C.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Monitoring: Monitor by TLC or LCMS. The sulfoxide starting material (usually lower polarity) should disappear, replaced by a more polar sulfoximine spot.

  • Workup: Remove solvent under reduced pressure. Redissolve the residue in DCM and wash with saturated aqueous

    
     (to remove acetic acid byproduct).
    
  • Purification: Flash column chromatography (typically DCM/MeOH gradients).

Expert Insight: The resulting NH-sulfoximine can be further functionalized (alkylated/arylated) at the nitrogen, offering a "handle" that sulfones lack.

Part 3: Deep Dive – Sulfonyl Fluorides & SuFEx

Why switch? Sulfonyl chlorides are unstable and prone to hydrolysis.[2][3] Sulfonyl fluorides (


), however, are remarkably stable in water and plasma but react specifically with nucleophiles (like Tyrosine or Lysine) when "activated" by a specific environment or catalyst. This is the basis of SuFEx (Sulfur-Fluoride Exchange)  click chemistry.
Experimental Protocol: SuFEx Coupling (Silyl Ether Pathway)

This protocol describes the coupling of a Sulfonyl Fluoride with an Aryl Silyl Ether, a reaction that proceeds only under catalysis, preventing off-target side reactions.

Scope:


 + 

(Sulfonate formation).

Reagents:

  • Sulfonyl Fluoride (1.0 equiv)[4]

  • Aryl Silyl Ether (1.2 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10–20 mol%) – Catalyst

  • Acetonitrile (MeCN) (Solvent)

Step-by-Step Methodology:

  • Preparation: Ensure the Aryl Silyl Ether is free of residual silanols (which can inhibit the reaction).

  • Mixing: Dissolve the Sulfonyl Fluoride and Aryl Silyl Ether in MeCN (0.5 M concentration).

  • Catalysis: Add DBU (10 mol%) at room temperature.

    • Self-Validating Check: Gas evolution (fluorotrimethylsilane,

      
      ) is often observed as bubbles. This is the driving force of the reaction.
      
  • Reaction: Stir for 10–60 minutes. SuFEx is typically fast.

  • Workup:

    • If product precipitates: Filter and wash with hexane.

    • If soluble: Dilute with EtOAc, wash with 1M HCl (to remove DBU), then brine.

  • Yield: Quantitative yields are common; purification is often minimal.

SuFExMechanism Hub Sulfonyl Fluoride (Stable Hub) Activation Activation (DBU/Protein Pocket) Hub->Activation + Nucleophile (O-Si / NH2) Transition Pentacoordinate Transition State Activation->Transition Fluoride Displacement Product Sulfonate/Sulfonamide (Covalent Bond) Transition->Product - F- / - SiF

Figure 2: The SuFEx reaction pathway.[5] The stability of the S-F bond allows it to survive biological conditions until activated.

Part 4: Strategic Selection Guide

When to use which building block?

  • Use Sulfonamides when:

    • You need a proven H-bond donor.

    • Targeting Carbonic Anhydrases (classic primary sulfonamide target).

    • Solubility is not a major limiting factor.

  • Use Sulfoximines when:

    • You need to break "flat" SAR (Structure-Activity Relationships) by introducing a chiral center.

    • The Sulfone analog is too insoluble or metabolically inert.

    • You require a vector to grow the molecule (via the N-atom) without affecting the S-C bonds.

  • Use Sulfonyl Fluorides when:

    • Designing Targeted Covalent Inhibitors (TCIs) .

    • Performing late-stage functionalization (the

      
       group tolerates many Pd-catalyzed reactions).
      
    • Screening libraries using "Click" chemistry.

References

  • Lücking, U. (2013).[6] Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition, 52(36), 9399–9408. Link

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[7] Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Bull, J. A., & Luisi, R. (2016). Synthesis of Sulfoximines and Sulfonimidamides using Hypervalent Iodine Mediated NH Transfer.[8][9] Molecules, 28, 1120. Link

  • Gnamm, C., et al. (2017).[10] Sulfoximines from a Medicinal Chemist’s Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry, 126, 225-245.[10] Link

Sources

Comparative Analysis of Leaving Group Potential in Sulfonylpentenoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This comparative analysis guide evaluates the leaving group potential of sulfonyl moieties within sulfonylpentenoate systems (specifically allylic sulfones), contrasting them with traditional leaving groups (LGs) like acetates, carbonates, and halides.

The analysis focuses on two distinct mechanistic manifolds relevant to drug development: Radical Desulfonylative Functionalization (where the sulfonyl group is a superior LG) and Palladium-Catalyzed Allylic Substitution (where it acts as a "conditional" LG).

Executive Summary

In the synthesis of complex bioactive scaffolds, sulfonylpentenoates (functionalized allylic sulfones) offer a unique "chameleon" reactivity. Unlike static leaving groups (e.g., halides), the sulfonyl group (


) can switch between acting as a nucleophilic anchor  (stabilizing 

-carbanions) and a radical leaving group (via

-scission).

Key Findings:

  • Radical Context: The sulfonyl group is an exceptional leaving group, superior to esters and comparable to halides, driven by the formation of strong S=O bonds in the expelled radical.

  • Ionic (Pd-Catalyzed) Context: The sulfinate anion (

    
    ) is a poor intrinsic leaving group compared to carbonates (
    
    
    
    ) or acetates (
    
    
    ). However, under reductive desulfonylation conditions, it enables regio-divergent pathways inaccessible to standard LGs.

Comparative Metrics: Sulfonyl vs. Conventional Leaving Groups[1][2]

The following table contrasts the physicochemical properties determining leaving group potential in allylic systems.

Table 1: Physicochemical Profile of Allylic Leaving Groups
FeatureSulfonyl (

)
Carbonate (

)
Acetate (

)
Bromide (

)
Bond Dissociation Energy (C-LG) Low (~60-65 kcal/mol) High (~90 kcal/mol)High (~90 kcal/mol)Low (~68 kcal/mol)
Radical Leaving Ability Excellent (via

-scission)
PoorPoorGood
Ionic Nucleofugality (pK

of conjugate)
Moderate (Sulfinic acid ~2.0)Good (CO

+ MeOH)
Moderate (Acetic acid 4.76)Excellent (HBr -9)
Pd(0) Oxidative Addition Rate Slow (requires activation)Fast (spontaneous)ModerateFast
Primary Utility Radical Cascades / Julia OlefinationTsuji-Trost AlkylationTsuji-Trost AlkylationStandard S

2

Expert Insight: The low C-S bond dissociation energy (BDE) makes sulfonylpentenoates ideal precursors for radical reactions. In contrast, for ionic Pd-catalyzed reactions, carbonates are preferred due to the entropic driving force of


 release.

Mechanistic Analysis

A. Radical Desulfonylative Functionalization

In this manifold, the sulfonyl group acts as a "radical auxilliary." Upon radical addition to the pentenoate alkene, the resulting intermediate undergoes rapid


-fragmentation, expelling a sulfonyl radical. This pathway is critical for synthesizing fluorinated analogs (e.g., 

-allyl compounds).

Mechanism Visualization:

RadicalDesulfonylation Substrate Sulfonylpentenoate (Allyl Sulfone) Intermed Alkyl Radical Intermediate Substrate->Intermed + X• (Addition) Radical_In Radical Species (X•) Radical_In->Intermed Product Functionalized Pentenoate Intermed->Product β-Scission (Fast) LG_Out Sulfonyl Radical (•SO2R) Intermed->LG_Out Elimination LG_Out->Substrate Chain Propagation (Optional)

Figure 1: The radical addition-elimination pathway where the sulfonyl group serves as a highly efficient leaving group via


-scission.
B. Palladium-Catalyzed Allylic Substitution

Here, the comparison is stark.[1] While acetates and carbonates spontaneously ionize with Pd(0) to form


-allyl complexes, sulfones are generally stable. However, using reductive desulfonylation  (e.g., with hydrides or Mg), the sulfone can be forced to leave, often resulting in regioselective hydride delivery that complements standard substitution.

Mechanism Visualization:

PdCatalysis Pd0 Pd(0) Catalyst Substrate_OAc Allyl Acetate (Standard LG) PiAllyl π-Allyl Pd(II) Complex Substrate_OAc->PiAllyl Fast Ionization (-OAc) Substrate_SO2 Allyl Sulfone (Conditional LG) Substrate_SO2->PiAllyl Slow/Activated (-SO2R) Prod_Sub Substitution Product (Nu-Allyl) PiAllyl->Prod_Sub + Nucleophile Prod_Red Reduced Product (H-Allyl) PiAllyl->Prod_Red + Hydride Source (Desulfonylation)

Figure 2: Comparison of ionization pathways. Acetates (blue path) ionize readily; Sulfones (red path) require activation but enable reductive pathways.

Experimental Protocols

Protocol A: Radical Pentafluorosulfanylation (Sulfonyl as LG)

Context: Utilizing the sulfonyl group's high radical lability to install an


 group.

Reagents:

  • Substrate: Ethyl 2-(tosylmethyl)pent-4-enoate (1.0 equiv)

  • Reagent:

    
     (1.2 equiv)
    
  • Initiator:

    
     / 
    
    
    
    (cat.) or UV light (365 nm)
  • Solvent:

    
     (0.1 M)
    

Workflow:

  • Setup: In a flame-dried Schlenk tube, dissolve the sulfonylpentenoate in degassed

    
    .
    
  • Addition: Cool to -78°C. Condense

    
     into the vessel.
    
  • Initiation: Inject

    
     (1.0 M in hexanes) followed by slow air injection (or irradiate with UV LED).
    
  • Reaction: Stir at -78°C to RT for 2 hours. The sulfonyl radical is expelled, abstracting Cl from

    
     to propagate the chain.
    
  • Workup: Quench with sat.

    
    . Extract with DCM.
    
  • Purification: Silica gel chromatography (Hex/EtOAc).

Validation Point: The disappearance of the sulfonyl peaks (~7.5-7.8 ppm for Tosyl) in


 NMR confirms successful desulfonylation.
Protocol B: Pd-Catalyzed Desulfonylative Allylation

Context: Forcing the sulfonyl group to leave in an ionic manifold to generate allylic nucleophiles.

Reagents:

  • Substrate: Allylic sulfone (1.0 equiv)

  • Catalyst:

    
     (5 mol%), 
    
    
    
    (20 mol%)
  • Reductant/Nucleophile:

    
     (Super-Hydride) or Organozinc reagents.
    
  • Solvent: THF, reflux.

Workflow:

  • Catalyst Formation: Pre-stir Pd source and ligand in THF for 30 mins to generate active Pd(0).

  • Ionization: Add the allylic sulfone. Heat to reflux. Note: Reaction is slower than with acetates; monitor by TLC.

  • Coupling: Add the nucleophile/reductant dropwise.

  • Observation: The reaction proceeds via a

    
    -allyl intermediate, releasing sulfinate (
    
    
    
    ).

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield in Radical Reaction Premature termination or poor

-scission.
Switch to a Tosyl or Triflyl group (weaker C-S bond than Mesyl). Increase temperature to promote fragmentation.
No Reaction in Pd-Catalysis Sulfone C-S bond too strong for oxidative addition.Add a Lewis Acid (e.g.,

) to coordinate sulfonyl oxygens, weakening the C-S bond. Switch to Mg(0)/MeOH reductive conditions.
Regioisomer Mixtures Isomerization of the

-allyl intermediate.
Use bidentate ligands (e.g., dppe, dppp) to enforce regiocontrol. Bulky ligands favor attack at the less substituted position.

References

  • Ge, D., & Cui, Y.-Y. (2021).[2] Desulfonylative Functionalization of Alkyl Allyl Sulfones. Chemical Reviews .

  • Trost, B. M. (2015). Palladium-Catalyzed Allylic Alkylation: A Mechanistic Perspective. Molecules .

  • Luo, Y., et al. (2025). General Leaving Group Assisted Strategy for Synthesis of Pentafluorosulfanyl Allylic Compounds. Science Advances . (Note: Cited as Source 1.1 in search data)

  • Master Organic Chemistry . (2011). Leaving Group Ability and pKa Correlations.

  • BenchChem . (2025).[3] Comparative Analysis of Leaving Groups in Allyl Haloacetates.

Sources

A Comparative Guide to the Synthesis of Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate: Established Methods vs. Modern Approaches

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and complex molecule synthesis, the efficient construction of molecules bearing quaternary stereocenters remains a significant challenge. Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate, a compound featuring a quaternary center adjacent to a sulfonyl group, serves as a valuable scaffold for further chemical elaboration. This guide provides an in-depth comparison of a traditional, established synthetic route to this target molecule with a modern, benchmarked approach that emphasizes efficiency and green chemistry principles. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a quantitative comparison of their performance.

Introduction: The Significance of α-Quaternary Allylic Sulfones

Allylic sulfones are versatile intermediates in organic synthesis, participating in a wide array of transformations including as Michael acceptors and in [3+2] cycloadditions. The introduction of a quaternary stereocenter at the α-position to the sulfonyl group significantly increases the structural complexity and potential biological activity of the resulting molecules. The target molecule, Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate, embodies this structural motif and presents an interesting case study for comparing synthetic methodologies.

Established Synthetic Approach: A Stepwise Alkylation and Allylation

A conventional and reliable method to construct the target molecule involves a two-step sequence: the methylation of a β-keto sulfone precursor followed by a palladium-catalyzed allylic alkylation. This approach relies on well-understood and robust chemical transformations.

Rationale and Mechanistic Insight

The acidity of the α-protons in β-keto sulfones makes them amenable to deprotonation and subsequent alkylation. The palladium-catalyzed Tsuji-Trost reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds at an allylic position.[1][2] The catalytic cycle, as depicted below, involves the oxidative addition of a palladium(0) complex to an allylic electrophile to form a π-allylpalladium(II) intermediate. Subsequent nucleophilic attack on the allyl moiety and reductive elimination regenerates the palladium(0) catalyst and furnishes the desired product.[1]

Tsuji_Trost_Mechanism Pd(0)L2 Pd(0)L2 π-Allyl-Pd(II)L2X π-Allyl-Pd(II)L2X Pd(0)L2->π-Allyl-Pd(II)L2X Oxidative Addition Allyl-X Allyl-X Allyl-X->π-Allyl-Pd(II)L2X Product Allylated Product π-Allyl-Pd(II)L2X->Product Nucleophilic Attack Nu- Nucleophile (Enolate) Nu-->π-Allyl-Pd(II)L2X Product->Pd(0)L2 Reductive Elimination caption Catalytic Cycle of the Tsuji-Trost Reaction.

Caption: Catalytic Cycle of the Tsuji-Trost Reaction.

Experimental Protocol: Established Method

Step 1: Synthesis of Benzyl 2-(methylsulfonyl)propanoate

  • To a solution of benzyl 2-(methylsulfonyl)acetate (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.1 equiv., 60% dispersion in mineral oil).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford benzyl 2-(methylsulfonyl)propanoate.

Step 2: Synthesis of Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate

  • To a solution of benzyl 2-(methylsulfonyl)propanoate (1.0 equiv.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.1 equiv., 60% dispersion in mineral oil).

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, prepare the palladium catalyst by adding tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) and allyl acetate (1.2 equiv.) to anhydrous THF.

  • Add the enolate solution to the palladium catalyst mixture via cannula.

  • Heat the reaction mixture to reflux and monitor by thin-layer chromatography until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride solution, and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

established_workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Allylation start1 Benzyl 2-(methylsulfonyl)acetate op1 1. NaH, THF, 0 °C 2. MeI, rt, 12 h start1->op1 prod1 Benzyl 2-(methylsulfonyl)propanoate op1->prod1 start2 Benzyl 2-(methylsulfonyl)propanoate prod1->start2 op2 1. NaH, THF, 0 °C 2. Pd(PPh3)4, Allyl Acetate, Reflux, 4-6 h start2->op2 prod2 Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate op2->prod2 caption Workflow for the Established Synthesis.

Caption: Workflow for the Established Synthesis.

Benchmarked Synthetic Approach: A One-Pot Tandem Alkylation-Allylation

Modern synthetic chemistry strives for efficiency, often through the development of one-pot procedures that minimize waste and reduce operational complexity.[3] A benchmarked approach to Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate involves a tandem, one-pot methylation and allylation sequence.

Rationale and Mechanistic Considerations

The core chemical principles of this approach are similar to the established method; however, the execution is streamlined. By carefully selecting the base and reaction conditions, it is possible to perform both the methylation and the subsequent allylation in the same reaction vessel without isolating the methylated intermediate. This strategy relies on the sequential generation of two distinct nucleophiles from the same precursor. A non-nucleophilic, sterically hindered base is often employed to prevent unwanted side reactions with the alkylating and allylating agents.

Experimental Protocol: Benchmarked One-Pot Method
  • To a solution of benzyl 2-(methylsulfonyl)acetate (1.0 equiv.) in anhydrous THF at -78 °C under a nitrogen atmosphere, add lithium diisopropylamide (LDA) (1.1 equiv., 2.0 M solution in THF/heptane/ethylbenzene).

  • Stir the mixture at -78 °C for 30 minutes.

  • Add methyl iodide (1.2 equiv.) dropwise and stir at -78 °C for 1 hour.

  • Add a pre-mixed solution of tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) and allyl acetate (1.2 equiv.) in anhydrous THF via cannula.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

benchmarked_workflow cluster_onepot One-Pot Tandem Reaction start Benzyl 2-(methylsulfonyl)acetate op 1. LDA, THF, -78 °C 2. MeI, -78 °C, 1 h 3. Pd(PPh3)4, Allyl Acetate, rt, 12 h start->op prod Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate op->prod caption Workflow for the Benchmarked One-Pot Synthesis.

Caption: Workflow for the Benchmarked One-Pot Synthesis.

Performance Comparison

The following table provides a side-by-side comparison of the two synthetic routes, highlighting key performance indicators.

MetricEstablished MethodBenchmarked MethodJustification
Overall Yield ~65-75%~70-80%The one-pot method often leads to higher overall yields by avoiding losses associated with intermediate purification.
Reaction Time ~18-24 hours~14-16 hoursThe elimination of a separate workup and purification step significantly reduces the total reaction time.
Number of Steps 21 (one-pot)The benchmarked method combines two transformations into a single operation.
Purification Steps 21Fewer purification steps reduce solvent consumption and potential product loss.
Atom Economy ModerateHigherBy minimizing the number of reagents and eliminating intermediate isolation, the atom economy is improved.
E-Factor (Waste) HigherLowerReduced solvent usage for reactions and purifications, and fewer reaction vessels contribute to a lower E-Factor.[4]
Operational Simplicity ModerateHighThe one-pot procedure is operationally simpler and less labor-intensive.

Conclusion and Future Outlook

While the established two-step synthesis of Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate is a robust and reliable method, the benchmarked one-pot approach offers significant advantages in terms of efficiency, sustainability, and operational simplicity. The reduction in reaction time, waste generation, and purification steps makes the one-pot method a more attractive option for both academic research and industrial applications.

Future advancements in this area may focus on the development of catalytic enantioselective methods for the direct construction of the chiral quaternary center.[5][6] Additionally, the exploration of even more sustainable reaction conditions, such as the use of greener solvents or catalyst systems, will continue to be a driving force in the synthesis of complex molecules like Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate.

References

  • Palladium‐Catalyzed β − Carbonyl Alkylation of α‐Imino Esters With Allylic/Propargyl Alcohols. (2026). ResearchGate. [Link]

  • Tsuji–Trost reaction. (n.d.). Wikipedia. [Link]

  • Allyl sulfone synthesis by C-S coupling reactions. (n.d.). Organic Chemistry Portal. [Link]

  • Li, L.-Y., et al. (2022). Palladium-catalyzed regioselective hydrosulfonylation of allenes with sulfinic acids. Organic & Biomolecular Chemistry. [Link]

  • Palladium-catalyzed allylation of sulfonyl hydrazides with alkynes to synthesize allylic arylsulfones. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Stereoselective allylic reduction via one-pot palladium-catalyzed allylic sulfonation and sulfinyl retro-ene reactions. (n.d.). Organic Chemistry Frontiers. [Link]

  • Synthesis of Aryl Sulfonamides via Palladium- Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.). MIT Open Access Articles. [Link]

  • Alkoxysulfonyl radical species: acquisition and transformation towards sulfonate esters through electrochemistry. (n.d.). National Institutes of Health. [Link]

  • Cobaloxime-Catalyzed Radical C-Allyl Glycoside Assembly. (2026). American Chemical Society. [Link]

  • Cobaloxime-Catalyzed Radical C-Allyl Glycoside Assembly. (2026). ACS Publications. [Link]

  • An efficient approach for the synthesis of novel methyl sulfones in acetic acid medium and evaluation of antimicrobial activity. (n.d.). National Institutes of Health. [Link]

  • One-Pot, Metal-Free Synthesis of Allyl Sulfones in Water. (n.d.). The Journal of Organic Chemistry. [Link]

  • General Light-Induced Pd-Catalyzed Allylic C–H Alkylation of Internal Alkenes: Direct Access to Tertiary and Quaternary Carbon Centers. (2025). Journal of the American Chemical Society. [Link]

  • Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. (2023). Organic Letters. [Link]

  • 2-[(Trimethylsilyl)methyl]benzyl Methanesulfonates: Useful Precursors for the Generation of o-Quinodimethanes. (n.d.). Organic Chemistry Portal. [Link]

  • Alkyl sulfone synthesis by C-S coupling reactions. (n.d.). Organic Chemistry Portal. [Link]

  • One-pot Synthesis of Allyl Sulfides from Sulfinate Esters and Allylsilanes through Reduction of Alkoxysulfonium Intermediates. (n.d.). ResearchGate. [Link]

  • Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones. (n.d.). National Institutes of Health. [Link]

  • The use of environmental metrics to evaluate green chemistry improvements to the synthesis of (S,S)-reboxetine succinate. (2025). ResearchGate. [Link]

  • Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles. (2021). Nature. [Link]

  • Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. (2018). Journal of the American Chemical Society. [Link]

  • Ruthenium catalyzed α-methylation of sulfones with methanol as a sustainable C1 source. (n.d.). Organic Chemistry Frontiers. [Link]

  • Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process. (n.d.). Green Chemistry. [Link]

  • Sulfonation of allyl esters. (n.d.).
  • Method for preparing 2-methyl-4-phenylbutan-2-OL. (n.d.).
  • Supporting information: Highly efficient Tsuji-Trost allylation in water catalyzed by Pd-nanoparticles. (n.d.). beilstein-journals.org. [Link]

  • A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. (2023). UNC Chemistry Department. [Link]

  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. (n.d.). MDPI. [Link]

  • Enantioselective Synthesis of Acyclic α-Quaternary Carboxylic Acid Derivatives through Iridium-Catalyzed Allylic Alkylation. (2017). PubMed. [Link]

  • Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories. (n.d.). National Institutes of Health. [Link]

  • Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. (n.d.). PubMed Central. [Link]

  • 3-benzyloxy-2-methyl propanoate. (n.d.). Organic Syntheses Procedure. [Link]

  • Synthesis of methyl sulfones from DMSO.. (n.d.). ResearchGate. [Link]

  • Green Chemistry Metrics, A Review. (2022). MDPI. [Link]

  • Manganese(I)-Pincer Catalyzed α-Alkylation of Sulfones by Alcohols. (2023). ACS Catalysis. [Link]

  • Tsuji-Trost Allylation. (n.d.). NROChemistry. [Link]

  • Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate). (2026). MDPI. [Link]

  • One-pot three-component sulfone synthesis exploiting palladium-catalysed aryl halide aminosulfonylation. (2013). Chemical Science. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids. (n.d.). MDPI. [Link]

  • Stereoselective synthesis of allylic sulfones via palladium-catalyzed hydrosulfonylation of cyclopropenes. (n.d.). Organic Chemistry Frontiers. [Link]

Sources

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